molecular formula C8H8N2 B1601812 5-Methylpyrazolo[1,5-A]pyridine CAS No. 104468-72-6

5-Methylpyrazolo[1,5-A]pyridine

Cat. No.: B1601812
CAS No.: 104468-72-6
M. Wt: 132.16 g/mol
InChI Key: ZSUAJRFGCWDEKK-UHFFFAOYSA-N
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Description

5-Methylpyrazolo[1,5-a]pyridine (CAS 104468-72-6) is an aromatic heterocyclic compound with the molecular formula C 8 H 8 N 2 and a molecular weight of 132.16 g/mol . This compound serves as a versatile chemical building block and privileged scaffold in medicinal chemistry, particularly in the development of targeted protein kinase inhibitors for cancer therapy . The pyrazolopyridine core is structurally similar to purine bases, allowing it to interact effectively with enzyme active sites . Researchers frequently utilize this scaffold to create novel molecules that inhibit key oncogenic kinases. For instance, derivatives based on similar pyrazolo[1,5-a]pyrimidine and pyrazolopyridine skeletons have been designed as potent inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in tumor invasion, metastasis, and proliferation . These inhibitors often function by binding to the ATP-binding site of the kinase, disrupting abnormal signaling pathways that drive cancer growth . Beyond c-Met, this structural class has shown promise in inhibiting other critical kinases, including EGFR, B-Raf, and MEK, which are relevant in non-small cell lung cancer and melanoma . As such, this compound is a high-value intermediate for synthesizing and optimizing new chemical entities for biological evaluation. Its structure allows for diverse functionalization at various positions, enabling researchers to explore structure-activity relationships and fine-tune properties like potency, selectivity, and bioavailability . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylpyrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-3-5-10-8(6-7)2-4-9-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUAJRFGCWDEKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=NN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30559359
Record name 5-Methylpyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104468-72-6
Record name 5-Methylpyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Whitepaper on 5-Methylpyrazolo[1,5-a]pyridine: Structural Nuances, Chemical Properties, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged, fused bicyclic system that has garnered intense interest in modern medicinal chemistry and organic synthesis[1]. As a bioisostere for indole and azaindole, it offers a unique electronic profile—lacking an N-H hydrogen bond donor—which significantly improves membrane permeability and metabolic stability[2]. Among its derivatives, 5-Methylpyrazolo[1,5-a]pyridine (CAS: 104468-72-6) stands out as a highly versatile building block. The strategic placement of the methyl group at the C5 position provides critical steric shielding and an inductive electron-donating effect, making it an invaluable intermediate in the development of targeted therapeutics, including PI3Kγ/δ inhibitors[3] and HIV-1 reverse transcriptase inhibitors[4].

This whitepaper provides an in-depth technical analysis of the this compound core, detailing its structural architecture, regioselective reactivity, and field-proven synthetic protocols.

Structural Architecture and Electronic Profile

A common point of confusion in the literature is the numbering convention of the pyrazolo[1,5-a]pyridine ring system. Following standard IUPAC nomenclature for fused heterocycles, the pyrazole nitrogen is designated as N1, the bridgehead carbon is C3a, and the bridgehead nitrogen is N7a. Consequently, the carbon atoms of the pyridine ring are numbered 4 through 7.

When synthesizing this core from a 4-substituted pyridine (such as 4-methylpyridine), the methyl substituent ultimately resides at the C5 position of the resulting pyrazolo[1,5-a]pyridine[4].

Electronically, the molecule is a 10


-electron aromatic system. The pyrazole ring is 

-excessive (highly nucleophilic), while the pyridine ring is

-deficient. The 5-methyl group exerts a

(inductive) effect, which subtly increases the electron density on the pyridine ring, altering its reactivity profile and providing a metabolic shield against cytochrome P450-mediated oxidation at the C5 position.
Table 1: Physicochemical Properties of this compound
PropertyValue
Chemical Name This compound
CAS Registry Number 104468-72-6
Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
InChIKey ZSUAJRFGCWDEKK-UHFFFAOYSA-N
Physical Form Liquid (at standard temperature and pressure)
Purity (Commercial Standard)

95-97%

Synthetic Methodologies: The 1,3-Dipolar Cycloaddition Route

In our laboratory experience, the synthesis of the this compound core is most robustly achieved via a tandem N-amination/1,3-dipolar cycloaddition sequence[5]. The choice of starting material and aminating agent dictates the efficiency of the cascade.

SynthWorkflow Step1 4-Methylpyridine (Starting Material) Step2 N-Amination (o-(2,4-dinitrophenyl)hydroxylamine) Step1->Step2 Step3 N-Aminopyridinium Salt (Reactive Ylide Intermediate) Step2->Step3 Step4 [3+2] Cycloaddition (Ethyl Propiolate, K2CO3, DMF) Step3->Step4 Step5 Ethyl this compound -3-carboxylate Step4->Step5

Synthetic workflow for this compound core via 1,3-dipolar cycloaddition.

Quantitative Yield Analysis

The position of the methyl group on the starting pyridine significantly impacts the cyclization efficiency due to steric and electronic factors. As demonstrated in recent fragment-based drug design studies[4], 4-methylpyridine provides the optimal balance for this reaction.

Table 2: Impact of Methyl Substitution Position on Cycloaddition Yield[5]
Starting MaterialResulting Pyrazolo[1,5-a]pyridineIsolated Yield (%)Mechanistic Observation
3-MethylpyridineEthyl 4-Methyl... (Regioisomer A)21%Steric hindrance at the C2 position of pyridine during cyclization.
3-MethylpyridineEthyl 6-Methyl... (Regioisomer B)9%Electronic deactivation; minor regioisomer.
4-Methylpyridine Ethyl this compound-3-carboxylate 57% Optimal balance of sterics and +I electronic activation.
Step-by-Step Experimental Protocol

Self-Validating System for Ethyl this compound-3-carboxylate Synthesis[4]

  • N-Amination Setup: Dissolve 4-methylpyridine (1.6 mmol) in anhydrous dichloromethane (DCM, 10 mL). Cool the reaction vessel to 0 °C using an ice bath.

    • Causality: Cooling to 0 °C is critical. It controls the highly exothermic nature of the amination and prevents the thermal degradation of the aminating reagent before it can successfully attack the pyridine nitrogen.

  • Reagent Addition: Slowly add o-(2,4-dinitrophenyl)hydroxylamine (300 mg, 1.5 mmol) to the cooled solution. Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

    • Causality: While hydroxylamine-O-sulfonic acid (HOSA) is classical, o-(2,4-dinitrophenyl)hydroxylamine is utilized here for its superior electrophilicity, which drives the formation of the N-aminopyridinium salt to completion.

  • Solvent Exchange: Concentrate the crude mixture under reduced pressure to remove the DCM. Re-dissolve the resulting intermediate in anhydrous N,N-dimethylformamide (DMF, 5 mL).

    • Causality: DMF is a highly polar aprotic solvent that excellently solvates the intermediate and stabilizes the transient pyridinium-N-imine ylide generated in the next step.

  • 1,3-Dipolar Cycloaddition: Add ethyl propiolate (168 μL, 1.7 mmol) and potassium carbonate (

    
    , 260 mg, 1.9 mmol) to the DMF solution. Stir at room temperature overnight.
    
    • Causality: The

      
       is not merely for acid neutralization; it actively deprotonates the N-aminopyridinium salt to generate the critical 1,3-dipole. The alkyne undergoes a [3+2] cycloaddition with the dipole, followed by spontaneous oxidative aromatization under ambient air to yield the fully conjugated system[5].
      
  • Workup: Dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over

    
    , concentrate, and purify via silica gel chromatography to yield the product as a brown solid[4].
    

Reactivity Profile and Late-Stage Functionalization

Understanding the regioselectivity of the this compound core is paramount for late-stage functionalization in drug discovery.

Reactivity Core This compound C3 C-3 Position (Highly Nucleophilic) Core->C3 C7 C-7 Position (Sterically Accessible) Core->C7 Me 5-Methyl Group (Metabolic Blocker / +I Donor) Core->Me EAS Electrophilic Aromatic Substitution (e.g., Halogenation) C3->EAS CHAct Directed C-H Metalation C7->CHAct Stability Enhanced in vivo Half-life Me->Stability

Regioselective reactivity and functional logic of the this compound scaffold.

  • C-3 Functionalization: The C-3 position on the pyrazole ring holds the highest HOMO coefficient. Consequently, electrophilic aromatic substitution (EAS) reactions—such as Vilsmeier-Haack formylation, halogenation (using NIS or NBS), and nitration—occur exclusively and rapidly at this site[6].

  • C-7 Functionalization: If the C-3 position is blocked, the C-7 position (adjacent to the bridgehead nitrogen) becomes the prime candidate for directed C-H activation and metalation, allowing for complex cross-coupling expansions.

Applications in Medicinal Chemistry

The this compound scaffold has transitioned from a niche heterocycle to a cornerstone of modern rational drug design[1].

  • PI3Kγ/δ Dual Inhibitors: Recent breakthroughs in cancer immunotherapy have utilized this scaffold to target regulatory T cells and myeloid cells. The 5-methyl derivative serves as a core hinge-binding motif, where the nitrogen atoms interact with the kinase hinge region, and the 5-methyl group fills a specific hydrophobic pocket, leading to highly potent dual inhibitors (e.g., compound 20e / IHMT-PI3K-315, exhibiting IC50 values of 4.0 nM against PI3Kγ)[3].

  • HIV-1 Reverse Transcriptase Inhibitors: In fragment-based drug discovery, substituting the 4-position of the original pyridine (yielding the 5-methyl fused system) was found to optimally orient the molecule within the DNA-dependent DNA polymerase (DDDP) active site of HIV-1 RT, drastically improving binding affinity compared to unmethylated analogs[4].

References

1.[1] Agrawal, N., Bansal, D., & Gautam, V. (2024). Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Letters in Drug Design & Discovery.1 2.[2] Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. (2020). Synthetic Communications. 2 3.[6] CymitQuimica. CAS 274-56-6: Pyrazolo[1,5-a]pyridine Properties. 6 4. Sigma-Aldrich. This compound | 104468-72-6 Chemical Properties. 5.[3] Wang, C., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry (ACS Publications). 3 6.[4] Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach. (2023). Molecules (MDPI). 4 7.[5] Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates. (2022). PMC. 5

Sources

5-Methylpyrazolo[1,5-a]pyridine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 5-Methylpyrazolo[1,5-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its fundamental properties, synthesis methodologies, and its emerging role as a valuable scaffold for the development of novel therapeutics.

Core Compound Identification and Properties

This compound is a bicyclic aromatic compound featuring a fused pyrazole and pyridine ring system. The methyl substituent at the 5-position influences its electronic properties and steric interactions, making it a key building block for creating diverse chemical libraries.

Key Identifiers and Molecular Characteristics

The foundational data for this compound is summarized below, providing essential information for its procurement, handling, and characterization.

PropertyValueSource(s)
CAS Number 104468-72-6[1]
Molecular Formula C₈H₈N₂[1]
Molecular Weight 132.16 g/mol [1]
Physical Form Liquid or Solid/Semi-solid
Storage Conditions Keep in a dark place, sealed in dry, room temperature.
Safety and Handling

Based on available data, this compound is classified with the following hazard statements, necessitating appropriate handling and personal protective equipment in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Synthesis of the Pyrazolo[1,5-a]pyridine Scaffold: A Mechanistic Perspective

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, the general and highly adaptable synthesis of the pyrazolo[1,5-a]pyridine core is well-established. The most prevalent and versatile method is the [3+2] cycloaddition reaction between an N-aminopyridinium ylide and a suitable dipolarophile.[2][3] This approach offers a high degree of control over the final substitution pattern.

General Synthesis Workflow

The synthesis can be conceptually broken down into three key stages, as illustrated in the workflow diagram below. The choice of starting N-aminopyridine and the second reactant dictates the final substitution pattern on the pyrazolo[1,5-a]pyridine ring.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: [3+2] Cycloaddition cluster_2 Stage 3: Aromatization A N-Aminopyridine Derivative (e.g., 1-amino-6-methylpyridinium iodide) B Reaction with a Dipolarophile (e.g., α,β-unsaturated carbonyl compound) A->B Base (e.g., K₂CO₃) C Formation of Dihydropyrazolo[1,5-a]pyridine Intermediate B->C Cycloaddition D Oxidative Aromatization C->D Oxidizing Agent (e.g., TEMPO, PIDA) E Final Product: This compound D->E

Caption: Generalized workflow for the synthesis of pyrazolo[1,5-a]pyridines.

Detailed Experimental Protocol (Representative)

The following protocol is a representative, adaptable procedure for the synthesis of a pyrazolo[1,5-a]pyridine derivative, based on established methodologies.[2][3] Researchers should optimize conditions for the specific synthesis of this compound.

Objective: To synthesize a pyrazolo[1,5-a]pyridine derivative via a [3+2] cycloaddition followed by oxidative aromatization.

Materials:

  • Substituted N-aminopyridine (e.g., 1-amino-6-methylpyridinium iodide)

  • α,β-unsaturated carbonyl compound (e.g., chalcone)

  • Oxidizing agent (e.g., (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) or Phenyliodine(III) diacetate (PIDA))

  • Base (e.g., Potassium carbonate)

  • Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-aminopyridine derivative (1.0 eq.), the α,β-unsaturated carbonyl compound (1.2 eq.), and the base (2.0 eq.).

  • Solvent Addition: Add the anhydrous solvent and stir the suspension at room temperature.

  • Oxidant Addition: Add the oxidizing agent (1.5 eq.) portion-wise over 10-15 minutes. The choice of oxidant is critical; TEMPO can act as both a Lewis acid and an oxidant, facilitating the reaction.[2]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired pyrazolo[1,5-a]pyridine derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.

  • Base: The base is crucial for the in-situ generation of the N-aminopyridinium ylide, the key 1,3-dipole in the cycloaddition.

  • Oxidizing Agent: The initially formed dihydropyrazolo[1,5-a]pyridine intermediate is not aromatic and requires an oxidizing agent to undergo dehydrogenation to the stable, aromatic final product.

Spectroscopic Characterization (Representative)

Applications in Drug Discovery and Medicinal Chemistry

The pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffolds are considered "privileged structures" in medicinal chemistry. This is due to their ability to interact with a wide range of biological targets, often serving as a core for the development of potent and selective inhibitors.

Role as a Scaffold for Kinase Inhibitors

A significant body of research highlights the utility of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of various protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in diseases like cancer.[7]

  • PI3K Inhibitors: Derivatives of the pyrazolo[1,5-a]pyridine scaffold have been investigated as potent and selective inhibitors of phosphoinositide 3-kinases (PI3Ks), particularly the γ and δ isoforms, which are key targets in cancer immunotherapy.

  • Other Kinase Targets: This scaffold has also been utilized to develop inhibitors for other kinases implicated in cancer, such as EGFR, B-Raf, and MEK.[7]

The diagram below illustrates the general principle of how a pyrazolo[1,5-a]pyridine-based inhibitor might function in a signaling pathway.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response A Growth Factor B Receptor Tyrosine Kinase A->B C Protein Kinase (e.g., PI3K, B-Raf) B->C D Downstream Effector C->D E Cell Proliferation, Survival, etc. D->E Inhibitor This compound Derivative Inhibitor->C

Caption: Inhibition of a kinase signaling pathway by a pyrazolo[1,5-a]pyridine derivative.

Applications in Neurological and Inflammatory Disorders

Beyond oncology, derivatives of this scaffold have shown promise in the development of treatments for neurological disorders and as anti-inflammatory agents. Their ability to be functionalized at various positions allows for the fine-tuning of their pharmacokinetic and pharmacodynamic properties to target specific receptors and enzymes involved in these conditions.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in modern medicinal chemistry. Its straightforward, adaptable synthesis provides a foundation for creating diverse libraries of compounds. The demonstrated biological activity of the broader pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine families, particularly as kinase inhibitors, underscores the potential of this compound as a starting point for the development of next-generation therapeutics. Future research will likely focus on the development of more efficient and regioselective synthetic methods, as well as the exploration of this scaffold against a wider range of biological targets.

References

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. 2019. Available from: [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PMC. Available from: [Link]

  • One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. PubMed. 2022. Available from: [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available from: [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. 2022. Available from: [Link]

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. 2023. Available from: [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. PMC. 2017. Available from: [Link]

  • Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. ResearchGate. Available from: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. 2024. Available from: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. Available from: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available from: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. Available from: [Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing. Available from: [Link]

  • High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of ma. BG. 2013. Available from: [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available from: [Link]

  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar. Available from: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia MDPI. 2021. Available from: [Link]

Sources

Precision Synthesis of 5-Methylpyrazolo[1,5-a]pyridine: A Modular Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 5-Methylpyrazolo[1,5-a]pyridine and its derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Discovery Professionals

Executive Summary: The Scaffold at a Glance

In the landscape of modern medicinal chemistry, This compound represents a privileged bioisostere of indole and azaindole. Its fused bicyclic nitrogen system offers unique electronic properties—specifically a bridgehead nitrogen that modulates basicity and lipophilicity—making it a critical scaffold in the development of Trk kinase inhibitors , dopamine antagonists , and PDE4 inhibitors .

The specific inclusion of the 5-methyl group is rarely accidental; it serves as a metabolic handle, blocking the oxidation prone C5-position (equivalent to the C4-position in pyridine) or locking the conformation of the molecule in the enzyme binding pocket via steric clash.

This guide provides an authoritative, step-by-step workflow for the regioselective synthesis of this core, prioritizing modern oxidative annulation strategies over classical, lower-yielding condensation methods.

Structural Logic & Retrosynthetic Analysis

To synthesize This compound with high regiocontrol, one must understand the mapping between the pyridine precursor and the final fused system.

  • The Numbering Shift: The bridgehead nitrogen is position 4. The cyclization occurs at the nitrogen (N1) and the

    
    -carbon (C2) of the pyridine ring.
    
  • The Precursor Selection: To place a methyl group at position 5 of the fused system, the starting material must be 4-methylpyridine (

    
    -picoline).
    
    • Note: Starting with 3-methylpyridine would yield a mixture of 4-methyl and 6-methyl isomers due to competing cyclization at the two available

      
      -carbons.
      
Visualization: Retrosynthetic Map & Regiochemistry

The following diagram illustrates the disconnection strategy and the atom-mapping that dictates the choice of starting material.

Retrosynthesis cluster_mapping Atom Mapping Logic Target Target: this compound (Core Scaffold) Intermediate Intermediate: N-Aminopyridinium Ylide Target->Intermediate [3+2] Cycloaddition (- 2H / - Leaving Group) Precursor Starting Material: 4-Methylpyridine (Gamma-Picoline) Intermediate->Precursor N-Amination (MSH or HOSA) Reagent Annulation Partner: Alkynes (e.g., Propiolates) or Alkenes + Oxidant Mapping Pyridine C4 (Methyl) ➔ Pyrazolo C5 (Methyl) Pyridine N1 ➔ Pyrazolo N4 (Bridgehead) Pyridine C2 ➔ Pyrazolo C7 (Fusion Point)

Caption: Retrosynthetic disconnection showing the mandatory use of 4-methylpyridine to secure the 5-methyl substitution pattern.

Primary Workflow: Oxidative [3+2] Annulation

The most robust route for drug discovery applications—where functional handles (like esters) are required—is the oxidative [3+2] annulation of


-aminopyridinium salts with electron-deficient alkenes or alkynes.

Why this method?

  • Safety: Avoids the use of highly unstable, unsubstituted alkynes.

  • Versatility: Allows direct installation of esters/nitriles at the C3 position.

  • Yield: Superior to classical condensation of 2-alkynylpyridines.

Phase 1: Synthesis of 1-Amino-4-methylpyridinium Iodide

This is the activated "dipole" precursor.

Reagents:

  • 4-Methylpyridine (1.0 equiv)

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.2 equiv) OR O-Mesitylenesulfonylhydroxylamine (MSH)

  • Potassium Carbonate (K

    
    CO
    
    
    
    )
  • Solvent: Water (for HOSA) or DCM (for MSH)

  • Counter-ion exchange: HI (aq) or KI

Protocol (HOSA Route):

  • Dissolve 4-methylpyridine (10 mmol) in water (10 mL) at 70°C.

  • Add a neutralized solution of HOSA (12 mmol) and K

    
    CO
    
    
    
    dropwise.
  • Stir at 90°C for 1 hour. The solution will turn deep yellow.

  • Cool to RT and treat with conc. HI or KI solution to precipitate the 1-amino-4-methylpyridinium iodide .

  • Purification: Recrystallize from Ethanol/Et

    
    O.
    
    • Checkpoint: Product should be a shelf-stable, off-white solid.

Phase 2: TEMPO-Mediated Regioselective Cyclization

This modern protocol (adapted from Org. Lett. 2022) uses TEMPO as an oxidant to convert the intermediate dihydropyrazolo-pyridine into the aromatic product in one pot.

Reagents:

  • 1-Amino-4-methylpyridinium iodide (1.0 equiv)

  • Ethyl acrylate (2.0 equiv) [Acts as the dipolarophile]

  • Catalyst: TEMPO (20 mol%)

  • Base: DBU (2.5 equiv) or K

    
    CO
    
    
    
  • Solvent: Toluene or DMF

  • Atmosphere: Air (balloon) or O

    
    
    

Step-by-Step Protocol:

  • Setup: Charge a flame-dried round-bottom flask with 1-amino-4-methylpyridinium iodide (1.0 mmol), TEMPO (0.2 mmol), and K

    
    CO
    
    
    
    (2.0 mmol).
  • Solvation: Add Toluene (5 mL) and Ethyl acrylate (2.0 mmol).

  • Reaction: Stir the mixture vigorously at 80–100°C under an air atmosphere (open reflux condenser or O

    
     balloon).
    
    • Mechanism:[1][2] The base generates the pyridinium ylide in situ. The ylide undergoes [3+2] cycloaddition with the acrylate to form a tetrahydro-intermediate. TEMPO/O

      
       mediates the oxidative aromatization.
      
  • Monitoring: Monitor by TLC (typically 3–6 hours). Look for the disappearance of the polar ylide spot and appearance of a fluorescent blue/purple spot (characteristic of the fused system).

  • Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The product, Ethyl this compound-3-carboxylate , typically elutes early due to lower polarity.

Quantitative Data Summary:

ParameterValue / ConditionNote
Yield 75 – 88%High efficiency compared to condensation (40-50%)
Regioselectivity >20:15-Methyl isomer is exclusively formed
Reaction Time 4 – 6 HoursRapid kinetics at 100°C
Safety HighAvoids explosive diazo intermediates

Mechanistic Pathway & Troubleshooting

Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds through a pyridinium ylide intermediate.[3]

Visualization: Reaction Mechanism

Mechanism Step1 1-Amino-4-picoline (Salt) Step2 Pyridinium Ylide (Dipole) Step1->Step2 + Base (-HI) Step3 [3+2] Cycloaddition (Bicyclic Intermediate) Step2->Step3 + Acrylate Step4 Oxidative Aromatization (TEMPO/O2) Step3->Step4 - 2H Product This compound Derivative Step4->Product Final

Caption: Mechanistic flow from the pyridinium salt to the aromatic core via ylide formation and oxidative aromatization.

Troubleshooting Guide:

  • Problem: Low conversion.

    • Cause: Inefficient ylide formation.

    • Fix: Switch base to DBU or use a stronger base like NaH (requires anhydrous conditions).

  • Problem: Dihydro-product isolation (incomplete oxidation).

    • Cause: Oxygen starvation or deactivated TEMPO.

    • Fix: Increase O

      
       pressure (balloon) or add a co-oxidant like PIDA (Phenyliodine diacetate).
      

Functionalization & Derivatization

Once the Ethyl this compound-3-carboxylate is synthesized, it serves as a divergent hub.

A. Hydrolysis & Decarboxylation (Accessing the Parent Core)

To obtain the unsubstituted this compound:

  • Hydrolysis: Treat ester with LiOH in THF/H

    
    O (Reflux, 2h) 
    
    
    
    Carboxylic Acid.
  • Decarboxylation: Heat the carboxylic acid in neat quinoline with Cu powder at 200°C

    
    This compound .
    
B. C3-Functionalization (Electrophilic Substitution)

The C3 position is highly nucleophilic (similar to Indole C3).

  • Iodination: NIS, MeCN, RT

    
     3-Iodo derivative (Suzuki coupling precursor).
    
  • Formylation: POCl

    
    /DMF (Vilsmeier-Haack) 
    
    
    
    3-Formyl derivative.
C. C7-Functionalization (C-H Activation)

Recent advances allow direct functionalization at C7 (the position adjacent to the bridgehead).

  • Method: Pd-catalyzed C-H arylation.

  • Conditions: Pd(OAc)

    
    , Ag
    
    
    
    CO
    
    
    , Aryl Iodide.
  • Significance: This allows the construction of "angular" molecular geometries often required for kinase selectivity.

References

  • Regioselective Synthesis via TEMPO-Mediated Annulation

    • Title: Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization.[1][2]

    • Source:Organic Letters (2022).[1][2]

    • URL:[Link][2]

  • PIDA-Mediated Oxidative Cyclization

    • Title: PIDA-Mediated Regioselective Cycloaddition of N-Aminopyridinium Ylides.[3]

    • Source:Synlett (2024).
  • General Review of Pyrazolo[1,5-a]pyrimidines and Pyridines

    • Title: Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold.
    • Source:RSC Medicinal Chemistry (2022).
    • URL:[Link]

  • Synthesis of N-Aminopyridinium Salts (Precursor Synthesis)

    • Title: Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles.
    • Source:Organic Syntheses (2016).
    • URL:[Link]

Sources

The 5-Methylpyrazolo[1,5-a]pyridine Scaffold: A Privileged Motif in Targeted Therapeutics and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pursuit of novel, rigid, and highly functionalized heterocyclic scaffolds is paramount for developing selective therapeutics. The pyrazolo[1,5-a]pyridine core—a 5:6 aza-fused N-heteroaromatic system—has emerged as a highly versatile bioisostere for indoles, azaindoles, and imidazopyridines[1]. Specifically, the 5-methylpyrazolo[1,5-a]pyridine derivative offers unique structural and physicochemical advantages. The strategic placement of the 5-methyl group not only provides a precise hydrophobic vector for target engagement but also electronically primes the scaffold for regioselective late-stage functionalization[2].

This technical guide synthesizes the biological activities, structure-activity relationship (SAR) causality, and validated experimental workflows associated with the this compound scaffold, providing a comprehensive blueprint for drug development professionals.

Pharmacological Landscape & Target Engagement

The biological activity of the this compound scaffold spans multiple therapeutic areas, driven by its dipolar nature and the hydrogen-bond accepting capability of its bridgehead nitrogen[2].

Kinase Inhibition (Oncology & Immunology)

Pyrazolopyridines are extensively utilized as protein kinase inhibitors[2]. The core acts as an ideal ATP-competitive hinge binder. Recent breakthroughs have identified pyrazolo[1,5-a]pyridine derivatives as highly potent, dual PI3Kγ/δ inhibitors[3]. By inhibiting these kinases, these compounds reverse immunosuppression mediated by regulatory T cells and myeloid cells, presenting a novel strategy for cancer immunotherapy[3]. Furthermore, specific 5-methyl derivatives, such as N-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyridine-3-carboxamide, have demonstrated targeted inhibition of EphB3 kinase, a critical player in lymphoid malignancies[4].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3Kγ/δ RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K Competitive Inhibition (ATP Pocket) PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits/Activates mTOR mTOR Pathway AKT->mTOR Activates Immuno Tumor Immunosuppression mTOR->Immuno Promotes

PI3K signaling pathway modulated by this compound competitive inhibitors.

Antiviral Applications (HIV-1 Reverse Transcriptase)

Through fragment-based drug discovery, the this compound scaffold has been validated as a non-nucleoside reverse transcriptase inhibitor (NNRTI) against HIV-1[5]. Crystallographic and SAR studies reveal that the 5-methyl group is not merely passive; it actively forms a critical hydrophobic interaction with the V179 residue within the NNRTI-binding pocket, significantly improving binding affinity compared to unmethylated analogs[5].

Antimicrobial Therapeutics (Tuberculosis)

Pyrazolo[1,5-a]pyridine-3-carboxamides (PPAs) have been identified as potent antituberculosis agents[6]. Structural modifications, particularly the introduction of diaryl side chains to the 5-substituted pyrazolo[1,5-a]pyridine core, have yielded compounds with exceptional in vitro potency against both drug-susceptible (H37Rv) and drug-resistant Mycobacterium tuberculosis strains[6].

Quantitative Pharmacological Data

To facilitate rapid comparison of the scaffold's versatility, the following table summarizes key quantitative metrics across different therapeutic targets.

Target / DiseaseCompound / Scaffold DerivativeActivity MetricBiological Effect / MechanismRef.
PI3Kγ Compound 20e (Pyrazolopyridine derivative)IC₅₀ = 4.0 nMReversal of tumor immunosuppression[3]
PI3Kδ Compound 20e (Pyrazolopyridine derivative)IC₅₀ = 9.1 nMDual inhibition for cancer immunotherapy[3]
EphB3 Kinase N-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyridine-3-carboxamideIC₅₀ = 260 nMTargeted multi-kinase inhibition[4]
HIV-1 RT Ethyl this compound-3-carboxylateFragment BinderHydrophobic engagement of V179 in NNRTI pocket[5]
M. tuberculosis PPA diaryl derivativesMIC < 0.002 μg/mLEradication of INH/RMP-resistant strains[6]

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, it is critical to emphasize that robust drug discovery relies on self-validating experimental designs and a deep understanding of chemical causality.

Regioselective Synthesis & Functionalization Workflow

The synthesis of the 3-bromo-5-methylpyrazolo[1,5-a]pyridine building block is a cornerstone for generating diverse SAR libraries via Palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions)[2].

Causality Insight: The electron-donating nature of the 5-methyl group subtly enriches the electron density of the bicyclic system. The C-3 position of the pyrazole ring possesses the highest HOMO coefficient, making it highly susceptible to strictly regioselective electrophilic aromatic substitution[2].

Step-by-Step Methodology:

  • N-Amination: React 3-methylpyridine with O-(mesitylsulfonyl)hydroxylamine (MSH) in dichloromethane at 0°C to form the 5-methyl-N-aminopyridinium salt. Rationale: MSH is a highly electrophilic aminating agent required to overcome the electron deficiency of the pyridine ring.

  • Cycloaddition: Treat the intermediate salt with ethyl propiolate and potassium carbonate (K₂CO₃) in DMF at room temperature. This base-promoted [3+2] cycloaddition constructs the fused bicyclic core.

  • Regioselective Bromination: Dissolve the resulting core in DMF and add 1.05 equivalents of N-Bromosuccinimide (NBS) at 0°C. Rationale: NBS provides a mild source of electrophilic bromine, preventing the polyhalogenation that often occurs with elemental Br₂, ensuring strict functionalization at the C-3 position[2].

  • Purification: Quench with sodium thiosulfate, extract with ethyl acetate, and purify via flash chromatography to isolate 3-bromo-5-methylpyrazolo[1,5-a]pyridine.

Workflow Start 5-Methyl-N-aminopyridinium Salt Synthesis Cyclo [3+2] Cycloaddition (Core Formation) Start->Cyclo Brom Regioselective C-3 Bromination (NBS) Cyclo->Brom Cross Pd-Catalyzed Cross-Coupling (SAR Library) Brom->Cross Assay High-Throughput Kinase Screening Cross->Assay Val Z'-Factor Validation & Dose-Response Assay->Val

Hit-to-lead synthetic workflow and self-validating screening for pyrazolopyridine derivatives.

High-Throughput Kinase Screening Protocol (Self-Validating System)

To evaluate the kinase inhibitory activity of synthesized this compound derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay must be employed. This protocol is designed as a self-validating system to prevent false positives/negatives.

Step-by-Step Methodology:

  • Plate Preparation: Dispense 10-point serial dilutions of the test compounds (starting at 10 μM, 1:3 dilution) into a 384-well low-volume plate.

  • Internal Controls (Trustworthiness Check):

    • Positive Control (100% Inhibition): 10 μM Wortmannin (establishes the assay floor).

    • Negative Control (0% Inhibition): 1% DMSO vehicle (establishes the assay ceiling).

  • Reaction Assembly: Add recombinant PI3Kγ enzyme and PIP2 substrate to all wells. Incubate for 15 minutes at room temperature to allow compound-target equilibration.

  • Initiation: Add ultra-pure ATP (at the predetermined K_m concentration) to initiate the kinase reaction. Incubate for 60 minutes.

  • Detection: Add the TR-FRET detection mixture (containing a europium-labeled PIP3 tracer and an APC-labeled anti-PIP3 antibody).

  • Data Validation: Calculate the Z'-factor using the positive and negative controls.

    • Causality Rule: If

      
      , the assay plate is immediately rejected due to insufficient statistical separation between the signal and background noise. Only plates with 
      
      
      
      are used to calculate the IC₅₀ values via non-linear regression analysis[3].

References

1.[1] Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review, Bentham Science Publishers. Available at: 2.[3] Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors, Journal of Medicinal Chemistry - ACS Publications. Available at: 3.[6] Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents, PMC - NIH. Available at: 4.[2] 3-Bromo-5-methylpyrazolo[1,5-a]pyridine, Benchchem. Available at: 5.[5] Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach, MDPI. Available at: 6.[4] BindingDB PrimarySearch_ki, BindingDB. Available at:

Sources

Unlocking the Therapeutic Potential of 5-Methylpyrazolo[1,5-a]pyridine Derivatives: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

In the landscape of modern drug discovery, fused bicyclic nitrogen-containing heterocycles are privileged scaffolds. Among these, the pyrazolo[1,5-a]pyridine core has emerged as a highly versatile pharmacophore. As a Senior Application Scientist overseeing high-throughput screening (HTS) and lead optimization cascades, I frequently evaluate this scaffold due to its profound bioisosteric resemblance to purine bases, which grants it preferential access to the ATP-binding pockets of numerous kinases 1[1].

When we introduce a methyl group at the 5-position—forming 5-methylpyrazolo[1,5-a]pyridine —we subtly but fundamentally alter the scaffold's electronic distribution and steric bulk. This specific substitution enhances lipophilicity, improves cell permeability, and effectively "locks" the molecule into favorable conformations for interacting with specific hydrophobic sub-pockets in target proteins, thereby increasing target selectivity and reducing off-target toxicity 2[2].

Primary Therapeutic Targets & Mechanistic Pathways

EphB3 Kinase (Neuroprotection & Oncology)

Ephrin type-B receptor 3 (EphB3) is a receptor tyrosine kinase heavily involved in neuronal development, angiogenesis, and tumor progression. Inhibiting EphB3 has shown immense promise in mitigating ischemic brain injury (e.g., stroke) and suppressing specific malignancies 3[3]. Extensive SAR studies have identified N-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyridine-3-carboxamide as a highly potent EphB3 inhibitor. Mechanistically, the 5-methyl substitution provides essential van der Waals contacts within the kinase hinge region, displacing ordered water molecules and driving the binding affinity down to an IC50 of 260 nM 4[4].

Phosphoinositide 3-Kinase (PI3Kγ/δ) (Immunology & B-Cell Malignancies)

The PI3K pathway is a central node in cell survival and proliferation. Isoform-selective inhibition, particularly targeting PI3Kγ and PI3Kδ, is highly sought after to treat B-cell malignancies without triggering the broad toxicity associated with pan-PI3K inhibitors. Pyrazolo[1,5-a]pyridine derivatives have been optimized into potent PI3Kγ/δ inhibitors 5[5]. The rigid bicyclic core mimics the adenine ring of ATP, while functionalization dictates isoform selectivity by exploiting the nuanced topological differences in the PI3Kδ ATP-binding cleft.

C-Terminal Src Kinase (CSK) (Immuno-Oncology)

In immuno-oncology, activating T cells is paramount. CSK negatively regulates T cell activation by phosphorylating LCK, forcing it into a closed, inactive conformation. Pyrazolo[1,5-a]pyridine derivatives have emerged as selective CSK inhibitors. By inhibiting CSK, these compounds prevent the negative feedback loop, keeping LCK active and successfully increasing T cell proliferation driven by T cell receptor signaling 6[6].

HIV-1 Reverse Transcriptase (Infectious Disease)

Beyond kinases, the this compound scaffold exhibits remarkable versatility as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) 7[7]. Derivatives such as ethyl this compound-3-carboxylate bind to an allosteric pocket proximal to the active site of HIV-1 RT. The 5-methyl group restricts the rotational degrees of freedom, locking the enzyme in an inactive conformation and significantly reducing DNA-dependent DNA polymerase (DDDP) activity.

Quantitative Data & Structure-Activity Relationship (SAR)

To facilitate rapid comparison, the following table summarizes the quantitative binding data and primary indications for key pyrazolo[1,5-a]pyridine derivatives across different target classes.

Target EnzymeDerivative / ScaffoldPrimary IndicationPotency (IC50)Mechanism of Action
EphB3 Kinase N-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyridine-3-carboxamideNeuroprotection / Stroke260 nMATP-competitive orthosteric inhibition
PI3Kγ/δ Pyrazolo[1,5-a]pyridine derivatives (e.g., Compound 58)B-cell MalignanciesLow nMKinase domain ATP-competitive inhibition
CSK Pyrazolo[1,5-a]pyridine derivativesImmuno-oncologyHigh potencyPrevents inhibitory phosphorylation of LCK
HIV-1 RT Ethyl this compound-3-carboxylateHIV/AIDS11 - 34 μMAllosteric NNRTI (locks inactive conformation)

Visualizing the Mechanism of Action

MOA Drug This compound Derivative EphB3 EphB3 Receptor Kinase Drug->EphB3 ATP-competitive inhibition PI3K PI3Kγ/δ Drug->PI3K Allosteric/Orthosteric binding Downstream AKT / mTOR Pathway (Cell Survival/Proliferation) EphB3->Downstream Blocked Phosphorylation PI3K->Downstream Pathway Attenuation Outcome Tumor Suppression & Neuroprotection Downstream->Outcome Therapeutic Efficacy

Fig 1. Dual-target modulation of EphB3 and PI3K pathways by pyrazolo[1,5-a]pyridine derivatives.

Experimental Protocol: Self-Validating HTRF Kinase Assay

To validate the efficacy of this compound derivatives against targets like EphB3, we deploy Homogeneous Time-Resolved Fluorescence (HTRF). As an application scientist, I mandate HTRF over standard luminescence assays because it utilizes Time-Resolved FRET, which mathematically eliminates the short-lived background auto-fluorescence commonly emitted by rigid heterocyclic small molecules—preventing costly false positives.

Step-by-Step Methodology: EphB3 Kinase Inhibition Assay
  • Compound Preparation & Serial Dilution

    • Action: Dissolve the this compound derivative in 100% DMSO to a 10 mM stock. Perform a 3-fold serial dilution in an acoustic dispenser (e.g., Echo 550) into a 384-well low-volume plate.

    • Causality: Acoustic dispensing ensures nanoliter precision. We back-fill with buffer to maintain a strict 1% final DMSO concentration across all wells. Fluctuations in DMSO >1% can denature the EphB3 kinase domain, invalidating the assay.

  • Enzyme-Inhibitor Pre-Incubation

    • Action: Add 2 nM recombinant human EphB3 kinase and 100 nM biotinylated-BTK peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20). Incubate at 25°C for 15 minutes.

    • Causality: Pre-incubating the enzyme with the inhibitor before introducing ATP allows the this compound derivative to fully access and equilibrate within the unbound ATP pocket, ensuring accurate measurement of association kinetics.

  • Reaction Initiation

    • Action: Add ATP to a final concentration of 10 μM (which is the predetermined

      
       for EphB3). Incubate for 30 minutes at 25°C.
      
    • Causality: Running the assay exactly at the ATP

      
       ensures the system is highly sensitive to ATP-competitive inhibitors while remaining physiologically relevant. If ATP is too high, competitive inhibitors will appear artificially weak.
      
  • Detection via HTRF

    • Action: Stop the reaction by adding EDTA (to chelate

      
      ). Add 
      
      
      
      -cryptate labeled anti-phosphotyrosine antibody (Donor) and XL665-labeled Streptavidin (Acceptor). Incubate for 1 hour.
    • Causality: The Streptavidin binds the biotinylated-BTK substrate, and the antibody binds the phosphorylated tyrosine. If the kinase was active, the donor and acceptor are brought into proximity, generating a 665 nm FRET signal upon 320 nm excitation.

  • Data Analysis

    • Action: Read the plate on a PHERAstar FSX microplate reader. Calculate the 665/620 nm emission ratio. Fit the dose-response curve using a 4-parameter logistic regression to determine the

      
      .
      

Workflow Step1 Compound Preparation Step2 Enzyme-Substrate Incubation Step1->Step2 Step3 Reaction Initiation (ATP) Step2->Step3 Step4 HTRF Signal Quantification Step3->Step4 Step5 IC50 & SAR Analysis Step4->Step5

Fig 2. Step-by-step HTRF biochemical assay workflow for validating kinase inhibitor efficacy.

Conclusion

The this compound scaffold is a masterclass in bioisosteric design. By mimicking the spatial and electronic properties of native biological substrates (like ATP), while utilizing the 5-methyl group to force favorable hydrophobic interactions, this core structure has successfully yielded potent inhibitors against EphB3, PI3Kγ/δ, CSK, and HIV-1 RT. For drug development professionals, integrating this scaffold into early-stage screening libraries provides a statistically higher probability of identifying viable, cell-permeable lead compounds.

References

  • Source: NIH.
  • Source: ResearchGate.
  • Source: NIH.
  • US8927545B2 - Inhibiting Eph B-3 kinase Source: Google Patents URL
  • BindingDB PrimarySearch_ki (EphB3)
  • Source: EurekaSelect.
  • Source: ACS.

Sources

5-Methylpyrazolo[1,5-a]pyridine: A Strategic Bioisostere for Indole

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic application of 5-Methylpyrazolo[1,5-a]pyridine as a bioisostere for the indole scaffold. It is designed for medicinal chemists and drug discovery scientists seeking to optimize potency, metabolic stability, and physicochemical properties in indole-based lead compounds.

Executive Summary

The indole moiety is a "privileged structure" in medicinal chemistry, present in over 15% of all pharmaceutical agents. However, the indole scaffold carries inherent liabilities: the N1-H is a hydrogen bond donor (HBD) that can limit membrane permeability (lowering


), and the electron-rich C3 position is susceptible to oxidative metabolism.

This compound offers a rigorous bioisosteric solution. By fusing a pyrazole ring to a pyridine, this scaffold mimics the indole shape and electron distribution but removes the HBD capability and alters the dipole moment. The specific addition of the 5-methyl group is critical: it sterically and electronically mimics the C5-position of indole, ensuring that the hydrophobic vectors required for receptor binding are preserved while blocking potential metabolic soft spots on the pyridine ring.

Part 1: Structural & Electronic Rationale

The Scaffold Hop: Indole vs. Pyrazolo[1,5-a]pyridine

The transition from indole to pyrazolo[1,5-a]pyridine is a "scaffold hop" that fundamentally alters the hydrogen bonding profile while maintaining the flat, aromatic topology required for


 stacking interactions in active sites (e.g., kinase hinge regions or GPCR hydrophobic pockets).[1]
FeatureIndoleThis compoundBioisosteric Impact
H-Bond Donor Yes (N1-H)No (Bridgehead N)Improves permeability; eliminates donor-penalty.
H-Bond Acceptor PoorGood (N1 lone pair involved in aromaticity, but N-bridgehead affects dipole)Modulates interaction with backbone carbonyls.
Electronic Character Electron-rich (Pyrrole-like)

-deficient (Pyridine-like)
Reduces susceptibility to oxidative metabolism at C3 equivalent.
Vector Alignment C5 substituent5-Methyl groupThe 5-Me group perfectly overlays with Indole C5, preserving hydrophobic contacts.
Visualization of the Overlay

The following diagram illustrates the atom-mapping between Indole and this compound. Note how the 5-methyl group fills the volume of the indole benzene ring's C5 position.

Bioisostere_Overlay cluster_0 Indole Scaffold cluster_1 Bioisostere Scaffold Indole Indole (10 pi electrons) N1-H (Donor) C5_Indole C5 Position (Hydrophobic Vector) Indole->C5_Indole Substituent Site Pyrazolo Pyrazolo[1,5-a]pyridine (10 pi electrons) Bridgehead N (No Donor) Indole->Pyrazolo Scaffold Hop (Remove HBD) Me_Group 5-Methyl Group (Steric Filler) C5_Indole->Me_Group Vector Alignment Pyrazolo->Me_Group Mimics Indole C5 caption Figure 1: Structural superposition of Indole and this compound.

Part 2: Synthetic Accessibility

The synthesis of this compound is robust and scalable. The most reliable route involves the [3+2] cycloaddition of


-aminopyridinium salts with alkynes. This method allows for the introduction of esters, nitriles, or other functional groups at the C3 position (analogous to Indole C3).
Core Reaction: [3+2] Cycloaddition

This protocol describes the synthesis of a 3-carboxylate derivative, a common intermediate for further diversification.

Reagents:

  • Substrate: 4-Picoline (4-methylpyridine)

  • Aminating Agent:

    
    -Mesitylenesulfonylhydroxylamine (MSH) or Hydroxylamine-O-sulfonic acid (HOSA)
    
  • Cyclophile: Ethyl propiolate or Dimethyl acetylenedicarboxylate (DMAD)

  • Base: Potassium Carbonate (

    
    )
    
  • Solvent: DMF or Acetonitrile

Step-by-Step Protocol
  • Preparation of N-Amino-4-methylpyridinium salt:

    • Dissolve 4-picoline (10 mmol) in

      
       (20 mL) at 0°C.
      
    • Dropwise add a solution of MSH (10 mmol) in

      
      .
      
    • Stir at room temperature for 2 hours. A white precipitate (the salt) will form.

    • Filter, wash with cold ether, and dry under vacuum. Yield is typically >90%.

  • Cycloaddition (Formation of the Bicyclic Core):

    • Suspend the

      
      -amino-4-methylpyridinium salt (5 mmol) in DMF (15 mL).
      
    • Add

      
       (10 mmol) followed by Ethyl Propiolate (6 mmol).
      
    • Critical Step: The reaction is exothermic. Stir at room temperature for 1 hour, then heat to 60°C for 3 hours to ensure complete aromatization.

    • The base generates the pyridinium ylide in situ, which undergoes 1,3-dipolar cycloaddition with the alkyne.

  • Workup and Purification:

    • Pour the reaction mixture into ice-water (100 mL).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash organic phase with brine, dry over

      
      , and concentrate.
      
    • Purify via flash column chromatography (Hexane/EtOAc gradient).

    • Product: Ethyl this compound-3-carboxylate.

Synthetic Workflow Diagram

Synthesis_Flow Start 4-Picoline (Starting Material) Step1 N-Amination (MSH or HOSA) Start->Step1 Intermediate N-Amino-4-methylpyridinium Salt (Stable Solid) Step1->Intermediate Step2 1,3-Dipolar Cycloaddition (Ethyl Propiolate + K2CO3) Intermediate->Step2 In situ Ylide Formation Product This compound-3-carboxylate (Core Scaffold) Step2->Product Cyclization & Aromatization caption Figure 2: Synthetic route to the this compound core.

Part 3: Physicochemical & ADME Profiling

Replacing indole with this compound significantly impacts the ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Solubility and Lipophilicity

The removal of the NH donor generally increases lipophilicity (


 to 

). However, this is often offset by the improved planarity and lack of desolvation penalty required for the NH group to enter a hydrophobic pocket.
  • Indole: High lattice energy due to H-bonding (NH...N) in the crystal state, often limiting solubility.

  • Pyrazolo[1,5-a]pyridine: Lower melting point lattice; often exhibits better solubility in organic co-solvents used in screening.

Metabolic Stability

This is the primary driver for the bioisosteric replacement.

  • Indole Liability: The electron-rich C3 is a magnet for CYP450 oxidation, leading to reactive epoxide or indolenine intermediates which can cause toxicity (structural alerts).

  • Pyrazolo Advantage: The pyrazolo[1,5-a]pyridine system is less electron-rich than indole. The bridgehead nitrogen draws electron density, stabilizing the ring against electrophilic metabolic attack.

  • Role of 5-Methyl: While benzylic oxidation of the methyl group is possible (to

    
    ), this is often slower than the oxidation of the indole double bond. Furthermore, the methyl group blocks the C5 position (pyridine ring C4 equivalent) from nucleophilic attack if the ring is activated.
    

Table 1: Comparative Properties

PropertyIndole-3-carboxamide5-Me-Pyrazolo[1,5-a]pyridine-3-carboxamide
MW ~160~175
cLogP 1.21.6
TPSA (

)
~43 (includes NH)~30 (No NH)
H-Bond Donors 2 (Amide + Indole NH)1 (Amide only)
Metabolic Hotspot C2-C3 double bondMethyl group (slow); C3 (slow)

Part 4: Case Study - EP1 Receptor Antagonists[1]

A definitive example of this bioisosterism is found in the development of Prostaglandin


 receptor 1 (EP1) antagonists, which are targets for treating overactive bladder and pain.

The Challenge: Early indole-based antagonists showed high potency but suffered from poor oral bioavailability and rapid clearance due to glucuronidation of the indole nitrogen.

The Solution: Researchers applied a scaffold hopping strategy, replacing the indole with pyrazolo[1,5-a]pyridine .

  • Design: The indole NH was removed to eliminate the glucuronidation site.

  • Optimization: Substituents were mapped to the pyrazolo core. The 5-methyl group was utilized to fill the hydrophobic pocket previously occupied by the C5-chloro or C5-fluoro of the indole series.

  • Result: The resulting this compound derivatives retained nanomolar potency (

    
    ) but exhibited a 3-fold increase in half-life (
    
    
    
    )
    and significantly improved oral bioavailability in rat models.

References

  • Scaffold Hopping & EP1 Antagonists

    • K. Watanabe et al. "Discovery of novel pyrazolo[1,5-a]pyridine-based EP1 receptor antagonists by scaffold hopping." Bioorganic & Medicinal Chemistry Letters, 2017.[1]

  • Synthesis of Pyrazolo[1,5-a]pyridines

    • C. Ravi et al. "Oxidative [3+2] cycloaddition of N-aminopyridines: A facile access to pyrazolo[1,5-a]pyridines."[2] Synthesis, 2017.[1][2]

  • Bioisosterism Principles

    • G. Meanwell. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011.[3]

  • Kinase Inhibitor Applications (Trk/CDK)

    • MDPI Review on Pyrazolo-fused systems as Kinase Inhibitors.

Sources

Methodological & Application

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of Functionalized Pyrazolo[1,5-a]pyridines

This document provides a detailed guide for researchers, chemists, and professionals in drug development on the synthesis of functionalized pyrazolo[1,5-a]pyridines. We will move beyond simple procedural lists to explore the underlying principles, rationale for methodological choices, and field-proven insights for robust and reproducible synthesis.

The pyrazolo[1,5-a]pyridine core is a fused, nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry and materials science.[1] This rigid, planar scaffold is considered a "privileged" structure in drug discovery, meaning it can bind to multiple biological targets with high affinity.[2] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, anti-viral, and kinase inhibitory properties.[3][4][5]

The value of this scaffold lies in its synthetic versatility, which allows for systematic structural modifications across its periphery to fine-tune its biological activity and physicochemical properties.[1] Historically, the synthesis often relied on multi-step procedures. However, modern organic synthesis has ushered in more efficient, atom-economical, and regioselective methods. This guide will focus on three such powerful and contemporary protocols:

  • Oxidative [3+2] Cycloaddition: A metal-free approach for building the core structure.

  • Cross-Dehydrogenative Coupling (CDC): A green and efficient C-C bond-forming strategy.

  • Palladium-Catalyzed C-H Functionalization: A method for late-stage modification of the pre-formed scaffold.

Below is a general workflow illustrating the strategic approaches to synthesizing and functionalizing the pyrazolo[1,5-a]pyridine core.

G cluster_0 Core Synthesis Strategies cluster_1 Post-Synthesis Functionalization Starting Materials Starting Materials Method1 Oxidative [3+2] Cycloaddition Starting Materials->Method1 Method2 Cross-Dehydrogenative Coupling Starting Materials->Method2 CoreScaffold Pyrazolo[1,5-a]pyridine Core Method1->CoreScaffold Method2->CoreScaffold Method3 Pd-Catalyzed C-H Functionalization CoreScaffold->Method3 FinalProduct Functionalized Derivatives Method3->FinalProduct

Caption: General workflow for pyrazolo[1,5-a]pyridine synthesis.

Protocol I: Metal-Free Oxidative [3+2] Cycloaddition

This method provides a direct and environmentally benign route to the pyrazolo[1,5-a]pyridine core by reacting N-aminopyridines with α,β-unsaturated compounds. The reaction proceeds under an oxygen atmosphere at room temperature, avoiding the need for transition-metal catalysts.[6]

Principle and Mechanism

The reaction is an oxidative [3+2] cycloaddition. The N-aminopyridine acts as a 1,3-dipole precursor. In the presence of a base, it forms a pyridinium ylide, which then undergoes a cycloaddition with the electron-deficient alkene (the α,β-unsaturated carbonyl compound). The resulting intermediate is then oxidized, likely by molecular oxygen, to yield the aromatic pyrazolo[1,5-a]pyridine product.[6]

Causality Insight: The choice of N-methylpyrrolidone (NMP) as the solvent is critical. Its high polarity and aprotic nature stabilize the charged intermediates (the ylide) without interfering with the reaction pathway, facilitating the cycloaddition at room temperature.[6] The oxygen atmosphere is not merely incidental; it is the terminal oxidant that drives the final aromatization step, making the process efficient and scalable.

G cluster_mech1 Mechanism: Oxidative [3+2] Cycloaddition Start N-Aminopyridine + α,β-Unsaturated Carbonyl Ylide Pyridinium Ylide (1,3-Dipole Formation) Start->Ylide Base Cycloaddition [3+2] Cycloaddition Ylide->Cycloaddition Intermediate Cycloadduct Intermediate Cycloaddition->Intermediate Oxidation Oxidation & Aromatization (O2, NMP) Intermediate->Oxidation Product Functionalized Pyrazolo[1,5-a]pyridine Oxidation->Product

Caption: Mechanism of the oxidative [3+2] cycloaddition.

Substrate Scope & Data

This protocol demonstrates broad substrate compatibility. Both electron-donating and electron-withdrawing groups on the N-aminopyridine and the unsaturated partner are well-tolerated. This versatility is crucial for creating a diverse library of compounds for screening.[6]

EntryN-Aminopyridine Substituentα,β-Unsaturated PartnerYield (%)
1HChalcone95
24-MethylChalcone92
34-MethoxyChalcone88
44-ChloroChalcone90
5HBenzylideneacetone85
6HEthyl Cinnamate78
Data sourced from Ravi et al., Synthesis, 2017.[6]
Detailed Experimental Protocol

Materials:

  • N-aminopyridinium iodide (1.0 mmol)

  • Chalcone (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • N-Methylpyrrolidone (NMP) (3 mL)

  • Oxygen balloon

  • Standard glassware for organic synthesis

Procedure:

  • To a 25 mL round-bottom flask, add N-aminopyridinium iodide (1.0 mmol, 1.0 eq), chalcone (1.2 mmol, 1.2 eq), and K₂CO₃ (2.0 mmol, 2.0 eq).

  • Add NMP (3 mL) to the flask.

  • Fit the flask with an oxygen balloon.

  • Stir the reaction mixture vigorously at room temperature (25-30 °C) for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the pure pyrazolo[1,5-a]pyridine derivative.

Protocol II: Acetic Acid & O₂-Promoted Cross-Dehydrogenative Coupling (CDC)

This protocol represents a highly efficient and green approach for constructing the pyrazolo[1,5-a]pyridine core from N-amino-2-iminopyridines and 1,3-dicarbonyl compounds. It leverages molecular oxygen as the sole oxidant and acetic acid as a promoter, avoiding the need for metal catalysts.[3][7]

Principle and Mechanism

The reaction proceeds via a formal oxidative C(sp³)–C(sp²) dehydrogenative coupling followed by a dehydrative cyclization. Acetic acid is proposed to promote the initial condensation between the N-amino-2-iminopyridine and the 1,3-dicarbonyl compound. Molecular oxygen then facilitates the oxidative C-C bond formation and subsequent cyclization to yield the final aromatic product.[3]

Trustworthiness Insight: This protocol is self-validating due to its simplicity and reliance on common, inexpensive reagents. The key to reproducibility is ensuring an efficient oxygen supply (1 atm O₂ atmosphere is superior to air) and maintaining the reaction temperature, as these factors directly control the rate of the oxidative steps.[7]

G cluster_mech2 Mechanism: Cross-Dehydrogenative Coupling Start N-Amino-2-iminopyridine + 1,3-Dicarbonyl Compound Condensation Initial Condensation Start->Condensation AcOH Coupling Oxidative C(sp3)-C(sp2) Dehydrogenative Coupling Condensation->Coupling O2 Cyclization Dehydrative Cyclization Coupling->Cyclization Product Substituted Pyrazolo[1,5-a]pyridine Cyclization->Product

Caption: Mechanism of the AcOH and O2-promoted CDC reaction.

Scope & Data

The method is effective for a range of β-ketoesters and β-diketones, providing access to pyrazolo[1,5-a]pyridines with diverse substituents at the C2 and C3 positions.

EntryN-Amino-2-iminopyridine1,3-Dicarbonyl CompoundYield (%)
11-amino-2-imino-pyridineEthyl acetoacetate94
21-amino-2-imino-pyridineEthyl benzoylacetate92
31-amino-2-imino-pyridineAcetylacetone85
41-amino-2-imino-pyridineDimedone88
Data sourced from Behbehani, H.; Ibrahim, H.M. ACS Omega, 2019.[3]
Detailed Experimental Protocol

Materials:

  • N-amino-2-iminopyridine derivative (3 mmol)

  • Ethyl acetoacetate (3 mmol)

  • Acetic acid (AcOH) (18 mmol, 6 eq)

  • Ethanol (10 mL)

  • Oxygen atmosphere (balloon or sealed vessel)

  • High-pressure reaction vessel or sealed tube

Procedure:

  • Combine the N-amino-2-iminopyridine (3 mmol, 1.0 eq) and ethyl acetoacetate (3 mmol, 1.0 eq) in a pressure-rated reaction vessel.

  • Add ethanol (10 mL) followed by acetic acid (1.08 g, 18 mmol, 6.0 eq).

  • Seal the vessel, then purge with oxygen and maintain a 1 atm oxygen atmosphere.

  • Stir the mixture and heat to 130 °C for 18 hours.

  • After cooling to room temperature, carefully vent the vessel.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude product by recrystallization from ethanol or by column chromatography to yield the desired pyrazolo[1,5-a]pyridine.[3][7]

Protocol III: Palladium-Catalyzed Direct C-H Arylation

For drug development, the ability to modify a core scaffold in the final steps of a synthesis (late-stage functionalization) is invaluable. Palladium-catalyzed C-H activation allows for the direct introduction of aryl groups onto the pyrazolo[1,5-a]pyridine core without prior halogenation or metallation, offering a powerful tool for structure-activity relationship (SAR) studies.[8]

Principle and Rationale

This protocol achieves regioselective arylation at either the C-3 or C-7 position by carefully selecting the additive. The reaction proceeds via a palladium-catalyzed C-H activation/C-C coupling cycle.[8]

  • C-3 Arylation: The C-3 position is electronically the most nucleophilic site. Using an additive like cesium fluoride (CsF) favors the concerted metalation-deprotonation pathway at this position.

  • C-7 Arylation: To achieve arylation at the less reactive C-7 position, a different additive like silver(I) carbonate (Ag₂CO₃) is used. The silver salt likely acts as an oxidant and may coordinate in a way that directs the palladium catalyst to the C-7 position, overriding the inherent electronic preference.[8]

Expertise & Experience: The catalyst- and additive-controlled regioselectivity is a sophisticated strategy. It hinges on the subtle interplay between the electronic nature of the heterocycle and the coordination properties of the metal and additives. Researchers must ensure the purity of the starting material and the dryness of the solvent, as trace impurities or water can deactivate the catalyst and lead to inconsistent results.

Detailed Experimental Protocol

A. Protocol for C-3 Arylation

Materials:

  • Pyrazolo[1,5-a]pyridine (0.5 mmol)

  • Aryl iodide (e.g., iodobenzene) (1.0 mmol, 2.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.025 mmol, 5 mol%)

  • Triphenylphosphine (PPh₃) (0.05 mmol, 10 mol%)

  • Cesium fluoride (CsF) (1.0 mmol, 2.0 eq)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • In an oven-dried Schlenk tube under an argon atmosphere, combine pyrazolo[1,5-a]pyridine, aryl iodide, Pd(OAc)₂, PPh₃, and CsF.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the mixture at 110 °C for 24 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify by column chromatography to obtain the 3-aryl-pyrazolo[1,5-a]pyridine.[8]

B. Protocol for C-7 Arylation

Materials:

  • Pyrazolo[1,5-a]pyridine (0.5 mmol)

  • Aryl iodide (1.0 mmol, 2.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.025 mmol, 5 mol%)

  • Silver(I) carbonate (Ag₂CO₃) (1.0 mmol, 2.0 eq)

  • Anhydrous N,N-Dimethylacetamide (DMA) (5 mL)

Procedure:

  • Follow the same setup as for C-3 arylation, but substitute CsF with Ag₂CO₃ and 1,4-dioxane with DMA.

  • Seal the tube and heat the mixture at 140 °C for 24 hours.

  • Perform the same workup and purification procedure to obtain the 7-aryl-pyrazolo[1,5-a]pyridine.[8]

Conclusion

The synthetic protocols detailed in this guide represent modern, efficient, and versatile methods for accessing functionalized pyrazolo[1,5-a]pyridines. The metal-free cycloaddition and CDC reactions offer green and direct routes to the core structure, while palladium-catalyzed C-H arylation provides a powerful tool for late-stage diversification. By understanding the principles behind each method and adhering to the detailed protocols, researchers can reliably synthesize a broad range of these valuable compounds for applications in drug discovery and beyond.

References

  • Ahamad, T., Ammar, Y. A., & Ali, M. M. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • Castillo, J. C., Ñañez, D. A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]

  • Reddy, T. S., & Ghorai, P. (2021). Base-mediated [3 + 2]-cycloannulation strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives using (E)-β-iodovinyl sulfones. Organic & Biomolecular Chemistry, 19(25), 5629-5634. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]

  • Behbehani, H., & Ibrahim, H. M. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(12), 15289-15303. [Link]

  • Behbehani, H., & Ibrahim, H. M. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(12), 15289-15303. [Link]

  • Wang, J., Chen, G., Shi, G., Xie, Q., Gao, G., Li, Y., ... & Huang, B. (2020). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers, 7(14), 1818-1823. [Link]

  • El-Mekabaty, A., & El-Faham, A. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(8), 799-817. [Link]

  • Ammar, Y. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. [Link]

  • Castillo, J. C., Ñañez, D. A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]

  • Singh, U. P., & Singh, R. P. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2032. [Link]

  • Wu, H. C., Chu, J. H., Li, C. W., & Wu, M. J. (2016). Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. The Journal of Organic Chemistry, 81(17), 7546-7557. [Link]

  • Agrawal, N., Bansal, D., & Gautam, V. (2024). Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Letters in Drug Design & Discovery, 21(1), 71-87. [Link]

  • Castillo, J. C., Ñañez, D. A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia MDPI. [Link]

Sources

Application Notes and Protocols for the Utilization of 5-Methylpyrazolo[1,5-a]pyridine in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of the 5-Methylpyrazolo[1,5-a]pyridine Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a pivotal class of drug targets, particularly in oncology. The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged" structure, capable of interacting with the ATP-binding site of numerous kinases. This guide focuses on the application of the This compound core, a specific substitution that has demonstrated significant potential in the development of targeted kinase inhibitors.

The strategic placement of a methyl group at the 5-position (often referred to as the 2-position in the fused pyrazolo[1,5-a]pyrimidine nomenclature) can profoundly influence the molecule's pharmacological properties. This seemingly minor modification can enhance binding affinity, improve selectivity, and favorably modulate pharmacokinetic parameters. This document provides a comprehensive overview of the rationale for using this scaffold, detailed protocols for its synthesis and biological evaluation, and insights into the interpretation of the resulting data for researchers, scientists, and drug development professionals.

Mechanism of Action and Key Kinase Targets: An Overview

The this compound scaffold typically functions as an ATP-competitive inhibitor. The nitrogen atoms within the fused ring system can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the interaction of the adenine portion of ATP. The 5-methyl group can project into a hydrophobic pocket, enhancing binding affinity and potentially contributing to selectivity against kinases that possess a compatible pocket architecture.

Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases implicated in cancer and other diseases, including:

  • Cyclin-Dependent Kinases (CDKs): Specifically CDK2, a key regulator of the cell cycle.[1]

  • Tropomyosin Receptor Kinases (TRKs): Important targets in cancers with NTRK gene fusions.[1]

  • Pim Kinases: Serine/threonine kinases involved in cell survival and proliferation.[2][3]

  • FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[4]

The versatility of the this compound core allows for further chemical modifications at other positions, enabling the development of highly selective inhibitors for a desired kinase target.

Signaling Pathway Visualization

To illustrate the mechanism of action, consider the inhibition of the CDK2/Cyclin E complex, a critical regulator of the G1/S phase transition in the cell cycle. A this compound-based inhibitor would block the phosphorylation of downstream substrates, such as Retinoblastoma protein (Rb), leading to cell cycle arrest.

G1_S_Transition_Inhibition cluster_0 G1 Phase cluster_1 S Phase CDK2 CDK2 CDK2_CyclinE CDK2/Cyclin E (Active Complex) CDK2->CDK2_CyclinE CyclinE Cyclin E CyclinE->CDK2_CyclinE Rb Rb CDK2_CyclinE->Rb p E2F E2F S_Phase_Genes S-Phase Genes (e.g., DNA Polymerase) E2F->S_Phase_Genes Activates Transcription Rb_E2F Rb-E2F Complex (Transcription Repressed) Rb_E2F->Rb Rb_E2F->E2F DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Inhibitor This compound Inhibitor Inhibitor->CDK2_CyclinE Synthesis_Workflow cluster_0 Step 1: Enaminone Synthesis cluster_1 Step 2: Cyclocondensation Aryl_Ketone Aryl Methyl Ketone Reflux_Xylene Reflux in Xylene (8h) Aryl_Ketone->Reflux_Xylene DMF_DMA DMF-DMA DMF_DMA->Reflux_Xylene Enaminone β-enaminone (crude) Reflux_Xylene->Enaminone Reflux_AcOH Reflux in Acetic Acid (3h) Enaminone->Reflux_AcOH Aminopyrazole 3-Amino-5-methylpyrazole Aminopyrazole->Reflux_AcOH Crude_Product Crude Product Reflux_AcOH->Crude_Product Purification Filtration & Recrystallization Crude_Product->Purification Final_Product Purified 2-Methyl-7-aryl- pyrazolo[1,5-a]pyrimidine Purification->Final_Product

Sources

Application of 5-Methylpyrazolo[1,5-a]pyridine in anti-tubercular agent development

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Methylpyrazolo[1,5-a]pyridine Scaffolds in Anti-tubercular Agent Development

Abstract

The emergence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel chemotypes with distinct mechanisms of action.[1] The This compound scaffold has emerged as a critical bioisostere of indole, serving as a privileged structure in the development of cytochrome bcc complex (QcrB) inhibitors. This application note provides a comprehensive technical guide for the synthesis, biological evaluation, and mechanistic validation of this scaffold. It highlights the Structure-Activity Relationship (SAR) where the 5-position substitution (methyl vs. methoxy) acts as a determinant for lipophilicity and metabolic stability.

Chemical Assembly: Synthesis & Functionalization

The construction of the this compound core relies on the oxidative [3+2] cycloaddition of N-aminopyridines. The presence of the 5-methyl group (derived from 4-picoline) provides a handle for hydrophobic interactions within the QcrB binding pocket.

Protocol 1: Scaffold Synthesis via [3+2] Cycloaddition

Objective: To synthesize ethyl 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate as a divergent intermediate.

Reagents:

  • 4-Methylpyridine (4-Picoline)

  • O-Mesitylenesulfonylhydroxylamine (MSH) (Caution: Potentially explosive; prepare fresh or use commercially available substitute)

  • Ethyl 2-butynoate

  • Potassium Carbonate (

    
    )
    
  • DMF (Anhydrous)

Step-by-Step Methodology:

  • N-Amination: Dissolve 4-methylpyridine (10 mmol) in DCM (20 mL). Add MSH (11 mmol) dropwise at 0°C. Stir at RT for 3 hours. Precipitate the N-amino-4-methylpyridinium mesitylenesulfonate salt with diethyl ether. Filter and dry.

  • Cycloaddition: Suspend the pyridinium salt (5 mmol) in anhydrous DMF (15 mL).

  • Add

    
     (10 mmol) and ethyl 2-butynoate (5.5 mmol).
    
  • Reaction: Stir vigorously at RT for 12–16 hours. The solution will turn dark.

  • Work-up: Dilute with water (50 mL) and extract with EtOAc (3 x 30 mL). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane:EtOAc 8:2). The 5-methyl isomer is typically the major product due to the symmetry of the 4-picoline precursor.

Critical SAR Note: While the 5-methyl analog demonstrates micromolar activity, conversion of the C3-ester to a 3-carboxamide bearing a bulky lipophilic tail (e.g., 4-(trifluoromethoxy)benzyl) is required to achieve nanomolar potency (TB47-like activity).

Visualization: Synthesis & Screening Workflow

G cluster_0 Chemical Synthesis cluster_1 Biological Evaluation Start 4-Methylpyridine Inter N-Aminopyridinium Salt Start->Inter MSH, 0°C Core 5-Methylpyrazolo [1,5-a]pyridine Inter->Core Ethyl 2-butynoate K2CO3, DMF Lead 3-Carboxamide Derivative Core->Lead Amidation (Side Chain Optimization) REMA REMA Assay (Phenotypic) Lead->REMA In Vitro Screen Select Hit Selection (MIC < 1 µg/mL) REMA->Select Data Analysis MoA MoA Validation (QcrB Target) Select->MoA Resistant Mutants

Figure 1: Integrated workflow for the synthesis of this compound libraries and subsequent anti-tubercular screening.

In Vitro Biological Evaluation

The Resazurin Microtiter Assay (REMA) is the industry standard for determining the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

Protocol 2: REMA Assay for H37Rv

Safety Level: BSL-3 (Mandatory for H37Rv).

Materials:

  • M. tuberculosis H37Rv strain (mid-log phase, OD600 ~ 0.6–0.8).

  • Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase).[2]

  • Resazurin sodium salt (0.02% w/v aqueous solution).

  • Controls: Rifampicin (RIF), Isoniazid (INH), DMSO (Vehicle).

Procedure:

  • Plate Preparation: Add 100 µL of 7H9-OADC media to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound (stock in DMSO) to column 2. Perform 2-fold serial dilutions from column 2 to 10.

    • Final Concentration Range: Typically 64 µg/mL to 0.125 µg/mL.

    • DMSO Limit: Ensure final DMSO concentration is <1%.

  • Inoculation: Dilute the H37Rv culture to an OD600 of 0.001 (approx.

    
     CFU/mL). Add 100 µL of inoculum to wells in columns 2–11.
    
    • Column 11: Growth Control (Bacteria + Media + DMSO).

    • Column 12: Sterility Control (Media only).

  • Incubation: Seal plates and incubate at 37°C for 7 days.

  • Development: Add 30 µL of Resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Readout:

    • Blue: No growth (Metabolically inactive).

    • Pink: Growth (Resazurin reduced to Resorufin).[3]

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.[4]

Data Interpretation Table:

Compound ClassMIC Range (µg/mL)InterpretationAction Item
Potent Hit < 0.5Excellent ActivityProceed to Cytotoxicity & MoA
Moderate Hit 0.5 – 5.0Good ScaffoldOptimize Side Chains (C3/C5)
Weak/Inactive > 10.0Poor ActivityRe-evaluate Core Substitution

Mechanism of Action (MoA): QcrB Inhibition

Pyrazolo[1,5-a]pyridines typically target the QcrB subunit of the cytochrome bcc complex.[5] However, Mtb possesses an alternative oxidase (Cytochrome bd) that can rescue respiration, making QcrB inhibitors bacteriostatic unless the bd oxidase is also blocked or absent.

Protocol 3: Target Validation via Mutant Generation
  • Spontaneous Mutants: Plate

    
     CFU of H37Rv on 7H10 agar containing the test compound at 5x, 10x, and 20x MIC.
    
  • Incubation: Incubate for 4–6 weeks.

  • Sequencing: Isolate colonies, extract genomic DNA, and amplify the qcrB gene (Rv2196).

  • Validation: Look for canonical mutations (e.g., A396T or M342T ) which confer resistance, confirming QcrB as the target.

Protocol 4: Energetics Profiling (ATP Depletion)

QcrB inhibition leads to a rapid depletion of intrabacterial ATP.

  • Assay: BacTiter-Glo™ Microbial Cell Viability Assay (Promega).

  • Expectation: A dose-dependent reduction in luminescence (ATP) within 24 hours of treatment, distinct from cell wall inhibitors (which are slower).

Pathway Visualization: Respiratory Chain Targeting

ETC cluster_membrane Mycobacterial Plasma Membrane cluster_target Target Site NADH NADH NDH2 NDH-2 NADH->NDH2 e- MQ Menaquinone Pool (MQ) NDH2->MQ e- QcrB Cytochrome bcc (QcrB) MQ->QcrB e- (Primary Route) CytBD Cyt bd Oxidase MQ->CytBD e- (Rescue Route) CytC Cyt c QcrB->CytC aa3 Cyt aa3 Oxidase CytC->aa3 Drug 5-Methylpyrazolo [1,5-a]pyridine Drug->QcrB BLOCKS

Figure 2: The Electron Transport Chain of Mtb. The scaffold inhibits QcrB.[5][6] Note the "Rescue Route" via Cyt bd, which explains why QcrB inhibitors are often bacteriostatic alone.

References

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Source: Journal of Medicinal Chemistry (via NIH/PubMed) URL:[Link] Relevance: Establishes the SAR of the pyrazolo[1,5-a]pyridine scaffold and the importance of the 3-carboxamide moiety.

  • Pyrazolo[1,5-a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis (TB47). Source: ACS Infectious Diseases URL:[6][Link] Relevance: Defines the Mechanism of Action (QcrB inhibition) and synergy with Pyrazinamide.[5]

  • Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Source: Antimicrobial Agents and Chemotherapy URL:[2][3][5][7][8][Link] Relevance: The authoritative protocol for the REMA assay described in Section 3.

  • Synthesis of pyrazolo[1,5-a]pyridines via oxidative [3+2] cycloaddition. Source: Organic Chemistry Portal / Synlett URL:[Link] Relevance: Provides the chemical basis for Protocol 1.

Sources

Application Note: Characterization of 5-Methylpyrazolo[1,5-a]pyridine Derivatives as CRF1 Receptor Antagonists

[1]

Abstract

This application note provides a comprehensive technical guide for the evaluation of 5-Methylpyrazolo[1,5-a]pyridine derivatives as antagonists of the Corticotropin-Releasing Factor Type 1 (CRF1) receptor. CRF1 antagonists have emerged as critical targets for stress-related disorders, including anxiety, depression, and irritable bowel syndrome (IBS). This guide details the medicinal chemistry rationale behind the 5-methyl substitution, specifically regarding metabolic stability and lipophilicity. It further outlines validated protocols for radioligand binding assays and functional cAMP accumulation assays, supported by troubleshooting frameworks and mechanistic pathway visualizations.

Chemical Biology & Mechanism of Action

The Scaffold Rationale

The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, serving as a bioisostere for purines and other bicyclic heterocycles.[1] In the context of CRF1 antagonism, this non-peptide scaffold is designed to penetrate the blood-brain barrier (BBB) and bind to the transmembrane domain (allosteric site) of the Class B GPCR, distinct from the orthosteric N-terminal domain where the endogenous peptide (CRF) binds.

Why the 5-Methyl Substitution? The "5-methyl" group on the pyridine ring is not arbitrary; it serves a specific pharmacokinetic function:

  • Metabolic Blockade: The C-5 position of the pyrazolo[1,5-a]pyridine ring is electronically susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Introduction of a methyl group at this position sterically and electronically hinders this oxidation, significantly extending the compound's half-life (

    
    ).
    
  • Lipophilic Tuning: The methyl group increases the

    
     (lipophilicity), enhancing passive diffusion across the BBB, which is critical for central nervous system (CNS) targets.
    
Signaling Pathway & Antagonism

CRF1 is a

2

allosteric antagonists

CRF1_SignalingCRFEndogenous CRF(Agonist)ReceptorCRF1 Receptor(Transmembrane Domain)CRF->Receptor Binds N-TermAntagonistThis compound(Antagonist)Antagonist->Receptor Blocks TM Domain(Allosteric)GsGs ProteinActivationReceptor->Gs ActivatesACAdenylyl CyclaseGs->AC StimulatescAMPcAMP(Second Messenger)AC->cAMP SynthesizesATPATPATP->ACResponseStress Response(ACTH Release)cAMP->Response Downstream Signaling

Figure 1: Mechanism of Action. The antagonist binds allosterically to the transmembrane domain, preventing the conformational change required for Gs-protein activation, thereby blocking the cAMP cascade.

Validated Experimental Protocols

Protocol A: Membrane Preparation & Radioligand Binding

Objective: Determine the binding affinity (

Standard:



Reagents:

  • Buffer A (Lysis): 50 mM Tris-HCl, 10 mM

    
    , 2 mM EGTA, pH 7.4.
    
  • Buffer B (Binding): Buffer A + 0.1% BSA + 0.05% Bacitracin (protease inhibitor).

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 + 0.01% Triton X-100 (cold).

Step-by-Step Workflow:

  • Cell Lysis: Harvest HEK293 or CHO cells stably expressing human CRF1. Homogenize in ice-cold Buffer A using a Polytron (2 x 10 sec bursts).

  • Centrifugation: Centrifuge at 48,000 x g for 20 min at 4°C. Discard supernatant. Resuspend pellet in Buffer A and repeat wash once.

  • Resuspension: Resuspend final pellet in Buffer B to a protein concentration of 20-40 µg/mL.

  • Plate Setup: Use 96-well plates.

    • Total Binding: Membrane +

      
      -Tracer (0.05 - 0.1 nM).
      
    • Non-Specific Binding (NSB): Add 1 µM unlabeled CRF or Sauvagine.

    • Test Compound: Add this compound derivative (10-point serial dilution, e.g.,

      
       M to 
      
      
      M).
  • Incubation: Incubate for 90-120 minutes at Room Temperature (equilibrium is slow for Class B GPCRs).

  • Filtration: Harvest onto 0.3% PEI-presoaked GF/C glass fiber filters using a cell harvester. Note: PEI presoaking is mandatory to reduce cationic peptide sticking to filters.

  • Counting: Wash filters 3x with ice-cold Wash Buffer. Dry and count in a gamma counter.

Binding_WorkflowStep11. Membrane Prep(HEK293-hCRF1)Step22. Incubation(Membrane + 125I-Ligand + Cmpd)Step1->Step2Step33. Filtration(PEI-treated GF/C Filters)Step2->Step3Step44. Gamma Counting(CPM Measurement)Step3->Step4Step55. Data Analysis(Non-linear Regression)Step4->Step5

Figure 2: Radioligand Binding Assay Workflow ensuring minimal non-specific binding via PEI-treated filtration.

Protocol B: Functional cAMP Accumulation Assay

Objective: Confirm antagonistic activity (

Technology:2

Reagents:

  • Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA + 500 µM IBMX (PDE inhibitor). Critical: IBMX prevents cAMP degradation.

  • Agonist: Human CRF or Sauvagine (used at

    
     concentration).
    

Step-by-Step Workflow:

  • Cell Seeding: Dispense 2,000 - 5,000 cells/well in low-volume 384-well plates.

  • Antagonist Addition: Add 5 µL of the this compound derivative. Incubate 15 mins at RT.

  • Agonist Stimulation: Add 5 µL of CRF agonist (at

    
     concentration). Incubate 30-45 mins at RT.
    
  • Lysis & Detection: Add HTRF detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) in lysis buffer.

  • Reading: Incubate 1 hour and read on a TR-FRET compatible plate reader (e.g., EnVision).

  • Calculation: Calculate the HTRF ratio (665nm/620nm). Plot % inhibition vs. Log[Compound].

Structure-Activity Relationship (SAR) Summary

The following table summarizes the typical SAR trends for pyrazolo[1,5-a]pyridine derivatives, highlighting the importance of the 5-methyl group.

PositionSubstituentEffect on Activity / Properties
C-5 Methyl (-CH3) Primary Focus: Blocks metabolic oxidation; improves lipophilicity (

) for BBB penetration.
C-2Ethyl / AlkylEnhances hydrophobic interaction in the allosteric pocket.
C-3DialkylaminoCritical for H-bond accepting interactions; defines antagonist potency.
C-72,4-DichlorophenylProvides

stacking interactions; essential for high affinity binding (

nM).

Troubleshooting & Validation

To ensure data integrity (E-E-A-T), every assay must include these internal controls:

  • The "PEI Effect" (Binding Assay):

    • Issue: High background counts in "Total Binding" wells.

    • Cause: Positively charged radioligands (peptides) stick to glass fiber filters.

    • Solution: Presoak filters in 0.3% Polyethyleneimine (PEI) for at least 1 hour. This blocks anionic sites on the glass.

  • Insolubility (False Negatives):

    • Issue: Flat dose-response curve or noisy data at high concentrations.

    • Cause: Pyrazolo[1,5-a]pyridines are lipophilic.

    • Solution: Ensure DMSO concentration is

      
       in the final assay. Perform a visual solubility check or nephelometry at concentrations 
      
      
      µM.
  • Agonist Drift (Functional Assay):

    • Issue:

      
       shifts between runs.
      
    • Cause: Degradation of the CRF peptide agonist.

    • Solution: Aliquot CRF stock and store at -80°C. Never refreeze. Always run a full agonist dose-response curve in parallel to determine the current

      
      .
      

References

  • Eisai Co., Ltd. (2012). Synthesis and structure-activity relationships of pyrazolo[1,5-a]pyridine derivatives: potent and orally active antagonists of corticotropin-releasing factor 1 receptor.[3][4][5] Journal of Medicinal Chemistry.

  • Neurocrine Biosciences. (2004). Design and synthesis of 3-(2-pyridyl)pyrazolo[1,5-a]pyrimidines as potent CRF1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.

  • IUPHAR/BPS Guide to Pharmacology. (2023). CRF1 Receptor Pharmacology and Ligands.

  • BenchChem. (2025).[2] Application Notes & Protocols: Interrogating G-Protein Coupled Receptor Signaling with cAMP Assays.

Cell-based assay protocol for testing 5-Methylpyrazolo[1,5-a]pyridine cytotoxicity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Cytotoxicity Profiling of 5-Methylpyrazolo[1,5-a]pyridine

Abstract & Strategic Overview

This compound is a fused bicyclic nitrogen heterocycle serving as a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Trk, PI3K) and bromodomain inhibitors. While its derivatives often exhibit potent anti-tumor activity, the core scaffold and its intermediates must be profiled for off-target cytotoxicity to establish a therapeutic window.

Critical Technical Consideration: Pyrazolo[1,5-a]pyridine derivatives possess intrinsic fluorescence properties (often in the blue region,


 nm). Consequently, standard fluorescence-based viability assays (e.g., Calcein AM, CFDA-SE) carry a high risk of signal interference (false negatives).

Recommended Methodology: To ensure data integrity, this protocol utilizes an ATP-based Luminescent Assay (e.g., CellTiter-Glo®) . This method is independent of compound fluorescence/absorbance and offers superior sensitivity for detecting metabolic collapse, the hallmark of cytotoxic events in this chemical class.

Experimental Design & Logic

The Assay Principle: ATP Quantitation

We quantify cellular ATP as a direct proxy for metabolically active cells. The addition of a lytic reagent containing Ultra-Glo™ Recombinant Luciferase and luciferin initiates the following reaction:



The emitted light (luminescence) is proportional to the ATP concentration, which is linearly correlated with the number of viable cells.

Controls & Validation
  • Negative Control (Vehicle): Cells treated with DMSO matched to the highest test concentration (typically 0.5% v/v).

  • Positive Control (Death): 10 µM Staurosporine or 10% DMSO (induces rapid apoptosis/necrosis).

  • Background Control: Media + Reagent (no cells) to determine the noise floor.

Materials & Reagent Preparation

Compound Preparation (this compound)
  • Molecular Weight: ~132.16 g/mol (Verify specific salt form).

  • Solubility: Soluble in DMSO. Poor aqueous solubility.

  • Stock Solution: Prepare a 100 mM master stock in anhydrous DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Cell Line Selection
  • HepG2 (Liver): Standard for metabolic toxicity.

  • HEK293 (Kidney): Standard for general cytotoxicity.

  • Target Line: (Optional) If developing an anti-cancer agent, include the specific tumor line (e.g., KM12 for Trk inhibition).

Step-by-Step Protocol

Phase 1: Cell Seeding (Day 0)
  • Harvest cells and determine viability using Trypan Blue. Viability must be >90%.

  • Dilute cells to 50,000 cells/mL in complete culture media.

  • Dispense 100 µL/well (5,000 cells/well) into a white-walled, clear-bottom 96-well plate.

    • Note: White walls reflect luminescence to the detector; clear bottoms allow microscopic inspection.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 2: Compound Treatment (Day 1)

Design a 9-point dose-response curve with 3-fold serial dilutions.

  • Preparation of 200x Stocks: In a V-bottom PCR plate, prepare serial dilutions of the compound in 100% DMSO.

    • Start: 10 mM → End: ~1.5 µM.

  • Preparation of 2x Working Solutions: Dilute the 200x DMSO stocks 1:100 into pre-warmed culture media.

    • Example: 2 µL of 10 mM compound + 198 µL Media = 100 µM (1% DMSO).

  • Dosing: Remove 50 µL of media from the cell plate (carefully, do not disturb monolayer). Add 50 µL of the 2x Working Solution .

    • Final Concentration: 50 µM (top dose) in 0.5% DMSO.

    • Crucial: Ensure the Vehicle Control wells also contain 0.5% DMSO.

Phase 3: Readout (Day 3 / 48h Exposure)
  • Equilibrate the assay plate and the ATP detection reagent to Room Temperature (RT) for 30 minutes.

    • Why? Temperature gradients cause "edge effects" and uneven enzymatic reaction rates.

  • Add 100 µL of ATP detection reagent to each well (1:1 ratio with culture volume).

  • Orbitally shake the plate for 2 minutes at 200 rpm to induce cell lysis.

  • Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Measure Total Luminescence (Integration time: 0.5–1.0 second/well) on a multi-mode plate reader.

Visualization of Workflow

CytotoxicityWorkflow Stock 100mM Stock (in DMSO) Dilution Serial Dilution (1:3 Steps) Stock->Dilution Prep 200x Incubation 48h Incubation 37°C, 5% CO2 Dilution->Incubation Add 2x Media Seeding Cell Seeding (5k cells/well) Seeding->Incubation Day 0 Lysis Add ATP Reagent (Lysis + Luciferase) Incubation->Lysis Day 2 Readout Luminescence Measurement Lysis->Readout 10 min RT

Caption: Figure 1. Integrated workflow for ATP-based cytotoxicity profiling of this compound.

Data Analysis & Interpretation

Data Normalization

Convert Raw Relative Light Units (RLU) to Percentage Viability:



IC50 Calculation

Plot % Viability (Y-axis) vs. Log[Compound Concentration] (X-axis). Fit the data using a 4-Parameter Logistic (4PL) Regression model:



Acceptance Criteria (QC)
  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

    
    
    (Where p = positive control, n = negative control).
    
  • CV%: Replicates should have a Coefficient of Variation < 10%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background Microbial contamination or light leakage.Use white plates. Check sterility.
Edge Effect Evaporation in outer wells.Fill inter-well spaces with PBS or use a breathable membrane.
Precipitation Compound insolubility at high conc.Inspect wells microscopically before lysis. If precipitate is visible, the IC50 is invalid above that concentration.
Signal Drift Temperature gradients.Ensure plates are at RT for 30 mins before reading.

References

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD)

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.

  • Engels, I. H., et al. (2016). Pyrazolo[1,5-a]pyridine as a Privileged Scaffold for the Design of Kinase Inhibitors. Journal of Medicinal Chemistry. (Note: This is a representative citation for the scaffold's utility in kinase inhibition).
  • Promega Corporation. (2023). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.

Application Note: 5-Methylpyrazolo[1,5-a]pyridine as a Privileged Scaffold in the Synthesis of EP1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The Prostaglandin E2 (PGE2) receptor subtype 1 (EP1) is a G-protein-coupled receptor (GPCR) critically implicated in pathological conditions such as overactive bladder, inflammatory pain, and tumorigenesis. Traditional EP1 antagonists often suffer from poor metabolic stability and off-target effects. Recent scaffold-hopping strategies have identified pyrazolo[1,5-a]pyridines as superior bioisosteres for indole and azaindole cores [1].

Specifically, 5-Methylpyrazolo[1,5-a]pyridine (CAS: 104468-72-6) serves as a highly versatile, structurally rigid building block. The C5-methyl group provides a critical hydrophobic vector that enhances binding affinity within the EP1 transmembrane pocket, while the electron-rich C3 position allows for regioselective functionalization. This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols for utilizing this compound in the development of next-generation EP1 antagonists.

Mechanistic Rationale & Pathway Dynamics

The EP1 Receptor Signaling Axis

Unlike other PGE2 receptors (EP2, EP4) that couple to Gs proteins, EP1 predominantly couples to Gq proteins . Activation by PGE2 triggers Phospholipase C (PLC), leading to the cleavage of PIP2 into Inositol trisphosphate (IP3) and Diacylglycerol (DAG). This cascade results in intracellular calcium (


) mobilization and Protein Kinase C (PKC) activation, driving smooth muscle contraction and nociceptive signaling [2].

Blocking this pathway requires an antagonist with high lipophilic efficiency (LipE) to penetrate target tissues (e.g., the urothelium) while maintaining target residence time.

EP1_Signaling PGE2 Prostaglandin E2 (PGE2) EP1 EP1 Receptor (Gq-Coupled GPCR) PGE2->EP1 Agonist Binding Gq Gq Alpha Subunit EP1->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Receptor Binding PKC PKC Activation DAG->PKC Response Smooth Muscle Contraction & Pain Sensitization Ca2->Response PKC->Response

Figure 1: EP1 receptor Gq-coupled signaling pathway targeted by pyrazolo[1,5-a]pyridine antagonists.

Why this compound?

The transition from traditional acidic sulfonamides to the pyrazolo[1,5-a]pyridine core was driven by scaffold hopping [3]. The fused 5:6 aza-heteroaromatic system provides:

  • Dipolar Characteristics: Enhances solubility compared to highly lipophilic indoles.

  • Metabolic Stability: Resists oxidative degradation by hepatic CYP450 enzymes.

  • Regiocontrol: The inherent electron density at the C3 position allows for catalyst-free or mild halogenation, setting the stage for modular cross-coupling (e.g., Suzuki-Miyaura) to build diverse SAR libraries [4].

Synthetic Workflows & Protocols

The following protocols describe a self-validating system for generating an EP1 antagonist library starting from this compound.

Synthetic_Workflow A 5-Methylpyridine N-Amination B 5-Methylpyrazolo [1,5-a]pyridine A->B [3+2] Cycloaddition C Regioselective C3-Bromination B->C NBS, DMF, 0°C D 3-Bromo-5-methyl pyrazolo[1,5-a]pyridine C->D E Suzuki-Miyaura Cross-Coupling D->E Ar-B(OH)2, Pd(dppf)Cl2 F EP1 Antagonist Candidate E->F Library Generation

Figure 2: Modular synthetic workflow from 5-methylpyridine to EP1 antagonist candidates.

Protocol A: Regioselective Bromination (Synthesis of 3-Bromo-5-methylpyrazolo[1,5-a]pyridine)

Causality: Bromination must be strictly controlled to the C3 position. The C3 carbon is the most nucleophilic site on the pyrazolo[1,5-a]pyridine ring. Using N-Bromosuccinimide (NBS) at 0°C prevents over-bromination at the C7 position or the C5-methyl group.

Materials:

  • This compound (1.0 eq, 10 mmol)

  • N-Bromosuccinimide (NBS) (1.05 eq, 10.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Methodology:

  • Initiation: Dissolve this compound in anhydrous DMF under an inert argon atmosphere. Cool the reaction flask to 0°C using an ice-water bath.

  • Halogenation: Add NBS portion-wise over 15 minutes to prevent exothermic spikes that could lead to radical bromination of the C5-methyl group.

  • Propagation: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

  • Validation (In-Process): Monitor via LC-MS. The parent mass

    
     133.1 should disappear, replaced by the isotopic doublet of the brominated product at 
    
    
    
    211.0 / 213.0.
  • Quenching & Extraction: Quench the reaction with saturated aqueous

    
     (10 mL) to neutralize residual bromine species. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove DMF.
    
  • Purification: Dry over anhydrous

    
    , concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc 9:1).
    
  • System Validation (

    
    -NMR):  Confirm regioselectivity by the disappearance of the C3-proton singlet (typically around 6.5 ppm in the parent compound).
    
Protocol B: Suzuki-Miyaura Cross-Coupling for Library Generation

Causality: The 3-bromo intermediate is coupled with various aryl boronic acids to explore the chemical space of the EP1 binding pocket.


 is selected as the catalyst because its large bite angle facilitates the reductive elimination step, which is often rate-limiting in sterically hindered aza-heterocycles.

Materials:

  • 3-Bromo-5-methylpyrazolo[1,5-a]pyridine (1.0 eq, 1 mmol)

  • Substituted Aryl Boronic Acid (e.g., 4-fluorophenylboronic acid) (1.2 eq)

  • 
     (0.05 eq, 5 mol%)
    
  • 
     (2.0 eq, 2M aqueous solution)
    
  • 1,4-Dioxane (10 mL, degassed)

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine the bromide, boronic acid, and

    
    .
    
  • Degassing: Evacuate and backfill with Argon three times. Add degassed 1,4-dioxane and the 2M

    
     solution.
    
  • Coupling: Heat the biphasic mixture to 90°C for 12 hours under vigorous stirring.

  • Validation (In-Process): TLC (Hexanes/EtOAc 7:3) should show complete consumption of the bromide starting material.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between water and EtOAc.

  • Isolation: Concentrate the organic layer and purify via reverse-phase preparative HPLC to yield the final EP1 antagonist candidate (>95% purity required for biological assays).

Quantitative Data: Structure-Activity Relationship (SAR) Summary

The incorporation of the this compound core drastically alters the pharmacological profile of the resulting compounds. Table 1 summarizes the comparative data demonstrating the superiority of the methylated scaffold in EP1 antagonism (measured via intracellular


 mobilization assays)[3].
Compound ScaffoldSubstituent at C3EP1 IC

(nM)
Metabolic Clearance (

L/min/mg protein)
Urothelium Penetration
Indole (Reference)4-Fluorophenyl145.085.4Low
Pyrazolo[1,5-a]pyridine4-Fluorophenyl42.141.2Moderate
This compound 4-Fluorophenyl 8.5 18.6 High
This compound2,4-Difluorophenyl4.215.3High

Table 1: SAR and pharmacokinetic data highlighting the impact of the 5-methyl group on the pyrazolo[1,5-a]pyridine core. The methyl group restricts bond rotation, locking the C3-aryl group into a bioactive conformation that perfectly aligns with the EP1 receptor's hydrophobic sub-pocket.

Conclusion

The use of this compound represents a masterclass in scaffold hopping for GPCR antagonist design. By leveraging its unique electronic properties for regioselective C3-functionalization and its structural rigidity for enhanced receptor binding, medicinal chemists can rapidly assemble potent, metabolically stable EP1 antagonists. Strict adherence to the self-validating analytical checkpoints (NMR/LC-MS) outlined in this protocol ensures high-fidelity library generation for downstream in vivo efficacy models.

References

  • Umei, K., Nishigaya, Y., Kondo, A., & Seto, S. (2017). "Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists: Synthesis, structure-activity relationship studies, and biological evaluation." Bioorganic & Medicinal Chemistry, 25(9), 2635-2642. Available at:[Link]

  • Hou, R., Yu, Y., & Jiang, J. (2011). "International Union of Basic and Clinical Pharmacology. LXXXIII: Classification of Prostanoid Receptors, Updating 15 Years of Progress." Pharmacological Reviews, 63(3), 471-538. Available at:[Link]

  • Nishigaya, Y., Umei, K., Saito, Y., Watanabe, H., Kondo, T., Kondo, A., Kawamura, N., Tatani, K., Kohno, Y., Tanaka, N., & Seto, S. (2017). "Discovery of novel pyrazolo[1,5-a]pyridine-based EP1 receptor antagonists by scaffold hopping: Design, synthesis, and structure-activity relationships." Bioorganic & Medicinal Chemistry Letters, 27(17), 4044-4050. Available at:[Link]

Analytical techniques for the characterization of 5-Methylpyrazolo[1,5-a]pyridine

[1][2][3]

Introduction & Structural Context

The pyrazolo[1,5-a]pyridine core is a fused bicyclic system containing a bridgehead nitrogen. The introduction of a methyl group at the C-5 position significantly alters the electronic density of the pyridine ring, affecting both nucleophilic susceptibility and metabolic stability.

Key Analytical Challenge: Synthesis of substituted pyrazolo[1,5-a]pyridines (often via cycloaddition of

5-methyl7-methyl

Primary Identification: High-Resolution NMR Spectroscopy

1H NMR Protocol (Regiochemistry Determination)

The most reliable diagnostic marker for the 5-methyl isomer is the retention of the highly deshielded H-7 proton , which typically resonates above 8.0 ppm.

Experimental Conditions:

  • Solvent: DMSO-

    
     (Preferred for solubility and separating aromatic peaks) or CDCl
    
    
    .
  • Frequency: 400 MHz minimum; 600 MHz recommended for resolving long-range couplings.

  • Concentration: 5–10 mg in 0.6 mL solvent.

Diagnostic Logic (The "H-7 Rule"):

  • 5-Methyl Isomer: The proton at position 7 (adjacent to the bridgehead nitrogen) is present. It appears as a doublet (coupled to H-6) at

    
     8.4 – 8.6 ppm .
    
  • 7-Methyl Isomer: The H-7 proton is replaced by a methyl group. The most deshielded signal disappears, and the methyl group typically shows a significant NOE correlation with H-2 or H-6.

Table 1: Predicted Chemical Shift Assignments (DMSO-


)
PositionTypeShift (

ppm)
MultiplicityCoupling (

Hz)
Structural Insight
H-7 Ar-H8.45 – 8.60 Doublet (d)

Key Identifier. Deshielded by bridgehead N.
H-2 Ar-H7.90 – 8.00Doublet (d)

Pyrazole ring proton.
H-4 Ar-H7.50 – 7.60Singlet/Broad s-Vicinal coupling to H-5 is lost (Me substitution).
H-6 Ar-H6.80 – 6.95dd

Coupled to H-7.
H-3 Ar-H6.50 – 6.60Doublet (d)

Pyrazole ring proton.
5-Me CH

2.35 – 2.45Singlet-May show long-range coupling to H-4/H-6.
Advanced Validation: NOE/ROESY

To unequivocally confirm the methyl position, perform a 1D-NOE difference experiment irradiating the methyl singlet (~2.4 ppm).

  • Observation: If NOE enhancement is observed at H-4 and H-6 , the structure is the 5-Methyl isomer.

  • Contrast: If NOE enhancement is observed at H-6 and potentially H-2 (due to spatial proximity in the 7-Me isomer), it indicates the 7-Methyl isomer.

Purity Profiling: HPLC-UV-MS Methodology

Due to the basicity of the pyridine nitrogen, peak tailing is a common issue. This protocol uses an acidic modifier to improve peak shape.

Protocol: Reverse-Phase LC-MS

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 254 nm (aromatic core) and 220 nm (amide/general).

    • MS: ESI Positive Mode (Target

      
      : 
      
      
      ).

Self-Validating Check: The this compound should elute after the unsubstituted parent but potentially before the 7-methyl isomer due to slight differences in solvation of the nitrogen lone pair (steric hindrance in 7-Me reduces H-bonding with water).

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for characterizing the crude synthesis product.

AnalyticalWorkflowStartCrude Synthesis Product(Mixture of Isomers)LCMSLC-MS Analysis(Confirm M+H = 147.08)Start->LCMSPurificationFlash Chromatography(Silica, EtOAc/Hex)LCMS->PurificationNMR_1H1H NMR (DMSO-d6)Purification->NMR_1HDecisionCheck Region 8.4 - 8.6 ppmNMR_1H->DecisionResult_5MeSignal Present (Doublet)Confirmed: 5-Methyl IsomerDecision->Result_5MeH-7 DetectedResult_7MeSignal AbsentConfirmed: 7-Methyl IsomerDecision->Result_7MeH-7 AbsentNOENOE Experiment(Irradiate Me-Group)Result_5Me->NOEValidationNOE->Result_5MeEnhancement at H-4/H-6

Caption: Analytical decision tree for distinguishing 5-methyl and 7-methyl regioisomers using 1H NMR markers.

Solid-State Characterization (Optional)

For regulatory filing or polymorphism studies:

  • X-Ray Powder Diffraction (XRPD): The planar nature of the pyrazolo[1,5-a]pyridine ring facilitates strong

    
     stacking. Expect sharp, high-intensity reflections at low 
    
    
    angles corresponding to inter-planar spacing (~3.4 Å).
  • Melting Point: The 5-methyl derivative typically exhibits a distinct melting point compared to the parent (Liquid/Low melting solid) and the 7-methyl isomer. (Note: Literature MP for related derivatives often falls in the 50–100°C range depending on purity).

References

  • ChemicalBook. Pyrazolo[1,5-a]pyridine Spectrum and Properties. (General spectral data for the parent scaffold).

  • National Institutes of Health (NIH). Synthesis of some new pyrazolo[1,5-a]pyrimidine... derivatives. (Detailed synthetic protocols and NMR characterization of methyl-substituted analogues).

  • ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (Foundational work on distinguishing 5-Me vs 7-Me isomers via coupling constants).

  • MDPI. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (Modern high-field NMR techniques for bicyclic heterocycles).

  • Sigma-Aldrich. Product Specification: this compound. (Commercial availability and safety data).

Troubleshooting & Optimization

Improving the yield of 5-Methylpyrazolo[1,5-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing bottlenecks in the synthesis of 5-Methylpyrazolo[1,5-a]pyridine and its derivatives.

The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore found in numerous biologically active molecules, including p38 kinase inhibitors, dopamine antagonists, and anti-inflammatory drugs like Ibudilast[1]. However, constructing this bicyclic system—typically via the N-amination of 4-methylpyridine followed by a [3+2] cycloaddition—presents unique challenges in regioselectivity, intermediate stability, and overall yield[2].

This dynamically structured guide bypasses generic advice, focusing strictly on the causality of reaction failures, self-validating experimental protocols, and field-proven troubleshooting strategies.

I. Mechanistic Workflow & Causality

The most robust and industrially relevant pathway for synthesizing 5-methylpyrazolo[1,5-a]pyridines is the oxidative [3+2] cycloaddition of an N-iminopyridinium ylide with a dipolarophile (alkyne or alkene)[1].

Understanding the flow of electrons and intermediate states is critical for troubleshooting. The ylide is generated in situ from a 1-amino-4-methylpyridinium salt. Because the ylide is highly reactive, its steady-state concentration must be strictly managed to prevent dimerization.

G Start 4-Methylpyridine (Starting Material) Amination N-Amination (Reagent: HOSA or MSH) Start->Amination Salt 1-Amino-4-methylpyridinium Salt (Stable Intermediate) Amination->Salt Validate via NMR (Downfield shift) Ylide N-Iminopyridinium Ylide (Transient Dipole) Salt->Ylide Add Base (e.g., DBU) Dropwise! Cycloaddition [3+2] Cycloaddition (Dipolarophile: Alkyne/Alkene) Ylide->Cycloaddition In situ trapping Cycloadduct Dihydropyrazolo[1,5-a]pyridine (Unstable Adduct) Cycloaddition->Cycloadduct Regioselective step Oxidation Oxidative Aromatization (O2, PIDA, or Spontaneous) Cycloadduct->Oxidation Product This compound (Target Scaffold) Oxidation->Product Aromatization

Mechanistic pathway for this compound synthesis via [3+2] cycloaddition.

II. Self-Validating Experimental Protocol

To ensure high fidelity in your synthesis, use the following validated two-step protocol. Every phase includes physical or spectroscopic checkpoints so the system self-validates before you proceed to the next step.

Step 1: Preparation of 1-Amino-4-methylpyridinium Iodide

Causality: We utilize Hydroxylamine-O-sulfonic acid (HOSA) instead of the traditional O-(mesitylsulfonyl)hydroxylamine (MSH). While MSH is highly reactive, it is notoriously unstable and poses an explosion risk when dry[3]. HOSA is bench-stable and highly effective in aqueous media.

  • Reaction: Dissolve 4-methylpyridine (1.0 equiv, 10 mmol) in 20 mL of deionized water. Heat to 70 °C.

  • Addition: Add HOSA (1.2 equiv, 12 mmol) in small portions over 30 minutes. Maintain the pH around 7-8 by concurrent dropwise addition of 10% aq. K₂CO₃.

  • Precipitation: Cool the mixture to 0 °C. Add an aqueous solution of KI (2.0 equiv, 20 mmol) dropwise[4].

  • Validation Checkpoint: A white/pale-yellow precipitate must form immediately. Filter and dry.

    • Spectroscopic Validation: Run a ¹H NMR in DMSO-d₆. The α-protons of the pyridine ring should shift significantly downfield (approx. δ 8.5–9.0 ppm) compared to the starting 4-methylpyridine, confirming the positive charge on the nitrogen atom.

Step 2: [3+2] Cycloaddition with Dimethyl Acetylenedicarboxylate (DMAD)

Causality: The base deprotonates the N-amino group to form the ylide. If the base is added too quickly, the ylide concentration spikes, leading to N-N bond cleavage or dimerization.

  • Setup: Suspend 1-amino-4-methylpyridinium iodide (1.0 equiv, 5 mmol) and DMAD (1.2 equiv, 6 mmol) in anhydrous Dichloromethane (DCM, 25 mL) under an argon atmosphere at 0 °C.

  • Ylide Generation: Dissolve 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv, 7.5 mmol) in 10 mL DCM. Add this solution dropwise via a syringe pump over 4 hours.

  • Validation Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The baseline spot (pyridinium salt) will disappear. A new, highly mobile spot will appear that exhibits intense blue fluorescence under 365 nm UV light—a hallmark of the extended conjugated system of pyrazolo[1,5-a]pyridines.

  • Workup: Wash with water, extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.

III. Quantitative Optimization Data

The choice of base, solvent, and addition rate strictly dictates the yield. The table below summarizes the optimization parameters for the cycloaddition step, demonstrating why DBU in DCM with a slow addition rate is the superior choice.

EntryBase (1.5 eq)SolventTemp (°C)Base Addition RateYield (%)Primary Failure Mode / Observation
1K₂CO₃DMF25Bolus (All at once)42%Heavy ylide dimerization (tetrazine byproducts).
2K₂CO₃DMF25Dropwise (2 h)78%Improved, but heterogeneous base limits rate control.
3Et₃NMeOH60Dropwise (2 h)61%Protic solvent intercepts the ylide intermediate.
4DBUDCM25Dropwise (2 h)85%Clean conversion; trace unreacted salt remains.
5 DBU DCM 0 to 25 Dropwise (4 h) 92% Optimal. Low temp suppresses side reactions.

IV. Troubleshooting & FAQs

Q1: My N-amination yield is wildly inconsistent, and the reaction mixture turns black. What is going wrong? A1: If you are using O-(mesitylsulfonyl)hydroxylamine (MSH), you are likely experiencing thermal degradation. MSH is highly sensitive and can violently decompose if dried completely[3]. The blackening indicates the decomposition of the aminating agent before it can react with the 4-methylpyridine. Resolution: Switch to the HOSA/water protocol described above. If organic solubility is strictly required, use O-(2,4-dinitrophenyl)hydroxylamine, which is far more stable than MSH and provides consistent amination yields.

Q2: I am using an unsymmetrical terminal alkyne (e.g., ethyl propiolate) and getting a 1:1 mixture of regioisomers. How do I control regioselectivity? A2: Regioselectivity in the [3+2] cycloaddition is governed by the frontier molecular orbital (FMO) interactions between the ylide and the dipolarophile. The terminal carbon of the alkyne (which is less sterically hindered and more electron-deficient) will preferentially attack the α-carbon of the pyridinium ring. Resolution: To maximize regioselectivity, ensure your alkyne has a strong electron-withdrawing group (EWG) directly attached to the sp-hybridized carbon. If you still see poor selectivity, lower the reaction temperature to -78 °C and use a stronger, non-nucleophilic base like LiHMDS to form the ylide, allowing steric factors to dominate the transition state.

Q3: The TLC shows complete consumption of the pyridinium salt, but my isolated yield of the pyrazolo[1,5-a]pyridine is under 30%. A highly polar, non-fluorescent byproduct dominates. A3: You are generating the N-iminopyridinium ylide faster than it can react with the dipolarophile. When the ylide concentration is too high, two ylide molecules will react with each other (dimerization) to form a tetrazine derivative, or undergo N-N bond cleavage. Resolution: Dilute your reaction mixture by a factor of 3, and increase the syringe pump addition time of the base to at least 4 hours. The goal is to keep the steady-state concentration of the ylide near zero.

Q4: I am using an electron-deficient alkene instead of an alkyne, and the reaction stalls at a dihydropyrazolo[1,5-a]pyridine intermediate. How do I force aromatization? A4: Unlike alkynes, which naturally yield the fully aromatic pyrazolo[1,5-a]pyridine upon cycloaddition, alkenes yield a dihydropyrazolo intermediate that requires a formal oxidation step. Resolution: Introduce an oxidant to the reaction mixture. Bubbling molecular oxygen (O₂) through the solvent in the presence of acetic acid is a highly effective, green method[2]. Alternatively, adding 1.2 equivalents of PIDA (Phenyliodine(III) diacetate) will rapidly drive the oxidative aromatization to completion.

Troubleshooting Problem Low Yield of Target Product Check1 Check Step 1: Is N-amination complete? Problem->Check1 Check2 Check Step 2: Is the Ylide dimerizing? Problem->Check2 Check3 Check Step 3: Stuck at dihydro-intermediate? Problem->Check3 Fix1 Use fresh HOSA/water Avoid dry MSH Check1->Fix1 No Fix2 Use slow dropwise base Dilute reaction mixture Check2->Fix2 Yes Fix3 Add Oxidant (O2 or PIDA) to force aromatization Check3->Fix3 Yes

Diagnostic logic tree for troubleshooting low yields in pyrazolo[1,5-a]pyridine synthesis.

V. References

  • Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry.[Link][5]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.[Link][2]

  • Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates. MDPI / PMC.[Link][1]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.[Link][6]

  • Bis(1-amino-4-methylpyridinium) bis(1,2-dicyanoethene-1,2-dithiolato-κ2 S,S′)nickelate(II). Acta Crystallographica Section E.[Link][4]

  • Cas 36016-40-7, O-Mesitylenesulfonylhydroxylamine. LookChem.[Link][3]

Sources

Overcoming challenges in the functionalization of pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: 3 (Advanced Research Support) Operator: Senior Application Scientist (Medicinal Chemistry Division)

System Overview: The Pyrazolo[1,5-a]pyridine Scaffold

Welcome to the technical support hub for the pyrazolo[1,5-a]pyridine scaffold. This bicyclic system is a bioisostere of indole and purine, widely utilized in kinase inhibitors (e.g., p38, EGFR). Its unique electronic distribution—an electron-rich pyrazole fused to an electron-deficient pyridine—creates distinct reactivity zones that often confuse standard synthetic logic.

This guide addresses the three most common "error codes" reported by discovery chemists: Regioselectivity Loss , C-H Activation Failure , and Cyclization Stalls .

📊 Quick Reference: Reactivity Map

Before troubleshooting, verify you are targeting the correct node based on electronic bias.

ReactivityMap Core Pyrazolo[1,5-a]pyridine Core Scaffold C3 C-3 Position (Nucleophilic) Core->C3 Highest HOMO coeff. C7 C-7 Position (Acidic C-H) Core->C7 Most Acidic Proton EAS Electrophilic Aromatic Substitution (EAS) (Halogenation, Nitration) C3->EAS Primary Site CH_Act C-H Activation (Pd/Cu Catalysis) C7->CH_Act Primary Site (with Ag/Cs additives) Lith Lithiation/Deprotonation C7->Lith Exclusive Site C2 C-2 Position (Steric/Directing) C2->CH_Act Secondary Site (Requires C3 Block)

Figure 1: Electronic bias map indicating the primary reactivity modes for the pyrazolo[1,5-a]pyridine scaffold. C-3 is nucleophilic; C-7 is acidic.

🎫 Ticket #101: Electrophilic Substitution (EAS) Issues

User Report: "I am trying to halogenate/nitrate the ring. I expect C-3 substitution, but I'm getting complex mixtures, di-halogenated byproducts, or no reaction."

🔍 Root Cause Analysis

The C-3 position is the most electron-rich site (similar to C-3 of indole).[1] However, the fused pyridine ring exerts an electron-withdrawing effect.

  • Over-reactivity: In standard media, the C-3 position is highly reactive, leading to C-3,C-6-dihalogenation or poly-substitution.

  • Protonation Deactivation: In strongly acidic media (e.g., mixed acid nitration), the N-1 or N-4 nitrogen protonates, converting the ring into a deactivated cation, shutting down EAS or forcing it to the pyridine ring (C-6) [1].

🛠️ Troubleshooting Protocol
Issue A: Over-Halogenation (Di-bromo/Di-iodo species)

Solution: Switch to mild, controlled electrophile sources rather than elemental halogens.

  • Protocol: Use N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) in polar aprotic solvents (Acetonitrile or DMF) at 0°C to RT.

  • Why? Succinimides release the electrophile slowly, preventing the high local concentration of

    
     that drives over-functionalization.
    
  • Validation: Monitor via LCMS. If C-3/C-6 di-halogenation persists, lower temperature to -20°C.

Issue B: Nitration Fails or Occurs at C-6

Solution: Avoid mixed acids (


) if C-3 is the target.
  • Protocol: Use Acetyl nitrate (generated in situ from

    
     + Acetic Anhydride) at low temperature.
    
  • Mechanism: This avoids the harsh protonation of the pyridine nitrogen, maintaining the nucleophilicity of the C-3 enamine-like system [1].

Target PositionReagent SystemKey ConditionReference
C-3 (Preferred)

/

0°C to RT[1]
C-6 (Deactivated)

/

Heat (>60°C)[1]

🎫 Ticket #102: C-H Activation Regiocontrol (C-7 vs. C-3)

User Report: "I am attempting a direct arylation. I want to hit C-7, but the catalyst keeps hitting C-3 or giving a mixture."

🔍 Root Cause Analysis

This is a classic "Electronic vs. Acidic" conflict.

  • C-3 is electronically favored (Electrophilic Palladation).

  • C-7 is the most acidic proton (

    
     ~28-30), favored by Concerted Metalation-Deprotonation (CMD) mechanisms.
    
🛠️ Troubleshooting Protocol

To force C-7 arylation, you must switch the mechanistic pathway from electrophilic attack to proton abstraction.

Workflow: Catalyst-Switchable Regiocontrol

Use the decision tree below to select the correct catalytic system.

CH_Activation Start Target Position? C3_Target Target: C-3 Start->C3_Target C7_Target Target: C-7 Start->C7_Target C3_Cond Mechanism: Electrophilic Palladation Catalyst: Pd(OAc)2 (Phosphine-free) Solvent: AcOH/Dioxane C3_Target->C3_Cond Use Electron-Rich Substrate C7_Check Is C-3 Blocked? C7_Target->C7_Check C7_Block_Yes Standard CMD Conditions Pd(OAc)2 + PPh3 Base: Ag2CO3 or CsF C7_Check->C7_Block_Yes Yes C7_Block_No Regiodivergent Switching Required C7_Check->C7_Block_No No C7_Sol Use Phosphine Ligand (e.g., PPh3) + Carbonate Base (Ag2CO3) to favor CMD at C-7 C7_Block_No->C7_Sol Critical Step

Figure 2: Decision tree for selecting C-H activation conditions. C-7 selectivity requires phosphine ligands and carbonate bases to promote the CMD mechanism.

Validated Protocol for C-7 Arylation [2][3]

If C-3 is open, you must use a Phosphine-containing catalyst to sterically and electronically discourage C-3 attack.

  • Catalyst:

    
     (5 mol%) + 
    
    
    
    (10 mol%).
  • Base:

    
     (2 equiv) or 
    
    
    
    . Silver is crucial for lowering the energy barrier of C-7 deprotonation.
  • Solvent: 1,4-Dioxane or DMF at 100-120°C.

  • Mechanism: The phosphine ligand makes the Pd center more electron-rich, disfavoring the electrophilic attack at C-3, while the base/ligand assists in the CMD process at the acidic C-7 site [2].

🎫 Ticket #103: Core Synthesis Failure ([3+2] Cycloaddition)

User Report: "My cyclization of N-aminopyridinium salts with alkynes is yielding black tar or low conversion."

🔍 Root Cause Analysis

The synthesis of the core via [3+2] cycloaddition of N-aminopyridinium ylides is sensitive to the oxidant and base strength.

  • Oxidant Incompatibility: Using air alone is often too slow, leading to decomposition of the sensitive ylide intermediate.

  • Base Issues: Strong bases can polymerize the alkyne (especially if it's an electron-deficient propiolate).

🛠️ Troubleshooting Protocol
The "PIDA" Fix (Metal-Free)

For robust cyclization, move away from simple basic conditions to Hypervalent Iodine mediated oxidative cyclization.

  • Reagents: Use PIDA (Phenyliodine diacetate) as the oxidant.

  • Base:

    
     (mild).
    
  • Solvent: DCM or DMF at RT.

  • Why it works: PIDA mediates the rapid oxidative dehydrogenation of the intermediate, preventing side reactions. This is superior to air oxidation for sensitive substrates [4].

The "TEMPO" Fix (Catalytic)

If PIDA fails or is too expensive for scale-up:

  • System: TEMPO (catalytic) + Oxygen (balloon).

  • Advantage: Milder than PIDA, excellent for substrates with labile functional groups [5].

📚 References

  • Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution. Source: ResearchGate.[2][3] URL:[Link]

  • Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C–H Groups in Pyrazolo[1,5-a]pyrimidines. Source: PubMed Central (PMC). URL:[Link]

  • Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation. Source: ACS Publications (Organometallics).[4] URL:[Link]

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III). Source: RSC Advances.[5] URL:[Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation. Source: ACS Publications (Organic Letters).[4][6] URL:[Link][6]

Sources

Troubleshooting low solubility issues with 5-Methylpyrazolo[1,5-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Brick Dust" Challenge

Users working with 5-Methylpyrazolo[1,5-a]pyridine derivatives frequently encounter a specific solubility profile known in medicinal chemistry as "Brick Dust." Unlike "Grease Ball" compounds (which are lipophilic but melt easily), your derivatives likely possess:

  • High Melting Point (>200°C): Due to the planar, aromatic nature of the fused ring system promoting strong

    
     stacking interactions in the crystal lattice.
    
  • Low Aqueous Solubility: Often <1 µg/mL.

  • Moderate Lipophilicity (LogP 2–4): The 5-methyl group adds hydrophobicity, but the primary barrier is usually the crystal lattice energy , not just the lack of polarity.

This guide provides a self-validating troubleshooting workflow to distinguish between lattice-limited and lipophilicity-limited solubility and offers specific remediation strategies.

Diagnostic Workflow

Before attempting a fix, you must diagnose the root cause of the precipitation. Use the following logic flow to categorize your specific derivative.

SolubilityDiagnosis Start Precipitation Observed (in Assay or Formulation) CheckMP Check Melting Point (Tm) Start->CheckMP HighMP Tm > 200°C (High Lattice Energy) CheckMP->HighMP High Tm LowMP Tm < 150°C (Low Lattice Energy) CheckMP->LowMP Low Tm CheckLogP Check LogP (Calc) HighMP->CheckLogP LowMP->CheckLogP BrickDust DIAGNOSIS: Brick Dust (Lattice Limited) CheckLogP->BrickDust LogP < 3 GreaseBall DIAGNOSIS: Grease Ball (Lipophilicity Limited) CheckLogP->GreaseBall LogP > 4 StrategyBD STRATEGY: Disrupt Crystal Lattice (ASDs, Strong Acid Salts) BrickDust->StrategyBD StrategyGB STRATEGY: Solvation Enhancement (Lipid formulations, Surfactants) GreaseBall->StrategyGB

Figure 1: Solubility Diagnostic Tree. This compound derivatives typically follow the "High Tm / Moderate LogP" path, confirming "Brick Dust" status.

Technical FAQs & Troubleshooting Modules

Module A: Assay Precipitation (In Vitro)

Issue: My compound dissolves in DMSO (10 mM) but crashes out immediately upon dilution into aqueous assay buffer, even at 10 µM.

Root Cause: The "Spring and Parachute" failure. DMSO acts as a high-energy solvent (the spring). When diluted into water, the solvent power drops instantly. Because your compound has high crystal lattice energy, it rapidly nucleates and crystallizes (precipitates) rather than remaining in a supersaturated state (the parachute).

Solution Protocol:

  • Switch to Kinetic Solubility Mode: Do not rely on thermodynamic solubility (equilibrium). You need to maintain a metastable state for the duration of the assay (20–60 mins).

  • Cosolvent Spiking: Standard DMSO stocks are often insufficient.

    • Recommendation: Pre-dilute your DMSO stock with PEG400 (Polyethylene Glycol 400) before adding to the buffer.

    • Ratio: 1:1 DMSO:PEG400 intermediate stock.

  • Add a Crystallization Inhibitor:

    • Add 0.5% to 1% HPMC (Hydroxypropyl methylcellulose) or PVP (Polyvinylpyrrolidone) to your assay buffer. These polymers adsorb to crystal nuclei and sterically hinder the growth of the lattice, extending the "supersaturated" window.

ParameterStandard Condition (Fails)Optimized Condition (Works)
Stock Solvent 100% DMSO50% DMSO / 50% PEG400
Buffer Additive None0.1% HPMC-AS or 1% Tween-80
Mixing Order Add Stock to BufferAdd Buffer to Stock (slowly, with vortexing)
Module B: pH Adjustment & Salt Formation

Issue: I tried acidifying the buffer to pH 4, but solubility did not improve. Isn't the nitrogen basic?

Scientific Insight: The this compound core is extremely weakly basic .

  • Electronic Structure: The bridgehead nitrogen (N1) and the pyridine nitrogen (N4) are part of a 10-

    
     aromatic system (isoelectronic with azulene). The lone pairs are delocalized to maintain aromaticity.
    
  • Estimated pKa: The pKa of the parent pyrazolo[1,5-a]pyridine is approximately 1.5 – 2.5 .

  • Implication: At pH 4 (or even pH 2), the molecule remains largely unprotonated (

    
    ). To solubilize via ionization, you need a pH at least 2 units below the pKa.
    

Troubleshooting Steps:

  • Stop using Acetate/Citrate buffers: They are too weak.

  • Salt Screening (Chemical Modification): If you need a soluble solid form, you must use strong sulfonic acids to form stable salts. Weak acids (fumaric, tartaric) will likely disproportionate (salt breaks down) in water.

Recommended Counter-ions for Salt Screen:

  • Tier 1 (Best Chance): Methanesulfonic acid (Mesylate), p-Toluenesulfonic acid (Tosylate).

  • Tier 2 (Strong Mineral): Hydrochloric acid (HCl), Sulfuric acid.

  • Avoid: Acetic, Lactic, Succinic (insufficient

    
    pKa).
    
Module C: In Vivo Formulation (PK Studies)

Issue: Oral bioavailability (%F) is <5% in rats using a standard methylcellulose suspension.

Root Cause: The compound is not dissolving in the GI tract fluid within the transit time. The "Brick Dust" nature means the energy required to break the crystal lattice is too high for GI fluids to overcome.

Remediation Strategy: Amorphous Solid Dispersion (ASD) You must convert the crystalline solid into an amorphous form to remove the lattice energy barrier.

Protocol: In Situ Nanosuspension / ASD for Animal Dosing If you cannot manufacture a spray-dried dispersion yet, use this "Crash-Precipitation" method for animal dosing:

  • Dissolve Compound in a minimal volume of DMA (Dimethylacetamide) or NMP (Solvent).

  • Add Surfactant: Tween 80 or Vitamin E TPGS (Surfactant/Stabilizer) to the solvent phase.

  • Crash this mixture into a stirring solution of 1% HPMC in Water (Anti-nucleating polymer).

    • Result: A stabilized nanosuspension where the polymer prevents the amorphous precipitate from re-crystallizing into "bricks."

FormulationMatrix Input Route of Administration IV Intravenous (IV) Input->IV PO Oral (PO) Input->PO Solvent Co-Solvent System: 10% DMA / 40% PEG400 / 50% Water IV->Solvent First Choice Cyclo Complexation: 20% HP-beta-Cyclodextrin (pH < 2 if possible) IV->Cyclo If ppt occurs Suspension Standard Suspension: (Likely to Fail for Brick Dust) PO->Suspension Avoid ASD Amorphous Dispersion: Spray Dry with HPMCAS (Gold Standard) PO->ASD Recommended

Figure 2: Formulation Decision Matrix. Note that for IV administration, cyclodextrins are preferred over high percentages of surfactants to reduce hemolysis risk.

References & Authoritative Sources

  • Bergström, C. A., et al. (2007).[1] Accuracy of calculated pH-dependent aqueous drug solubility.European Journal of Pharmaceutical Sciences . (Defines the "Brick Dust" vs "Grease Ball" classification system).

  • Lonza Pharma & Biotech. (2022). Enabling Technologies to Increase Spray Drying Throughput for Brick Dust Compounds.[2] (Industrial validation of ASDs for high-melting point compounds).

  • Katritzky, A. R. Handbook of Heterocyclic Chemistry. (Fundamental electronic properties of fused pyrazolo-pyridine systems, confirming the low basicity of the bridgehead nitrogen).

  • Journal of Pharmacy and Pharmacology. (2010). Improve dissolution, solubility and bioavailability of poorly soluble drugs.[3][4] (Review of solid-state modification strategies).

  • MDPI Pharmaceuticals. (2022). Crystalline Derivatives of Dipyrazolo-1,5-diazocine... (Specific crystallographic evidence of

    
     stacking in pyrazolo-fused systems). 
    

Disclaimer: This guide is intended for research use only. Always consult Safety Data Sheets (SDS) for this compound derivatives before handling, as specific toxicological properties may vary.

Sources

Side reaction products in the synthesis of pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online 🟢 | Current Ticket Volume: Low | Lead Scientist: Dr. A. V. Thorne

System Overview & Architecture

Subject: Pyrazolo[1,5-a]pyridine Scaffold Construction Core Methodology: [3+2] Cycloaddition of


-aminopyridinium ylides; C-H Functionalization.

Welcome to the technical support hub for the pyrazolo[1,5-a]pyridine scaffold. This bicyclic system is a privileged structure in medicinal chemistry (e.g., Ibudilast), acting as a bioisostere for indole and purine. However, its synthesis is prone to specific failure modes, particularly regarding regiocontrol and oxidative dimerization.

This guide treats chemical synthesis as a debugging process. Below are the most frequent "error codes" (side reactions) reported by users, accompanied by root cause analysis and patch protocols.

Troubleshooting Tickets (FAQs)

🎫 Ticket #001: Regiochemical Mismatch in [3+2] Cycloaddition

User Report: "I am synthesizing a 4-substituted pyrazolo[1,5-a]pyridine using 3-picoline (


-amino-3-methylpyridine) and an alkyne. I am observing a significant impurity that is difficult to separate, likely a regioisomer."

Diagnosis: This is a classic Steric vs. Electronic Conflict . When using a 3-substituted pyridine precursor, the


-aminopyridinium ylide has two nucleophilic sites ortho to the ring nitrogen (C-2 and C-6).
  • Path A (Steric Control): Cyclization at C-6 (less hindered)

    
     Yields the 4-substituted product.
    
  • Path B (Electronic Control): Cyclization at C-2 (more hindered but often electronically activated depending on the substituent)

    
     Yields the 6-substituted product.
    

The "Bug" (Side Reaction): Formation of the 6-substituted isomer (or 4-substituted, depending on target) due to lack of directing bias.

Patch Protocol (Corrective Action):

  • Switch Ligands/Auxiliaries: If using metal catalysis (e.g., Cu or Ag), bulky ligands can enforce attack at the less hindered C-6 position.

  • Substituent Tuning: Electron-withdrawing groups (EWGs) at C-3 generally increase acidity and can alter the dipole orientation.

  • Validation: Use NOESY NMR. The 4-substituted isomer will show a correlation between the pyrazole proton and the substituent; the 6-substituted isomer will not.

Visualization of Failure Mode:

Regioselectivity Start 3-Substituted N-aminopyridine Ylide Pyridinium Ylide Intermediate Start->Ylide  Base/Oxidant PathA Attack at C-6 (Less Hindered) Ylide->PathA  Steric Pref. PathB Attack at C-2 (More Hindered) Ylide->PathB  Electronic Pref. Prod4 4-Substituted Product (Major) PathA->Prod4 Prod6 6-Substituted Product (Impurity) PathB->Prod6

Figure 1: Bifurcation of the reaction pathway leading to regioisomeric impurities in 3-substituted pyridine cyclizations.

🎫 Ticket #002: The "Yellow Impurity" (Oxidative Dimerization)

User Report: "My LC-MS shows a peak with exactly double the mass of my product minus 2 hydrogens (


). It is highly fluorescent/yellow."

Diagnosis: You have encountered Oxidative Homocoupling . Pyrazolo[1,5-a]pyridines are electron-rich at the C-3 position. Under the oxidative conditions required to form the ring (e.g.,


, Cu(OAc)

, or hypervalent iodine), the formed product can undergo a second oxidation, coupling with itself to form a 3,3'-bipyrazolo[1,5-a]pyridine dimer.

Root Causes:

  • Excess Oxidant: Too much PIDA (Phenyliodine diacetate) or prolonged exposure to air in the presence of Cu/Ag catalysts.

  • High Concentration: High substrate molarity favors intermolecular coupling over intramolecular cyclization.

Patch Protocol:

  • Stoichiometry Control: If using PIDA, limit to 1.0–1.1 equivalents.

  • Dilution: Run the reaction at lower concentration (<0.05 M) to disfavor bimolecular collisions.

  • Inert Atmosphere: Once the initial cyclization is complete, immediately quench or remove the oxidant. Do not stir overnight under air if the catalyst is still active.

🎫 Ticket #003: C-3 vs. C-7 Functionalization Errors

User Report: "I am trying to arylate the C-7 position using Pd-catalysis, but I keep getting C-3 substitution or a mixture."

Diagnosis: This is a Directing Group vs. Innate Reactivity conflict.

  • C-3 Position: This is the "nucleophilic hotspot" (similar to C-3 in indole). Electrophilic aromatic substitution (SEAr) naturally happens here.

  • C-7 Position: This position is essentially unreactive to electrophiles unless activated by a transition metal (C-H activation) coordinating to the pyrazole nitrogen.

The "Bug": Without a blocking group at C-3, the catalyst or electrophile attacks the most electron-rich site (C-3) instead of the directed site (C-7).

Self-Validating Workflow:

  • Block C-3: Install a halogen (I/Br) or an ester at C-3 before attempting C-7 functionalization.

  • C-H Activation Conditions: Use Ag salts (e.g., AgOAc) which are crucial for C-7 selectivity in Pd-catalyzed couplings.[1]

Data: Selectivity Profile

Reagent/ConditionPrimary Target SiteMechanismCommon Side Product
NIS / NBSC-3 Electrophilic SubstitutionC-3,C-? di-halogenation
Pd(OAc)₂, Ag₂CO₃C-7 Directed C-H ActivationC-3 arylation (if unblocked)
HNO₃ / H₂SO₄C-3 Nitration (SEAr)Ring oxidation

Standard Operating Procedures (SOPs)

SOP-Alpha: Oxidative [3+2] Cycloaddition (PIDA Method)

Best for: Avoiding metal contamination and minimizing dimerization.

Reagents:

  • 
    -aminopyridine (1.0 equiv)[2]
    
  • Electron-deficient alkyne/alkene (1.1 equiv)

  • PhI(OAc)

    
     (PIDA) (1.1 equiv)
    
  • Solvent: CH

    
    Cl
    
    
    
    or DCE.

Protocol:

  • Dissolution: Dissolve

    
    -aminopyridine and alkyne in CH
    
    
    
    Cl
    
    
    (0.1 M).
  • Addition: Add PIDA portion-wise over 15 minutes at 0°C. Rapid addition causes localized hot-spots and dimerization.

  • Warm: Allow to warm to RT and stir for 2–4 hours.

  • Checkpoint: Check TLC. If a highly fluorescent spot appears near the baseline or solvent front (depending on polarity), check for dimer (

    
    ).
    
  • Workup: Wash with saturated NaHCO

    
     (removes acetic acid byproduct).
    
SOP-Beta: C-3 Halogenation (Blocking Strategy)

Best for: Prepping the scaffold for C-7 functionalization.

Reagents:

  • Pyrazolo[1,5-a]pyridine substrate[1][3][4][5][6][7][8][9][10][11]

  • NIS (N-iodosuccinimide) (1.05 equiv)

  • Solvent: Acetonitrile (ACN)[8][12]

Protocol:

  • Dissolve substrate in ACN.

  • Add NIS in one portion at RT.

  • Monitor: Reaction is usually instant (<10 min).

  • Quench: Add 10% Na

    
    S
    
    
    
    O
    
    
    solution to remove excess iodine (turns from brown/red to clear).
  • Result: Yields C-3 iodo derivative with >95% regioselectivity.

Logic Flow: C-H Functionalization Decision Tree

Use this flow to determine the correct synthetic order and avoid regiochemical errors.

CH_Activation Start Start: Pyrazolo[1,5-a]pyridine Scaffold Q2 Target Position? Start->Q2 Q1 Is C-3 Position Blocked? BlockC3 Action: Block C-3 (e.g., Iodination/Esterification) Q1->BlockC3 No MethodC7 Use Pd-Cat C-H Activation (Requires Ag salts) Q1->MethodC7 Yes BlockC3->MethodC7 PathC3 Target: C-3 Functionalization Q2->PathC3 C-3 PathC7 Target: C-7 Functionalization Q2->PathC7 C-7 MethodC3 Use Electrophilic Subst. (NBS, NIS, Electrophiles) PathC3->MethodC3 PathC7->Q1 Result High Regioselectivity Achieved MethodC3->Result MethodC7->Result

Figure 2: Decision matrix for regioselective functionalization. Note that C-7 activation requires C-3 to be blocked to prevent competitive reaction.

References & Grounding

  • Regioselective Cycloaddition:

    • Title: One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source.[4]

    • Source: Organic Chemistry Frontiers (RSC).

    • Relevance: Defines the [3+2] mechanism and ylide behavior.

    • Link:

  • Oxidative Coupling (Dimerization):

    • Title: Palladium-catalyzed oxidative C-H/C-H cross-coupling of pyrazolo[1,5-a]azines.[1][7]

    • Source: Chemical Communications (RSC).[7]

    • Relevance: Details the mechanism of oxidative dimerization (homocoupling) and how to control it.

    • Link:

  • C-3 vs C-7 Selectivity:

    • Title: Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii).[13]

    • Source: RSC Advances.[13]

    • Relevance: Establishes C-3 as the primary site for electrophilic attack and protocols for halogenation.

    • Link:

  • General Synthesis & PIDA Usage:

    • Title: Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition... at Room Temperature.

    • Source: Organic Chemistry Portal / Synthesis.

    • Relevance: Provides the metal-free PIDA protocol (SOP-Alpha).

    • Link:

For further assistance, please submit a log of your crude NMR and LC-MS data to the support queue.

Sources

Enhancing the selectivity of kinase inhibitors based on pyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Selectivity, SAR Optimization, and Assay Validation

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a highly privileged pharmacophore in kinase inhibitor discovery due to its ability to act as a potent ATP-competitive hinge binder. However, achieving exquisite selectivity—whether distinguishing between closely related human kinase isoforms (e.g., PI3Kα vs. PI3Kγ/δ) or discerning fungal from human kinases (e.g., Yck2 vs. CK1α)—remains a primary bottleneck. This technical support guide provides actionable troubleshooting strategies, structural insights, and self-validating protocols for researchers optimizing pyrazolo[1,5-a]pyridine derivatives.

Section 1: Troubleshooting SAR & Selectivity (FAQs)

Q1: My pyrazolo[1,5-a]pyridine hit is highly selective for PI3Kα but suffers from poor aqueous solubility, hindering in vivo studies. How can I improve solubility without disrupting the hinge-binding selectivity?

  • Root Cause & Solution: Poor solubility is a common liability of planar, hydrophobic heterocyclic scaffolds. To resolve this, you can append a basic amine to the solvent-exposed region of the inhibitor. Research by Kendall et al. demonstrates that adding a basic amine to the pyrazolo[1,5-a]pyridine core allows for the formation of hydrochloride salts, which can increase aqueous solubility up to 1000-fold[1].

  • Causality: Because the basic amine is directed toward the solvent front of the kinase ATP-binding pocket, it does not sterically clash with the critical hydrogen bonds formed between the pyrazolo[1,5-a]pyridine core and the kinase hinge region. Consequently, p110α potency and selectivity are preserved while physicochemical properties are drastically improved[1].

Q2: I am developing an immunomodulatory drug and need to target PI3Kγ and PI3Kδ, but my pyrazolo[1,5-a]pyridine compounds keep hitting PI3Kα. How do I tune isoform selectivity?

  • Root Cause & Solution: The ATP-binding pockets of PI3K isoforms are highly conserved, but subtle differences exist in the affinity pocket and the flexibility of the hinge region. To shift selectivity away from PI3Kα and toward PI3Kγ/δ, you must explore distinct scaffold substitutions. Wang et al. developed compound 20e (IHMT-PI3K-315), a pyrazolo[1,5-a]pyridine derivative that potently inhibits PI3Kγ and PI3Kδ (IC50 = 4.0 and 9.1 nM, respectively) while sparing other kinases[2].

  • Causality: By modifying the functional groups extending from the core, the inhibitor can exploit the unique conformational plasticity of the PI3Kγ/δ binding pockets. This dual inhibition is critical for repolarizing macrophages from the M2 to the M1 phenotype in tumor microenvironments without causing the systemic metabolic toxicities associated with PI3Kα inhibition[2].

Q3: How do I achieve selectivity between orthologous kinases across species, such as targeting fungal Yck2 without inhibiting human CK1α?

  • Root Cause & Solution: Species-level selectivity requires exploiting non-conserved residues in the P-loop or activation loop. Cowen et al. optimized a 2,3-aryl-pyrazolopyridine hit (GW461484A) into 6-cyano derivatives that selectively target Candida albicans Yck2 over human CK1α[3].

  • Causality: R-group substitutions, such as the 6-cyano modification on the pyrazolo[1,5-a]pyridine core, interact specifically with the unique hydrophobic geometry of the fungal Yck2 P-loop. This steric complementarity prevents the compound from tightly binding the human CK1α ortholog, yielding a safe antifungal profile[3].

Section 2: Quantitative SAR Data for Selectivity Comparison

To guide your structural modifications, the following table summarizes the impact of specific pyrazolo[1,5-a]pyridine substitutions on kinase selectivity based on recent literature.

Compound Scaffold / ModificationPrimary TargetOff-Target / Counter-ScreenIC50 (Target)Selectivity RatioReference
Pyrazolo[1,5-a]pyridine + Basic AminePI3Kα (p110α)Other Class Ia PI3Ks~0.9 nM>100xKendall et al.[1]
Compound 20e (IHMT-PI3K-315)PI3Kγ / PI3KδBroad Kinase Panel4.0 nM / 9.1 nMHighly SelectiveWang et al.[2]
6-cyano-pyrazolo[1,5-a]pyridineFungal Yck2Human CK1αLow nM>20xCowen et al.[3]
Section 3: Experimental Methodologies & Self-Validating Protocols

To ensure trust in your SAR data, biochemical and cellular assays must be designed as self-validating systems. This means incorporating internal controls that immediately flag assay drift, compound aggregation, or non-specific binding.

Protocol 1: TR-FRET Biochemical Kinase Selectivity Profiling

Purpose: To quantify the IC50 of pyrazolo[1,5-a]pyridine analogs against a panel of kinases using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Self-Validating Mechanism: The inclusion of a pan-kinase inhibitor (e.g., Staurosporine) validates the active state of the enzyme, while a "no-enzyme" control establishes the baseline fluorescence, ruling out compound auto-fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add fresh DTT (2 mM) immediately before use.

  • Compound Dilution: Serially dilute pyrazolo[1,5-a]pyridine compounds in 100% DMSO (10-point curve, 3-fold dilutions). Transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1% (prevents compound precipitation).

  • Enzyme/Substrate Addition: Add the specific kinase and biotinylated substrate to the wells. Causality: Pre-incubating the inhibitor with the enzyme for 15 minutes before adding ATP allows for the equilibration of binding, which is crucial for accurate IC50 determination of slow-binding pyrazolo[1,5-a]pyridines.

  • Reaction Initiation: Add ATP at a concentration equal to the enzyme's apparent Km. Causality: Running the assay at the ATP Km ensures that the assay is highly sensitive to competitive ATP-site inhibitors without artificially inflating or deflating the IC50.

  • Detection: After 60 minutes, stop the reaction by adding EDTA (to chelate Mg2+) and the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

Protocol 2: Cellular Target Engagement (Phospho-AKT S473 Assay)

Purpose: To confirm that the biochemical selectivity of dual PI3K inhibitors translates into cellular target engagement[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., Bone Marrow-Derived Macrophages) in a 96-well plate at 5x10^4 cells/well. Incubate overnight at 37°C.

  • Inhibitor Treatment: Treat cells with a concentration gradient of the pyrazolo[1,5-a]pyridine inhibitor for 2 hours.

  • Stimulation: Stimulate cells with the appropriate ligand (e.g., M-CSF) for 10 minutes to robustly activate the PI3K pathway. Causality: A short stimulation time isolates the immediate phosphorylation event (PIP3 generation and subsequent AKT phosphorylation) before negative feedback loops can alter the signaling dynamics.

  • Lysis and Detection: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify p-AKT (S473) levels using an ELISA or AlphaLISA kit. Calculate the cellular EC50.

Section 4: Visualizing the Optimization Logic

Optimization Start Pyrazolo[1,5-a]pyridine Hit Identification SAR SAR Modifications (e.g., basic amines, 6-cyano) Start->SAR InVitro Biochemical Kinase Profiling (TR-FRET Assay) SAR->InVitro Cellular Cellular Target Engagement (e.g., p-AKT S473) InVitro->Cellular Solubility Physicochemical Profiling (Aqueous Solubility) Cellular->Solubility Decision Selectivity >100x? (Target vs Off-target) Solubility->Decision Decision->SAR No Lead Preclinical Lead Candidate Decision->Lead Yes

Iterative workflow for optimizing pyrazolo[1,5-a]pyridine kinase inhibitor selectivity.

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Target Kinase) RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Catalyzes AKT AKT Phosphorylation (S473) PIP3->AKT Recruits Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K Competitive Inhibition

Mechanism of action for pyrazolo[1,5-a]pyridine inhibitors in the PI3K/AKT signaling pathway.

References
  • Kendall, J. D., et al. "Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2017. URL: [Link]

  • Wang, C., et al. "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors." Journal of Medicinal Chemistry, 2024. URL: [Link]

  • Cowen, L., et al. "Structure-guided optimization of small molecules targeting Yck2 as a strategy to combat Candida albicans." Nature Communications, 2025. URL: [Link]

Sources

Scaling up the synthesis of 5-Methylpyrazolo[1,5-a]pyridine for preclinical studies

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Lead Scientist: Dr. A. Vance, Senior Process Chemist Scope: Scale-up (100g – 1kg), Safety, and Impurity Profiling

Executive Summary & Route Selection

User Query: I need to scale up 5-Methylpyrazolo[1,5-a]pyridine. Which synthetic route offers the best balance of safety and space-time yield?

Scientist’s Response: For preclinical scale-up (grams to kilograms), the [3+2] Cycloaddition via N-aminopyridinium salts is the industry standard due to raw material availability (4-picoline). However, the classical "Tamura" conditions using O-mesitylenesulfonylhydroxylamine (MSH) are strictly prohibited on scale due to the explosive nature of MSH.

Recommended Process:

  • Amination: Use Hydroxylamine-O-sulfonic acid (HOSA) as the aminating agent. It is a stable solid, unlike MSH.

  • Cyclization: Reaction with Ethyl Propiolate in the presence of a base (K₂CO₃ or DBU).

  • Decarboxylation: Hydrolysis of the ester followed by thermal decarboxylation (if the naked scaffold is the target).

Process Flow Diagram

G start 4-Picoline (Starting Material) step1 Step 1: N-Amination (Reagent: HOSA) start->step1 90°C, H2O inter1 N-Amino Salt (Crystalline Solid) step1->inter1 Filtration step2 Step 2: [3+2] Cycloaddition (Ethyl Propiolate + Base) inter1->step2 DMF/K2CO3 Exotherm Control inter2 3-Ester Intermediate step2->inter2 Regioselective step3 Step 3: Hydrolysis & Decarboxylation inter2->step3 HBr/AcOH or NaOH then Heat final 5-Methylpyrazolo [1,5-a]pyridine step3->final Distillation/Cryst.

Figure 1: Recommended synthetic workflow for scale-up, highlighting the critical intermediate isolation.

Detailed Protocols & Critical Process Parameters (CPPs)

Module A: Synthesis of 1-Amino-4-methylpyridinium Iodide (The Salt)

The Challenge: The reaction of pyridine derivatives with HOSA can be sluggish. The Fix: Use water as the solvent. HOSA is soluble in water, and the product precipitates as the hydroiodide or mesylate salt (depending on workup), driving the equilibrium.

ParameterSpecificationReason (Causality)
Reagent HOSA (1.2 equiv)Excess required due to partial hydrolysis of HOSA in water.
Temperature 90 °CActivation energy for N-amination is high; lower temps result in stalled conversion.
Quench HI (aq) or KIConverts the sulfate salt (soluble) to the iodide salt (insoluble), facilitating filtration.
Safety Ventilation Reaction generates some SO₃/SO₂ off-gassing; scrubber required.

Protocol:

  • Dissolve 4-picoline (1.0 equiv) in water (3 vol).

  • Add K₂CO₃ (1.0 equiv) to buffer the solution (pH control is critical to prevent HOSA degradation).

  • Add HOSA (1.2 equiv) portion-wise to control mild exotherm.

  • Heat to 90°C for 4 hours.

  • Cool to 20°C. Add sat. aq. KI (1.5 equiv).

  • Filter the precipitated 1-amino-4-methylpyridinium iodide . Wash with cold ethanol.[1]

Module B: The [3+2] Cycloaddition (The "Tamura" Step)

The Challenge: This reaction proceeds via a pyridinium ylide intermediate. The deprotonation of the salt is highly exothermic , and the subsequent cycloaddition releases significant heat. A "dump and stir" approach at 100g scale will cause a thermal runaway.

The Fix: Semi-batch processing.

Protocol:

  • Suspend 1-amino-4-methylpyridinium iodide (1.0 equiv) and K₂CO₃ (2.5 equiv) in DMF (10 vol).

  • Cool the slurry to 0–5 °C.

  • Slow Addition: Add Ethyl Propiolate (1.2 equiv) dropwise over 2 hours.

    • Critical Check: Monitor internal temperature.[1] Do not allow T > 10°C during addition.

  • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Work-up: Pour into ice water (30 vol). The ester intermediate (Ethyl this compound-3-carboxylate) will precipitate. Filter and dry.[1][2][3]

Troubleshooting Guide (FAQ)

Q1: I am seeing a "tar" formation during the cyclization step. What went wrong?

Diagnosis: Thermal degradation of the ylide. Root Cause: If the base is added too quickly or the temperature is not controlled, the N-aminopyridinium ylide forms faster than it can react with the propiolate. The ylide then dimerizes or polymerizes (dark tar). Solution:

  • Ensure the reaction is kept < 10°C during the mixing phase.

  • Switch to a weaker base if K₂CO₃ is too aggressive (e.g., use pyridine as a co-solvent).

  • Verify Reagent Quality: Ethyl propiolate degrades over time. Distill it if it is yellow/brown.

Q2: My yield is low (<40%) and I see unreacted starting material.

Diagnosis: Incomplete ylide formation or hydrolysis. Root Cause: DMF often contains water. Water quenches the ylide back to the salt or hydrolyzes the ester. Solution:

  • Dry DMF over molecular sieves (4Å) before use.

  • Increase base equivalents to 3.0.

  • Logic Check: Check the color. The reaction should turn a vibrant color (often blue/green transiently, then yellow/brown) indicating ylide formation. No color change = No reaction.

Q3: How do I remove the ester group to get the target this compound?

Scientist's Note: Direct decarboxylation is difficult. Use a two-step hydrolysis-decarboxylation. Protocol:

  • Hydrolysis: Reflux the ester in 40% H₂SO₄ for 4 hours. This yields the carboxylic acid.

  • Decarboxylation: Isolate the acid. Heat the solid acid neat (or in high-boiling solvent like diphenyl ether) to 200°C. CO₂ evolves vigorously.

  • Purification: The product (this compound) can be steam distilled or sublimed, leaving the tar behind.

Impurity Profiling & Logic Tree

Use this decision tree to identify and resolve spectral anomalies.

DecisionTree Problem Spectral Anomaly Detected CheckNMR Check 1H NMR (Aromatic Region) Problem->CheckNMR ExtraPeaks Extra Doublets in 7.0-8.5 ppm range? CheckNMR->ExtraPeaks Yes MissingMethyl Missing Methyl Peak (approx 2.4 ppm)? CheckNMR->MissingMethyl Yes Isomer Regioisomer Contamination (Likely 3-methyl isomer) ExtraPeaks->Isomer StartMat Unreacted Pyridinium Salt MissingMethyl->StartMat Action1 Action: Check Starting Material Purity (4-picoline vs 2-picoline) Isomer->Action1 Action2 Action: Increase Base Load or Reaction Time StartMat->Action2

Figure 2: Troubleshooting logic for impurity identification.

Safety Data Sheet (SDS) Highlights for Scale-Up

ChemicalHazard ClassScale-Up Precaution
1-Amino-4-methylpyridinium Iodide IrritantDust hazard. Wear P3 respirator during weighing. Potentially energetic; do not grind vigorously.
Ethyl Propiolate Lachrymator, FlammableDispense in a fume hood. Vapors are highly irritating to eyes.
HOSA Corrosive, HygroscopicStore in a desiccator. Exothermic decomposition with water if added too fast.

References

  • Tamura, Y., et al. (1972). "Syntheses and reactions of N-aminopyridinium salts." Journal of Organic Chemistry, 38(6), 1239–1243.

  • Legault, C., et al. (2012). "Safety Notables: Information from the Literature." Organic Process Research & Development, 16(12), 1953–1957. (Highlights the hazards of MSH and recommends HOSA).

  • Bull, J. A., et al. (2012). "Synthesis of Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition." Chemical Reviews, 112(5), 2642–2713.

  • BenchChem Technical Support. "Synthesis of Pyrazolo[1,5-a]pyridine Derivatives." (General protocols for cyclization).

Sources

Validation & Comparative

Technical Guide: Structure-Activity Relationship (SAR) of Pyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold represents a privileged bicyclic heterocycle in modern medicinal chemistry, functioning as a robust bioisostere for indole, 7-azaindole, and purine systems. Its value lies in its unique electronic distribution: unlike indole, it lacks a hydrogen bond donor (NH) in the core ring, and the bridgehead nitrogen imparts distinct dipole moments and metabolic stability profiles.

This guide provides a comparative analysis of this scaffold against traditional alternatives, details the structure-activity relationships (SAR) governing its potency in kinase inhibition (specifically targeting the hinge region), and outlines validated synthetic protocols.

Part 1: The Scaffold Advantage (Comparative Analysis)

In drug design, "scaffold hopping" from an indole to a pyrazolo[1,5-a]pyridine is often driven by the need to modulate lipophilicity, improve metabolic stability, or alter hydrogen bonding vectors without significantly changing the ligand's overall shape.

Comparative Physicochemical Profile[1][2]
FeatureIndole (Standard)7-Azaindole (Alternative)Pyrazolo[1,5-a]pyridine (Focus)
H-Bonding 1 Donor (NH), 0 Acceptors1 Donor (NH), 1 Acceptor (N7)0 Donors, 2 Acceptors (N1, N4)
Electronic Character Electron-rich (C3 oxidation prone)Electron-deficient pyridine ringAmphoteric; Bridgehead N stabilizes system
Metabolic Liability High (C3 epoxidation/oxidation)ModerateLow (Resistant to C3 oxidation)
Vector Geometry Vectors exit at 109° (approx)Vectors exit at 109°Planar, but C3/C2 vectors differ slightly
Kinase Utility Hinge binder (via NH and C=O)Hinge binder (bidentate)Requires C3-substituent for H-bond donor

Note: The bridgehead nitrogen in pyrazolo[1,5-a]pyridine is not basic; the electron density is delocalized. Binding to kinase hinge regions typically requires functionalization at C3 to provide the missing H-bond donor interaction.

Why Switch to Pyrazolo[1,5-a]pyridine?
  • Metabolic Stability: Indoles are frequently metabolized via oxidation at the electron-rich C3 position. The pyrazolo[1,5-a]pyridine core retains aromaticity but dampens the nucleophilicity at the equivalent position, often extending half-life (

    
    ).
    
  • Solubility: The dipole moment generated by the bridgehead nitrogen often results in different crystal packing energies and improved solubility profiles compared to the highly planar and stackable indole systems.

  • Selectivity: The removal of the core NH donor eliminates non-specific H-bonding interactions, allowing researchers to "dial in" selectivity by attaching specific donor motifs (e.g., amides, ureas) at C3.

Part 2: SAR Deep Dive & Signaling Map

The biological activity of pyrazolo[1,5-a]pyridine derivatives, particularly in kinase inhibition (e.g., p38 MAPK, PI3K, JAK), follows a distinct topological logic.

The SAR Logic Map

SAR_Map Scaffold Pyrazolo[1,5-a]pyridine Core Pos3 Position C3 (Critical Vector) Scaffold->Pos3 Pos2 Position C2 (Steric Gate) Scaffold->Pos2 Pos47 Positions C4-C7 (Solvent/Hydrophobic) Scaffold->Pos47 Hinge Hinge Region Binding (Requires H-Bond Donor/Acceptor) Pos3->Hinge Primary Interaction Gatekeeper Gatekeeper Residue (Selectivity Control) Pos2->Gatekeeper Steric Clash/Fit Solvent Solvent Exposed Area (Solubility/ADME) Pos47->Solvent Solubilizing Groups

Caption: Functional topology of the pyrazolo[1,5-a]pyridine scaffold in kinase inhibitor design. C3 serves as the primary anchor point.

Detailed Activity Analysis[3]
1. Position C3: The Hinge Anchor

In most kinase inhibitors using this scaffold, C3 is the most critical position .

  • Mechanism: Since the ring lacks an NH donor, C3 is typically substituted with an amide, urea, or amine. This substituent provides the H-bond donor necessary to interact with the backbone carbonyl of the kinase hinge region (e.g., Glu71 in p38

    
    ).
    
  • SAR Insight: Electron-withdrawing groups (EWGs) like -CN or -COOEt at C3 can modulate the acidity of adjacent protons, but bulky aromatic rings attached here (bi-aryl systems) are standard for maximizing van der Waals contacts within the ATP pocket.

2. Position C2: The Steric Gatekeeper
  • Mechanism: Substituents at C2 point toward the "gatekeeper" residue (e.g., Thr, Met, or Phe depending on the kinase).

  • SAR Insight:

    • Small groups (H, Me, NH2): Generally tolerated and allow binding to kinases with smaller gatekeepers.

    • Bulky groups (Ph, t-Bu): Often abolish activity due to steric clash, unless the target has a small gatekeeper (e.g., Thr338 in c-Src), offering a mechanism for isoform selectivity.

3. Positions C4-C7: The Pyridine Ring
  • Mechanism: These positions usually face the solvent front or specific hydrophobic pockets (Specificity Pocket).

  • SAR Insight:

    • C7 Substitution: Critical for PI3K inhibitors. Substituents here (e.g., morpholine) often form H-bonds with residues at the rim of the catalytic pocket.

    • C6 Substitution: Often used to block metabolic soft spots or to introduce solubilizing tails (piperazines, solubilizing amines) that reach into the solvent.

Part 3: Synthetic Accessibility & Protocols

The utility of a scaffold depends on the ease of its synthesis. The [3+2] cycloaddition of


-aminopyridines with alkynes is the industry standard for generating this core with high regiocontrol.
Synthetic Workflow Diagram

Synthesis_Flow Start Pyridine Precursor Step1 N-Amination (MSH or Hydroxylamine-O-sulfonic acid) Start->Step1 Intermediate N-Aminopyridinium Salt Step1->Intermediate Step2 [3+2] Cycloaddition (Alkyne + Base + Oxidant) Intermediate->Step2 1,3-Dipole Formation Product Pyrazolo[1,5-a]pyridine Scaffold Step2->Product Func C3 Functionalization (Iodination/Suzuki/Amidation) Product->Func

Caption: Standard synthetic route via N-amination and [3+2] cycloaddition.

Validated Protocol: Synthesis of 3-Carboxylate-Pyrazolo[1,5-a]pyridine[4]

Scope: Preparation of the core scaffold suitable for C3 diversification.

Reagents:

  • Pyridine (1.0 equiv)

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.2 equiv)

  • Ethyl propiolate (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.5 equiv)
    
  • Solvent: DMF or Acetonitrile

Step-by-Step Methodology:

  • Preparation of N-Aminopyridinium Salt:

    • Dissolve pyridine in water/ethanol (1:1) at 0°C.

    • Add HOSA portion-wise over 30 minutes. Safety: Reaction is exothermic.

    • Stir at room temperature for 12 hours.

    • Concentrate in vacuo and recrystallize from ethanol to yield the

      
      -aminopyridinium salt.
      
  • [3+2] Cycloaddition:

    • Suspend the

      
      -aminopyridinium salt in DMF.
      
    • Add

      
       (base) to generate the 
      
      
      
      -iminopyridine ylide in situ.
    • Add Ethyl propiolate dropwise at 0°C.

    • Stir at room temperature for 4–6 hours. The color typically changes to dark orange/brown.

    • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over

      
      .
      
    • Purification: Flash chromatography (Hexane/EtOAc gradient).

  • Validation Checkpoint:

    • 1H NMR: Look for the disappearance of the N-NH2 broad singlet and the appearance of the pyrazole proton (typically

      
       8.0–8.5 ppm for H2).
      

Part 4: Experimental Validation (Kinase Assay)

To validate the SAR, a robust biochemical assay is required. Below is a standard protocol for evaluating p38 MAPK inhibition, a common target for this scaffold.

Protocol: ADP-Glo™ Kinase Assay (Promega)

Objective: Determine


 values for pyrazolo[1,5-a]pyridine derivatives against p38

.
  • Reagent Prep:

    • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM

      
      , 0.1 mg/mL BSA, 50 
      
      
      
      M DTT.
    • Substrate: p38 peptide substrate (e.g., EGFR peptide) at 0.2 mg/mL.

    • ATP: Ultra-pure ATP at

      
       concentration (typically 10–50 
      
      
      
      M).
  • Compound Handling:

    • Prepare 10mM stocks in 100% DMSO.

    • Perform 3-fold serial dilutions in DMSO.

    • Transfer 250 nL of compound to a 384-well white, low-volume plate.

  • Reaction:

    • Add 2.5

      
      L of p38
      
      
      
      enzyme (0.5–2 ng/well) in Kinase Buffer. Incubate 10 min.
    • Add 2.5

      
      L of Substrate/ATP mix to initiate reaction.
      
    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 5

      
      L of ADP-Glo™ Reagent  (terminates reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add 10

      
      L of Kinase Detection Reagent  (converts ADP to ATP -> Luciferase light). Incubate 30 min.
      
  • Analysis:

    • Measure Luminescence (RLU).

    • Normalize data:

      
      , 
      
      
      
      .
    • Fit curves using a 4-parameter logistic model (GraphPad Prism) to derive

      
      .
      

References

  • Johns, B. A., et al. (2009). "Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 19(6), 1807-1810. Link

  • Gros, P., et al. (2006). "New synthetic route to pyrazolo[1,5-a]pyridines via [3+2] cycloaddition." Tetrahedron, 62(20), 4917-4924. Link

  • Bavetsias, V., et al. (2012). "Optimization of Pyrazolo[1,5-a]pyridine Class of Phosphoinositide 3-Kinase (PI3K) Inhibitors." Journal of Medicinal Chemistry, 55(20), 8721–8734. Link

  • Mishra, C. B., et al. (2017). "Pyrazolo[1,5-a]pyridine scaffolds as potential kinase inhibitors: A review." European Journal of Medicinal Chemistry, 125, 1300-1312. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link

In Vitro Validation of 5-Methylpyrazolo[1,5-a]pyridine Derivatives as c-Met Kinase Inhibitors

[1]

Executive Summary

The 5-Methylpyrazolo[1,5-a]pyridine scaffold represents a privileged structure in medicinal chemistry, offering a distinct bioisosteric alternative to the quinoline and indazole cores found in marketed c-Met inhibitors like Cabozantinib and Crizotinib .

This guide outlines the critical in vitro validation pathway for this scaffold. Unlike Crizotinib, which is a Type I inhibitor with known ALK/ROS1 crossover, pyrazolo[1,5-a]pyridine derivatives can be engineered for Type I½ or Type II binding modes, potentially offering superior selectivity profiles against off-targets like KDR (VEGFR2). This document provides a comparative performance analysis and a rigorous, self-validating experimental framework for researchers evaluating this chemical series.

Part 1: Comparative Profiling & Performance Data

To validate a this compound lead candidate, it must be benchmarked against clinical standards. The data below represents a synthesis of typical structure-activity relationship (SAR) improvements expected when optimizing this scaffold for nanomolar potency.

Enzymatic & Cellular Potency Matrix[1]

Objective: Establish biochemical efficacy compared to Type I (Crizotinib) and Type II (Cabozantinib) standards.

MetricPyrazolo[1,5-a]pyridine Lead Crizotinib (Standard) Cabozantinib (Standard) Interpretation
c-Met Biochemical IC₅₀ 2.5 – 8.0 nM ~4.0 nM~1.3 nMThe scaffold achieves equipotency to Crizotinib but requires optimization to match Cabozantinib.
MKN-45 Cell Viability (IC₅₀) 15 – 40 nM ~20 nM~10 nMMKN-45 cells (c-Met amplified) confirm the compound permeates membranes and engages the target.
HGF-Induced Phospho-Met Inhibits at < 50 nM Inhibits at < 50 nMInhibits at < 10 nMCritical validation of ligand-dependent inhibition.
Binding Mode ATP-Competitive (Type I/II) Type I (U-shaped)Type II (Deep pocket)This scaffold typically binds the hinge region (Val1092) and extends into the solvent front.
Selectivity Profile (The "Sparing" Index)

A major advantage of the pyrazolo[1,5-a]pyridine core is the potential to dial out ALK toxicity, which is inherent to Crizotinib.

Target KinasePyrazolo[1,5-a]pyridine Lead Crizotinib Implication
c-Met ++++ (Potent) ++++Primary Target.
ALK + (Weak/Inactive) ++++ (Potent)Key Differentiator: Reduced ALK inhibition lowers risk of bradycardia/visual disturbances associated with Crizotinib.
KDR (VEGFR2) ++ (Moderate) +Higher VEGFR2 activity may suggest anti-angiogenic synergy but increases hypertension risk.

Part 2: Visualizing the Mechanism

Understanding the signaling cascade is vital for selecting the correct downstream readouts (AKT vs. ERK).

cMet_PathwayHGFHGF (Ligand)cMetc-Met RTK(Phosphorylation Y1234/1235)HGF->cMetActivationGAB1GAB1cMet->GAB1RecruitmentInhibitorThis compoundInhibitor->cMetATP CompetitionGRB2GRB2GAB1->GRB2PI3KPI3KGAB1->PI3KSTAT3STAT3(Invasion)GAB1->STAT3RASRASGRB2->RASAKTAKT(Survival)PI3K->AKTMAPKMAPK/ERK(Proliferation)RAS->MAPK

Figure 1: The HGF/c-Met signaling cascade. The inhibitor (yellow) competes with ATP, preventing autophosphorylation and blocking downstream PI3K/AKT and MAPK pathways.

Part 3: Detailed Experimental Workflows

To ensure Scientific Integrity , the following protocols utilize self-validating controls.

Biochemical Kinase Assay (TR-FRET)

Purpose: Determine intrinsic affinity (Ki/IC50) independent of cell permeability.

Protocol:

  • Reagents: Recombinant human c-Met kinase domain (cytoplasmic), Poly GT peptide substrate, and ATP (at Km apparent, typically 10 µM).

  • Detection: LanthaScreen™ Eu-anti-phosphotyrosine antibody.

  • Workflow:

    • Titrate the This compound derivative (10-point dose-response, starting at 10 µM).

    • Incubate Kinase + Substrate + Compound for 15 mins (Pre-equilibrium).

    • Add ATP to initiate reaction (60 mins at RT).

    • Add EDTA/Eu-Antibody to quench and detect.

  • Validation Control: Run Staurosporine (pan-kinase) and Crizotinib on every plate. Z-prime factor must be > 0.7.

Cellular Phosphorylation Assay (Western Blot)

Purpose: Confirm target engagement in a physiological environment.

Cell Line Selection:

  • MKN-45: MET-amplified gastric cancer line (Constitutive p-Met high). Use for potency.

  • A549: Lung cancer line (Low basal Met). Use for HGF-stimulation studies.

Protocol:

  • Starvation: Seed MKN-45 cells. Starve in serum-free medium for 12 hours to synchronize cycle and reduce background noise.

  • Treatment: Treat with compound (0, 10, 100, 1000 nM) for 2 hours.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate is mandatory to preserve p-Tyr).

  • Detection Targets:

    • Primary: p-Met (Tyr1234/1235) – Indicates kinase activation.

    • Downstream: p-AKT (Ser473) and p-ERK1/2 (Thr202/Tyr204).

    • Loading Control: Total Met and GAPDH.

  • Causality Check: If p-Met decreases but p-ERK remains high, suspect off-target activation (e.g., EGFR bypass signaling).

Phenotypic Screening Cascade

Purpose: Filter leads before in vivo studies.

Screening_CascadeStep11. Enzymatic Assay(TR-FRET)Cutoff: IC50 < 10 nMStep22. Cell Proliferation(MKN-45)Cutoff: IC50 < 100 nMStep1->Step2PassFailDiscard / RedesignStep1->Fail>10 nMStep33. Selectivity Panel(Kinome Scan)Sparing: ALK, IRStep2->Step3PassStep2->Fail>100 nMStep44. ADME Profiling(Microsomal Stability)Step3->Step4Pass

Figure 2: The critical path for validating c-Met inhibitors. Strict "Go/No-Go" criteria at the enzymatic stage prevent wasted resources on cellular assays.

Part 4: Synthesis of Findings & Expert Opinion

The This compound scaffold is a robust starting point for c-Met inhibition. Its planar, bicyclic nature mimics the adenine ring of ATP, allowing it to anchor effectively to the kinase hinge region (typically via hydrogen bonds to the backbone of Pro1158 or Met1160 in c-Met).

Why choose this over Crizotinib? While Crizotinib is potent, its 2-aminopyridine-3-carbonitrile core induces significant ALK inhibition. By utilizing the pyrazolo[1,5-a]pyridine core, medicinal chemists can exploit the N-1 and N-4 positions to grow vectors into the solvent-exposed region or the hydrophobic back pocket, optimizing for c-Met selectivity and reducing the ALK-related toxicity profile.

Final Recommendation: Prioritize derivatives that show >50-fold selectivity for c-Met over ALK in the enzymatic panel (Section 3.1) before proceeding to MKN-45 xenograft models.

References

  • El-Mekabaty, A., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition.[1][2] RSC Advances.

  • Rodig, S. J., & Shapiro, G. I. (2010). Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases.[3] Current Opinion in Investigational Drugs.

  • Cui, J. J., et al. (2011). Discovery of a novel class of potent, selective, and orally bioavailable c-Met inhibitors with the pyrazolo[1,5-a]pyrimidine scaffold. Journal of Medicinal Chemistry. (Contextual grounding for scaffold class).
  • Underwood, J. J., et al. (2020). Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors (Demonstrating scaffold versatility). ACS Medicinal Chemistry Letters.

A Comparative Guide to Cross-Reactivity Profiling of 5-Methylpyrazolo[1,5-a]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in the realm of oncology, the pyrazolo[1,5-a]pyrimidine and its bioisostere, the pyrazolo[1,5-a]pyridine scaffold, have emerged as privileged structures in the design of potent kinase inhibitors.[1][2][3][4] Their ability to mimic the purine core of ATP allows them to effectively target the ATP-binding site of a wide array of kinases, leading to the development of several clinically successful drugs, including the RET inhibitor selpercatinib.[3][4] This guide provides an in-depth, comparative analysis of the cross-reactivity profiling of a representative 5-Methylpyrazolo[1,5-a]pyridine-based inhibitor, herein designated as "PzP-5M-CDK9i," a hypothetical selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).

The selection of CDK9 as a target is predicated on its critical role in regulating transcription, making it a compelling target in various malignancies.[5] However, the high degree of conservation within the ATP-binding sites across the human kinome presents a significant challenge: achieving target selectivity.[6] Off-target effects of kinase inhibitors are a major source of toxicity and can lead to the failure of promising drug candidates in clinical trials.[1][7] Therefore, a rigorous and multi-faceted approach to cross-reactivity profiling is not just a regulatory requirement but a cornerstone of rational drug design.

This guide will compare PzP-5M-CDK9i with a known, albeit structurally distinct, CDK9 inhibitor, "Compound X," to illustrate the process of evaluating and interpreting selectivity. We will delve into the causality behind the experimental choices, from broad kinome screening to assessing target engagement in a physiologically relevant cellular context.

The Imperative of Selectivity Profiling

The journey of a kinase inhibitor from a hit compound to a clinical candidate is paved with assays designed to ensure its efficacy and safety. A crucial aspect of this is understanding its selectivity profile.[6][8][9] A promiscuous inhibitor that binds to numerous off-target kinases can lead to unforeseen side effects.[7] Conversely, in some cases, polypharmacology, or the modulation of multiple targets, can be therapeutically beneficial.[10] The key is to have a comprehensive understanding of the inhibitor's interactions across the kinome to predict its biological effects accurately.

This guide will focus on a two-tiered approach to profiling:

  • Biochemical Kinome-wide Screening: To obtain a broad view of the inhibitor's interactions with a large panel of purified kinases.

  • Cellular Target Engagement: To confirm and validate the biochemical findings in a more physiologically relevant environment.

Tier 1: Broad Kinome Selectivity Profiling

The initial step in assessing selectivity is often a broad screen against a panel of kinases.[8][9] This is typically performed using in vitro biochemical assays that measure the inhibitor's ability to block the activity of each kinase in the panel.[11] A common and effective method is to screen the compound at a single high concentration (e.g., 1-10 µM) to identify all potential off-targets.[8][12] Any significant inhibition observed is then followed up with dose-response curves to determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).[8][13]

For our comparative analysis, let's consider the hypothetical data for PzP-5M-CDK9i and Compound X from a kinome-wide screen of over 400 kinases.

Table 1: Comparative Kinome Selectivity Profile of PzP-5M-CDK9i and Compound X

KinasePzP-5M-CDK9i (IC50, nM)Compound X (IC50, nM)Kinase Family
CDK9/CycT1 5 8 CMGC
CDK2/CycA85050CMGC
CDK1/CycB>10,000120CMGC
GSK3β2,500>10,000CMGC
FLT3>10,00085TK
c-KIT>10,000150TK
RET9,000>10,000TK
  • On-Target Potency: Both inhibitors are potent against the primary target, CDK9, with PzP-5M-CDK9i showing slightly higher potency.

  • Selectivity within the CMGC Family: PzP-5M-CDK9i demonstrates superior selectivity against other members of the CMGC kinase family, such as CDK2 and CDK1, when compared to Compound X. This is a critical advantage, as inhibition of cell cycle CDKs can lead to different cellular outcomes and potential toxicities.

  • Off-Target Profile: Compound X exhibits significant off-target activity against the receptor tyrosine kinases FLT3 and c-KIT, which are associated with hematological malignancies but could be undesirable off-targets depending on the therapeutic indication. PzP-5M-CDK9i, in this hypothetical scenario, shows a much cleaner off-target profile.

This initial screen provides a valuable landscape of the inhibitors' activities. However, biochemical assays using purified recombinant enzymes may not always reflect the situation in a living cell.[14]

Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)

This protocol describes a general method for determining the IC50 of an inhibitor against a specific kinase using a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™ Kinase Assay).[6][13]

  • Prepare Reagents:

    • Kinase Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.[13]

    • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be close to the Km value for the specific kinase.

    • Substrate Solution: Prepare a stock solution of the appropriate peptide or protein substrate for the target kinase in kinase buffer.

    • Kinase Solution: Dilute the recombinant kinase to the desired concentration in kinase buffer.

    • Inhibitor Dilution Series: Prepare a serial dilution of the inhibitor (e.g., PzP-5M-CDK9i) in DMSO, and then dilute further in kinase buffer.

  • Kinase Reaction:

    • Add 5 µL of the inhibitor dilution to the wells of a 384-well plate.

    • Add 10 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture.

    • Incubate the reaction for 1 hour at 30°C.

  • ADP Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This reagent depletes the remaining ATP.

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 2: Cellular Target Engagement Profiling

To bridge the gap between biochemical activity and cellular effects, it is essential to confirm that the inhibitor engages its intended target within the complex milieu of a living cell.[15][16] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique for assessing drug-target engagement in intact cells or tissues.[15][17][18][19] The principle behind CETSA is that the binding of a ligand, such as a small molecule inhibitor, generally stabilizes the target protein, leading to an increase in its thermal stability.[15][18]

By heating cell lysates or intact cells treated with the inhibitor to various temperatures, one can generate a "melting curve" for the target protein. A shift in this curve to higher temperatures in the presence of the inhibitor provides direct evidence of target engagement.

Below is a visual representation of the CETSA workflow.

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Heat Challenge cluster_lysis Protein Extraction cluster_analysis Quantification cluster_result Data Analysis cells Intact Cells treat Treat with Inhibitor or Vehicle cells->treat heat Heat to a Range of Temperatures treat->heat lyse Cell Lysis heat->lyse precipitate Separate Soluble and Aggregated Proteins lyse->precipitate quantify Quantify Soluble Target Protein (e.g., Western Blot, MS) precipitate->quantify plot Plot Melting Curves and Determine ΔTm quantify->plot

Caption: CETSA experimental workflow.

Let's compare the hypothetical CETSA results for our two compounds in a relevant cancer cell line.

Table 2: Comparative CETSA Data for PzP-5M-CDK9i and Compound X

Target ProteinTreatmentMelting Temperature (Tm, °C)Thermal Shift (ΔTm, °C)
CDK9 Vehicle (DMSO)48.5-
PzP-5M-CDK9i (1 µM) 54.2 +5.7
Compound X (1 µM) 53.8 +5.3
CDK2Vehicle (DMSO)50.1-
PzP-5M-CDK9i (1 µM)50.3+0.2
Compound X (1 µM)52.5+2.4
FLT3Vehicle (DMSO)52.8-
PzP-5M-CDK9i (1 µM)52.9+0.1
Compound X (1 µM)55.6+2.8

The CETSA data corroborates and refines our understanding from the biochemical screen:

  • On-Target Engagement: Both compounds induce a significant thermal shift for CDK9, confirming robust target engagement in the cellular environment.

  • Cellular Selectivity: PzP-5M-CDK9i shows a negligible thermal shift for both CDK2 and FLT3, indicating a lack of significant engagement at a concentration where it fully engages CDK9. This reinforces its high selectivity in a cellular context. In contrast, Compound X shows a notable thermal shift for both CDK2 and FLT3, confirming that the off-target liabilities observed in the biochemical assay translate to target engagement in cells.

This cellular data provides much higher confidence in the selectivity profile of PzP-5M-CDK9i. It suggests that this compound is a more precise tool for studying the function of CDK9 and a potentially safer therapeutic candidate.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
  • Cell Culture and Treatment:

    • Culture a relevant human cancer cell line (e.g., HeLa or a leukemia line) to ~80% confluency.

    • Treat the cells with the inhibitor (e.g., 1 µM PzP-5M-CDK9i) or vehicle (DMSO) for 1-2 hours in the incubator.

  • Harvesting and Heating:

    • Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).

  • Protein Quantification and Western Blotting:

    • Transfer the supernatant to new tubes and determine the protein concentration.

    • Normalize the protein concentration for all samples.

    • Prepare samples for SDS-PAGE and perform Western blotting using a primary antibody specific for the target protein (e.g., anti-CDK9).

    • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the data to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the normalized band intensities against the temperature and fit the data to a sigmoidal curve to determine the melting temperature (Tm).

    • Calculate the thermal shift (ΔTm) by subtracting the Tm of the vehicle-treated sample from the Tm of the inhibitor-treated sample.

Advanced Profiling: Chemical Proteomics

For an even deeper understanding of off-target effects, chemical proteomics approaches can be employed.[7][20][21] These methods use chemical probes or the compound of interest itself to "fish out" binding partners from a complex cell lysate, which are then identified by mass spectrometry.[7] Techniques like compound-centric chemical proteomics (CCCP) can provide an unbiased, proteome-wide view of a compound's interactome.[7] While beyond the scope of this introductory guide, it represents the next frontier in ensuring the safety and understanding the mechanism of action of targeted therapies.

Selectivity_Funnel cluster_top Broad Profiling cluster_middle Focused Validation cluster_bottom Cellular Confirmation cluster_final Final Candidate kinome Human Kinome (~500 kinases) biochem Biochemical Screen (Identifies Potential Hits) kinome->biochem Tier 1 cetsa Cellular Target Engagement (CETSA) (Confirms In-Cell Activity) biochem->cetsa Tier 2 proteomics Chemical Proteomics (Unbiased Off-Target ID) cetsa->proteomics Advanced candidate Selective Inhibitor cetsa->candidate proteomics->candidate

Sources

Validating the Mechanism of Action of 5-Methylpyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Advantage

The 5-Methylpyrazolo[1,5-a]pyridine (5-MPP) scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a bioisostere for indole, azaindole, and purine cores found in first-generation kinase inhibitors.

While traditional scaffolds (e.g., quinazolines in Idelalisib) often suffer from poor aqueous solubility or off-target toxicity, the 5-MPP core offers tunable lipophilicity and distinct vector positioning for ATP-pocket binding. This guide outlines the validation of 5-MPP derivatives as ATP-competitive inhibitors, specifically targeting the PI3K/AKT/mTOR signaling axis and PDE4 isoforms.

Key Differentiators
  • Solubility: The pyridine-fused pyrazole core generally exhibits superior solubility profiles compared to fused phenyl-ring systems.

  • Selectivity: The 5-methyl substitution often induces a specific steric clash that excludes the compound from the ATP pockets of off-target kinases (e.g., CDK2), enhancing selectivity for PI3K isoforms.

Comparative Profiling: 5-MPP vs. Clinical Standards

To validate a new 5-MPP derivative, it must be benchmarked against established clinical standards. The following table contrasts the theoretical and observed performance of 5-MPP leads against Idelalisib (PI3K


 inhibitor) and Roflumilast  (PDE4 inhibitor).
Table 1: Comparative Performance Metrics
Feature5-MPP Derivatives (Lead Class)Idelalisib (Standard PI3K

)
Roflumilast (Standard PDE4)Validation Insight
Primary Mechanism ATP-Competitive Inhibition (PI3K/mTOR)ATP-Competitive Inhibition (PI3K

)
Allosteric/Competitive PDE4 Inhibition5-MPP often shows dual-activity potential depending on C3/C7 substitution [1].
Binding Mode H-bond acceptor at N1; Hydrophobic packing at C5-Methyl.H-bond to Val-828 (hinge); Specificity pocket interaction.Interactions with Gln443 and metal ions.The 5-methyl group in 5-MPP mimics the hydrophobic bulk required for the "affinity pocket" [2].
Solubility (LogS) High (-3.5 to -4.5 typical)Low/Moderate (-5.6)Moderate5-MPP requires less aggressive formulation (e.g., DMSO/PEG ratios) in assays.
Metabolic Stability Tunable (C5-methyl blocks oxidation)Moderate (CYP3A4 substrate)High (Active metabolite N-oxide)C5-blocking prevents rapid oxidative clearance common in unsubstituted pyrazoles.
Selectivity Profile High p110

/

selectivity possible.
High p110

selectivity.[1]
Pan-PDE4 active.[2][3][4][5]Critical Check: 5-MPP must be screened against a KinomeScan™ to ensure no off-target CDK inhibition.

Mechanism of Action: Pathway Logic

The primary validation target for 5-MPP derivatives is the PI3K/AKT signaling cascade . The compound functions by occupying the ATP-binding pocket of the p110 catalytic subunit of PI3K, preventing the phosphorylation of PIP2 to PIP3. This blockade stops the recruitment of AKT to the membrane, silencing downstream survival signals.

Visualization: The PI3K/AKT Intervention Point

PI3K_Pathway RTK RTK / GPCR (Growth Factor Receptor) PI3K PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 Inhibitor 5-MPP Derivative (ATP-Competitive) Inhibitor->PI3K BLOCKS Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces (via AKT silencing) PIP2 PIP2 PIP2->PI3K AKT_ON p-AKT (S473/T308) PIP3->AKT_ON Recruits to Membrane AKT_OFF AKT (Inactive) AKT_OFF->AKT_ON PDK1/mTORC2 mTOR mTORC1 AKT_ON->mTOR Activates Survival Proliferation & Survival mTOR->Survival

Figure 1: Mechanism of Action. The 5-MPP derivative competitively binds the PI3K ATP pocket, halting the PIP2-to-PIP3 conversion and preventing AKT activation.

Validation Workflow & Protocols

To authoritatively validate the mechanism, you must move from biochemical potency to cellular engagement. A single assay is insufficient; a cascade is required.

Workflow Diagram

Validation_Workflow cluster_0 Phase 1: Biochemical cluster_1 Phase 2: Cellular Step1 ADP-Glo™ Kinase Assay (IC50 Determination) Step2 Selectivity Panel (vs. CDK2, EGFR) Step1->Step2 If IC50 < 100nM Step3 Target Engagement (Cellular Thermal Shift - CETSA) Step2->Step3 If Selectivity > 50x Step4 Western Blot (p-AKT S473 Inhibition) Step3->Step4 Confirm Binding

Figure 2: The Critical Path Validation Workflow. Progression requires meeting specific potency thresholds at each stage.

Protocol A: ADP-Glo™ Kinase Assay (Biochemical Potency)

Standard: Promega ADP-Glo™ System

Rationale: This assay quantifies the ADP produced during the kinase reaction. 5-MPP derivatives should reduce ADP production in a dose-dependent manner.

  • Preparation: Dilute 5-MPP compounds in 100% DMSO (10mM stock) to create a 10-point serial dilution curve (e.g., 10

    
    M to 0.1nM).
    
  • Enzyme Mix: Prepare PI3K

    
     (p110
    
    
    
    /p85
    
    
    ) enzyme solution (0.2 ng/
    
    
    L) in 1x Kinase Buffer.
  • Substrate: Prepare PIP2:PS lipid substrate (50

    
    M) with ATP (10 
    
    
    
    M,
    
    
    apparent).
  • Reaction:

    • Add 1

      
      L compound + 2 
      
      
      
      L Enzyme to a 384-well white plate. Incubate 15 min (Pre-incubation allows slow-binding kinetics detection).
    • Add 2

      
      L Substrate/ATP mix.
      
    • Incubate 60 min at Room Temp (RT).

  • Detection:

    • Add 5

      
      L ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
      
    • Add 10

      
      L Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
      
  • Read: Measure Luminescence. Calculate IC50 using a 4-parameter logistic fit.

    • Success Criterion: IC50 < 100 nM for lead candidates [3].[6]

Protocol B: Western Blot for p-AKT (Cellular Mechanism)

Standard: In-cell Western or Traditional Blot

Rationale: Biochemical inhibition must translate to cellular silencing. We monitor p-AKT (Ser473) , the direct downstream marker of PI3K activity.

  • Cell Culture: Seed U87-MG or PC3 cells (PTEN-null lines with high basal p-AKT) at

    
     cells/well in 6-well plates.
    
  • Starvation: Serum-starve cells for 12 hours (removes growth factor noise).

  • Treatment:

    • Treat with 5-MPP derivative (0.1, 1, 10

      
      M) for 2 hours.
      
    • Include Idelalisib (1

      
      M) as Positive Control.
      
    • Include DMSO (0.1%) as Negative Control.

    • Stimulation: Stimulate with EGF (50 ng/mL) for 15 min (if not using PTEN-null lines).

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Blotting:

    • Load 30

      
      g protein/lane on 4-12% Bis-Tris gel.
      
    • Primary Antibodies: Anti-p-AKT (Ser473) (1:1000) and Anti-Total AKT (1:1000).

    • Loading Control: Anti-

      
      -Actin.
      
  • Analysis:

    • Success Criterion: Dose-dependent disappearance of the p-AKT band while Total AKT remains constant.

    • Causality Check: If Total AKT decreases, the compound is cytotoxic/degrading protein, not inhibiting the kinase mechanism [4].

Troubleshooting & Scientific Nuance

The "5-Methyl" Steric Trap

In structure-activity relationship (SAR) studies, the methyl group at position 5 of the pyrazolo[1,5-a]pyridine is not merely decorative.

  • Observation: If you remove the 5-methyl group, potency against PI3K often drops, but potency against CDK2 may increase.

  • Explanation: The 5-methyl group occupies a small hydrophobic pocket near the gatekeeper residue in PI3K. In other kinases, this region is sterically restricted. Therefore, the 5-methyl group is a Selectivity Filter [2][5].

Distinguishing PI3K vs. PDE4 Activity

Since this scaffold is privileged for both targets:

  • If your compound inhibits cell growth but does NOT reduce p-AKT: It might be acting via PDE4 (increasing cAMP).

  • Verification: Run a cAMP-Glo™ assay. If cAMP levels rise upon treatment, you have a PDE4 inhibitor, not a PI3K inhibitor.

References

  • Vertex AI Search Grounding. (2025). Pyrazolopyridines as a novel structural class of potent and selective PDE4 inhibitors. ResearchGate. 7

  • Humphries, P. G., et al. (2012). Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR. Bioorganic & Medicinal Chemistry Letters. 3[8]

  • Vertex AI Search Grounding. (2025). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. MDPI. 1

  • Vertex AI Search Grounding. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. 5

  • Vertex AI Search Grounding. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives.... ACS Omega. 9[8][10]

Sources

Head-to-head comparison of different synthetic routes to pyrazolo[1,5-a]pyridines

[1][2][3][4][5][6][7]

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, serving as a bioisostere for indole and purine systems. Its structural rigidity and defined vectors for substitution make it ideal for kinase inhibitors (e.g., p38, EGFR), dopamine antagonists, and anti-infectives.

This guide objectively compares the three most dominant synthetic strategies for constructing this core. Unlike traditional reviews, we focus on the operational reality of these methods—evaluating them based on atom economy, scalability, and the specific substitution patterns they enable.

The Three Contenders
  • Route A: The "Classic" Dipolar Cycloaddition (N-Aminopyridines + Alkynes)

    • Best for: Rapid access to 2,3-disubstituted cores; robust and predictable.

  • Route B: The Oxidative Annulation (N-Aminopyridines + Alkenes)

    • Best for: Atom economy and accessing substitution patterns where the alkyne is unstable or unavailable; utilizes "greener" oxidants.

  • Route C: The Regioselective Condensation (N-Aminopyridines + Enaminones/1,3-Electrophiles)

    • Best for: High-precision regiocontrol (specifically at C3) and avoiding transition metals entirely.

Comparative Analysis Matrix

FeatureRoute A: Alkyne [3+2] Route B: Oxidative Alkene [3+2] Route C: Enaminone Condensation
Primary Mechanism 1,3-Dipolar CycloadditionOxidative Cyclization / Radical-PolarCascade Condensation / Aromatization
Key Reagents Base (K₂CO₃/DBU) + Oxidant (Air/O₂)Oxidant (TEMPO, PIDA, or O₂)Acid/Base Promoter (AcOH, KOH)
Atom Economy Moderate (Leaving groups often involved)High (H₂ or H₂O as byproduct)High (H₂O/Amine byproduct)
Regioselectivity Steric/Electronic dependent (often mix)High (Directed by alkene polarization)Excellent (Pre-defined by enaminone)
Substrate Scope Limited by alkyne availabilityBroad (Alkenes are ubiquitous)Broad (Enaminones easily made)
Scalability High (Kilogram scale proven)Moderate (Exotherm/Oxidant handling)High (Simple filtration workup)
Common Pitfalls Regioisomer mixtures; Alkyne costOver-oxidation; Radical side-reactionsHydrolysis of enaminone; Solubility

Deep Dive: Technical Protocols & Mechanisms

Route A: The "Classic" Dipolar Cycloaddition

The Standard-Bearer for Library Generation

This route relies on the formation of an N-aminopyridinium ylide (a 1,3-dipole) generated in situ, which undergoes a [3+2] cycloaddition with an alkyne.

Mechanism of Action

The base deprotonates the N-aminopyridinium salt to form the dipolar ylide. This species attacks the alkyne in a concerted (but asynchronous) step. The resulting intermediate undergoes aromatization, often requiring an oxidant (air or added reagent) if the starting materials don't possess a leaving group.

AlkyneRouteStartN-Aminopyridinium SaltYlideN-Iminopyridinium Ylide(1,3-Dipole)Start->YlideDeprotonationBaseBase (K2CO3)Base->YlideCycloDihydro IntermediateYlide->Cyclo[3+2] CycloadditionAlkyneAlkyne (Dipolarophile)Alkyne->CycloProdPyrazolo[1,5-a]pyridineCyclo->ProdAromatization/-H2

Caption: The base-mediated [3+2] cycloaddition pathway involving ylide formation and subsequent aromatization.[1][2][3]

Validated Protocol (Base-Mediated)

Adapted from Ravi et al. (2017) and standard lit.

  • Preparation: Dissolve N-aminopyridinium iodide (1.0 equiv) and the terminal alkyne (1.2 equiv) in DMF (0.5 M).

  • Activation: Add K₂CO₃ (2.0 equiv).

  • Reaction: Stir at 80 °C for 4–6 hours open to air (or with a balloon of O₂ if non-activated alkyne is used).

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Expert Insight: For electron-deficient alkynes (e.g., propiolates), the reaction proceeds at room temperature. For unactivated alkynes, heating and an oxidant (like O₂ or Cu salts) are strictly required to drive aromatization.

Route B: The Oxidative Annulation (Alkenes)

The Modern "Green" Approach

Using alkenes instead of alkynes offers cheaper starting materials and often better functional group tolerance. The challenge is the requirement for a 4-electron oxidation to achieve aromaticity.

Mechanism of Action

Similar to Route A, but the initial adduct is a tetrahydro-species. A dual-mode oxidant (like TEMPO or PIDA) is required to facilitate both the cyclization (via radical or ionic pathways) and the final dehydrogenation.

AlkeneRouteStartN-AminopyridineInterRadical/IonicIntermediateStart->InterAdditionAlkeneNitroalkene / Unsaturated KetoneAlkene->InterTEMPOTEMPO / O2TEMPO->InterH-AbstractionProdPyrazolo[1,5-a]pyridineInter->ProdOxidative Aromatization

Caption: TEMPO-mediated oxidative annulation converting alkenes to aromatic pyrazolopyridines.

Validated Protocol (TEMPO-Mediated)

Adapted from Liu et al. (2022) & Wang et al. (2024)

  • Setup: In a reaction tube, combine N-aminopyridine (1.0 equiv), the alkene (e.g., nitroalkene or enone, 1.2 equiv), and TEMPO (20 mol%).

  • Solvent: Add Toluene or NMP (0.2 M).

  • Oxidant: Connect an O₂ balloon (1 atm).

  • Reaction: Heat to 100–110 °C for 12 hours.

  • Workup: Cool to RT. Pass through a short pad of silica gel to remove TEMPO residues. Concentrate and purify via column chromatography.

Expert Insight: This route is superior when introducing sensitive functional groups that might not survive the strong bases of Route A. However, "over-oxidation" of alkyl side chains can occasionally occur.

Route C: Regioselective Condensation (Enaminones)

The Precision Tool for C3-Acyl Derivatives

When a specific substituent (like an acyl or ester group) is needed at the C3 position, the reaction of N-aminopyridines with enaminones (or 1,3-dicarbonyl equivalents) is the gold standard.

Mechanism of Action

This is a cascade reaction.[2][4] The exocyclic amine of the N-aminopyridine attacks the electrophilic carbonyl/alkene of the enaminone. A subsequent intramolecular attack by the pyridine nitrogen closes the ring, followed by loss of water or amine.

EnaminoneRouteStartN-AminopyridineCondMichael Addition / Imine FormationStart->CondEnamEnaminone(R-CO-CH=CH-NMe2)Enam->CondCyclIntramolecular CyclizationCond->Cycl- Me2NHProd3-Acyl-Pyrazolo[1,5-a]pyridineCycl->Prod- H2O

Caption: Condensation pathway utilizing enaminones for regioselective C3-functionalization.

Validated Protocol (Metal-Free)

Adapted from Ravi et al. (2017)

  • Mixture: Combine N-aminopyridine (1.0 equiv) and the enaminone (1.0 equiv) in Ethanol or Acetic Acid.

  • Conditions: Reflux (80–100 °C) for 3–5 hours. No external oxidant is usually needed if the leaving group is an amine (dimethylamine).

  • Workup: Upon cooling, the product often precipitates. Filter the solid and wash with cold ethanol.

  • Purification: Recrystallization from EtOH is often sufficient; chromatography is needed only for soluble derivatives.

Expert Insight: This is the most scalable method. The regiochemistry is "locked in" by the structure of the enaminone, avoiding the isomeric mixtures common in Route A.

Experimental Data Summary

The following data aggregates typical performance metrics from the cited literature for a standard substrate (e.g., 2-phenylpyrazolo[1,5-a]pyridine synthesis).

MetricRoute A (Alkyne)Route B (Alkene/TEMPO)Route C (Enaminone)
Typical Yield 75–92%60–85%80–95%
Reaction Time 4–8 Hours12–24 Hours2–5 Hours
Temperature 25–80 °C100–120 °C80 °C (Reflux)
Regio-Isomer Ratio 5:1 to >20:1>20:1Exclusive
Purification Load Moderate (Isomer separation)High (Oxidant removal)Low (Precipitation)

References

  • Ravi, C., et al. (2017).[5] "Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature." Synthesis, 49, 2513–2522.[5] Link

  • Liu, Y., et al. (2022). "Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds." Organic Letters, 24(7), 1454–1459.[6] Link[7]

  • Agrawal, N., Bansal, D., & Gautam, V. (2024). "Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review." Letters in Drug Design & Discovery, 21(1), 71–87. Link

  • Wang, J., et al. (2024). "PIDA-Mediated Regioselective Oxidative [3+2] Cycloaddition of N-Aminopyridinium Ylides." Synlett, 35, 1551–1556. Link

  • Mishra, A., et al. (2019). "Synthetic Strategy for Pyrazolo[1,5-a]pyridine... through AcOH and O2-Promoted Cross-dehydrogenative Coupling." ACS Omega, 4(13), 15600–15611. Link

Safety Operating Guide

Standard Operating Procedure: Handling and Disposal of 5-Methylpyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that laboratory safety extends far beyond the benchtop; it encompasses the entire lifecycle of the chemicals we utilize. 5-Methylpyrazolo[1,5-a]pyridine and its functionalized derivatives (such as carboxylic acids and esters) are critical pharmacophores in modern drug discovery. However, due to their nitrogen-rich fused bicyclic structures, improper disposal poses significant environmental and occupational hazards.

This guide provides a self-validating, field-proven protocol for the safe handling, spill containment, and regulatory-compliant disposal of this compound. By understanding the causality behind these procedures—specifically how this heterocyclic core behaves under thermal and environmental stress—you can ensure total operational safety.

Physicochemical & Hazard Profile

Before executing any disposal protocol, it is essential to understand the quantitative and qualitative hazards of the material. The pyrazolo[1,5-a]pyridine scaffold is generally a stable solid at room temperature but presents acute irritant risks and generates highly toxic byproducts upon uncontrolled combustion 1.

Property / ParameterValue / Description
Chemical Scaffold This compound
Molecular Formula C8H8N2 (Base) / C9H8N2O2 (Acid Derivative) 2
Molecular Weight ~132.16 g/mol (Base) / 176.17 g/mol (Acid Derivative) [[2]]()
GHS Hazard Codes H302, H315, H319, H335 (Harmful if swallowed; Skin/Eye/Respiratory Irritant) 3, [[4]]()
Combustion Byproducts Carbon monoxide (CO), Nitrogen oxides (NOx) 1
Extinguishing Media Dry sand, dry chemical, or alcohol-resistant foam 1

Immediate Spill Response & Containment

In the event of an accidental release, immediate mechanical containment is required to prevent the aerosolization of the compound.

SpillResponse spill Chemical Spill Detected ppe Don PPE (Nitrile, Goggles, Respirator) spill->ppe contain Contain Spill (Dry Sand / Vermiculite) ppe->contain collect Sweep/Vacuum (Avoid Dust Generation) contain->collect dispose Transfer to Hazardous Waste Receptacle collect->dispose

Step-by-step spill response and containment pathway for heterocyclic solid waste.

Step-by-Step Spill Methodology:
  • Evacuation & PPE Donning: Immediately isolate the spill zone. Personnel must don nitrile gloves, safety goggles, and an N95 or P100 particulate respirator.

    • Causality: The compound carries an H335 hazard (respiratory irritation) 4. Preventing inhalation of the fine crystalline powder is the primary safety directive.

  • Spill Suppression: Cover the spilled solid with a chemically inert absorbent such as dry sand or vermiculite 1.

    • Causality: This physically suppresses dust formation and mitigates potential static discharge ignition during cleanup.

  • Mechanical Collection: Using non-sparking tools, carefully sweep or vacuum the mixture.

    • Causality: Standard brooms can generate static electricity and disperse dust into the ambient air. A HEPA-filtered vacuum or wet-sweeping technique ensures absolute containment 1.

  • Surface Decontamination: Wash the affected area with copious amounts of water and a mild detergent. Collect all wash water as hazardous aqueous waste.

Routine Waste Segregation & Disposal Protocol

Standard laboratory disposal of this compound must strictly avoid municipal drains or standard landfilling due to the environmental persistence of the pyrazolopyridine ring.

G start Waste Generation This compound segregate Segregate from Oxidizers & Strong Acids start->segregate package Seal in Compatible HDPE/Glass Container segregate->package labeling Apply GHS & RCRA Waste Labels package->labeling incineration High-Temp Incineration (with NOx Scrubbing) labeling->incineration

Workflow for the segregation, packaging, and disposal of this compound waste.

Step-by-Step Disposal Methodology:
  • Waste Segregation: Isolate this compound waste from strong oxidizing agents and strong acids.

    • Causality: Nitrogen-rich heterocycles can undergo violent, exothermic degradation reactions when exposed to concentrated oxidizers.

  • Primary Packaging: Transfer the collected solid waste into a high-density polyethylene (HDPE) or amber glass container. Ensure the container is tightly sealed.

    • Causality: A hermetic seal prevents moisture ingress, which could degrade functionalized derivatives, and prevents the escape of irritating vapors 1.

  • GHS & RCRA Labeling: Affix a hazardous waste label detailing the exact chemical composition, the accumulation start date, and the applicable GHS pictograms (Exclamation Mark for Irritant).

  • Vendor Hand-off for Incineration: Transfer the sealed containers to an EPA-certified (or equivalent local regulatory body) hazardous waste disposal vendor.

Environmental Compliance Note: The Mechanics of Incineration

Why is high-temperature incineration strictly required? The N-N bond in the pyrazole ring and the fused pyridine system require exceptionally high activation energy to fully oxidize. Standard low-temperature burning will result in incomplete combustion, releasing toxic carbon monoxide and nitrogen oxides (NOx) into the atmosphere 1. You must ensure your waste management vendor utilizes high-temperature rotary kiln incinerators (>1000°C) equipped with alkaline wet scrubbers to neutralize the resulting NOx gases before atmospheric exhaust.

References

Sources

Personal Protective Equipment (PPE) & Handling Guide: 5-Methylpyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary (The "Why")

As researchers, we often underestimate intermediate heterocycles like 5-Methylpyrazolo[1,5-a]pyridine . While not as immediately volatile as its parent pyridine, this fused bicyclic system presents specific hazards due to its lipophilicity and nitrogenous nature.

The Core Risk: This compound is classified as Harmful if swallowed (H302) and a Skin/Eye/Respiratory Irritant (H315, H319, H335) . The primary vector of exposure in a research setting is not inhalation of vapor (as with pyridine), but transdermal absorption of solutions and inhalation of micro-particulates during weighing.

Your Directive: Treat this compound as a "Yellow Band" agent—requiring more than standard PPE, but not full containment isolation. The protocol below prioritizes preventing skin contact and respiratory sensitization.

Hazard Identification & GHS Profile

Before selecting PPE, you must understand the enemy.

GHS CodeHazard StatementOperational Implication
H302 Harmful if swallowedCritical: Wash hands immediately after doffing gloves. No food/drink in 10m radius.
H315 Causes skin irritationContact dermatitis risk. Double gloving is mandatory to cover wrist gaps.
H319 Causes serious eye irritationSafety glasses are insufficient; Chemical Goggles are required if handling powder.
H335 May cause respiratory irritationAll solid handling must occur inside a certified Fume Hood .

The PPE Matrix: Selection & Justification

Standard latex gloves are permeable to many nitrogen heterocycles. You must use a barrier system validated for organic bases.

Hand Protection (The "Double-Shell" Protocol)
  • Primary Layer (Inner): Nitrile (4 mil / 0.10 mm). Acts as a second skin and sweat barrier.

  • Secondary Layer (Outer): High-Grade Nitrile (minimum 5-6 mil) or Neoprene.

  • Emergency/Spill Layer: If cleaning a spill >10mL, you must use Laminate (Silver Shield/4H) gloves. Nitrogen heterocycles can permeate nitrile in <15 minutes under saturation conditions.

Eye & Body Defense[1]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Why? Fine powders of pyrazolopyridines drift around face shields. Goggles provide a seal.

  • Respiratory:

    • Standard: Fume Hood (Face velocity: 80-100 fpm).

    • Outside Hood: NIOSH N95 or P100 particulate respirator (only for weighing if hood balance is unavailable).

  • Body: Lab Coat (100% Cotton or Nomex). Synthetic blends can melt into skin if a flammable solvent co-spill ignites.

Operational Workflow: Step-by-Step

This workflow is designed to create a "Chain of Safety" where no step relies on a single failure point.

Phase 1: Preparation & Weighing (Highest Risk)
  • Engineering Check: Verify fume hood flow. Clear the sash area of clutter to prevent turbulence.

  • Donning: Put on inner gloves -> Lab coat -> Outer gloves. Tape the outer glove cuff to the lab coat sleeve if handling >5g of powder to prevent wrist exposure.

  • Static Control: Use an anti-static gun or ionizer if the powder is fluffy. Pyrazolopyridines can be electrostatically active, causing "jumping" during weighing.

  • Transfer: Weigh into a tared vial inside the hood. Do not walk the open stock bottle to the balance; bring the balance or a secondary container to the hood.

Phase 2: Reaction & Solubilization
  • Solvent Choice: When dissolved in DMSO or DMF, the skin permeation rate of this compound increases by 10-100x . Treat the solution as significantly more toxic than the solid.

  • Heating: If heating, use a reflux condenser. Do not heat in an open vessel. The vapor pressure of the 5-methyl derivative increases rapidly >60°C.

Phase 3: Doffing (The "Beak" Method)
  • Outer Gloves: Pinch the outside of one glove near the wrist. Peel downwards, turning it inside out. Ball it up in the gloved hand.

  • Second Glove: Slide a finger under the wrist of the remaining glove (touching only the inner glove). Peel off, encapsulating the first glove.

  • Disposal: Immediately place in solid hazardous waste.

  • Wash: Wash hands with soap and cool water (warm water opens pores) for 20 seconds.

Visualization: Safety Decision Logic

The following diagram illustrates the hierarchy of controls for handling this compound.

SafetyLogic cluster_emergency Emergency Protocol Start Start: Handling this compound StateCheck State: Solid or Solution? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (DMSO/DMF/Organic) StateCheck->Solution Engineering Engineering Control: Fume Hood REQUIRED Solid->Engineering PPE_Solid PPE: Double Nitrile + Goggles (Prevent Dust Inhalation) Engineering->PPE_Solid Disposal Disposal: Segregated Organic Waste (Do NOT flush) PPE_Solid->Disposal Permeation Risk: Enhanced Skin Absorption Solution->Permeation PPE_Solution PPE: Double Nitrile (Change every 15m) + Lab Coat (Cotton) Permeation->PPE_Solution PPE_Solution->Disposal Spill Spill > 10mL/1g Action Evacuate Area -> Don Silver Shield Gloves -> Absorb with Vermiculite Spill->Action

Caption: Decision matrix for PPE selection based on physical state (Solid vs. Solution), highlighting the increased transdermal risk when solubilized.

Emergency Response & Disposal

Spill Management
  • Small Spill (<1g): Wet a paper towel with acetone (to solubilize) and wipe. Discard in solid waste.

  • Large Spill (>5g): Evacuate the immediate area. Don a respirator (N95/P100). Cover spill with vermiculite or sand. Scoop into a waste container. Do not create dust. [1][2][3][4]

Waste Disposal[2][3][4]
  • Classification: Non-halogenated Organic Waste (unless dissolved in DCM/Chloroform).

  • Protocol:

    • Collect all solid waste (weigh boats, contaminated gloves) in a dedicated "Solid Hazardous Waste" bag.

    • Liquid waste must be pH neutral (if quenched) before entering the solvent carboy.

    • Labeling: Clearly label as "Contains Pyrazolopyridine derivatives - Toxic/Irritant."

References

  • PubChem. (2024). Compound Summary: Pyrazolo[1,5-a]pyridine.[1][2][3][4][5] National Library of Medicine. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.